molecular formula C9H9FO3 B1589047 Methyl 4-fluoro-2-methoxybenzoate CAS No. 204707-42-6

Methyl 4-fluoro-2-methoxybenzoate

Cat. No.: B1589047
CAS No.: 204707-42-6
M. Wt: 184.16 g/mol
InChI Key: LJUAEPNTXDJBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUAEPNTXDJBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437147
Record name 4-Fluoro-2-methoxybenzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204707-42-6
Record name Benzoic acid, 4-fluoro-2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204707-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methoxybenzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-fluoro-2-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 4-fluoro-2-methoxybenzoate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Integrated Synthesis, Characterization, and Application Protocols

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate (CAS: 204707-42-6) is a critical fluorinated aromatic intermediate used extensively in the synthesis of pharmacophores, particularly tyrosine kinase inhibitors (e.g., EGFR targets) and advanced agrochemicals.[1] Its structural duality—possessing an electrophilic ester moiety and a nucleophilic-susceptible fluorinated core—makes it a versatile scaffold for divergent synthesis. This guide provides a validated technical framework for its synthesis, purification, and downstream functionalization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data aggregates confirmed experimental values to establish a baseline for quality control (QC) and identification.

PropertySpecification
IUPAC Name This compound
CAS Number 204707-42-6
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 134–136 °C
Boiling Point ~232 °C (at 760 mmHg)
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in water
SMILES COC1=CC(F)=CC=C1C(=O)OC
Validated Synthesis Protocol

Objective: High-yield conversion of 4-fluoro-2-methoxybenzoic acid to its methyl ester via Fischer Esterification.

3.1. Reaction Logic

While acid chlorides (using


) offer speed, the Fischer esterification using sulfuric acid (

) in methanol is preferred for this substrate to avoid potential defluorination or side-reactions associated with harsh chlorinating agents. The reaction is equilibrium-driven; thus, using methanol as both solvent and reactant drives the Le Chatelier principle.
3.2. Step-by-Step Methodology

Reagents:

  • 4-Fluoro-2-methoxybenzoic acid (1.0 eq)

  • Methanol (Anhydrous, 10-15 volumes)

  • Sulfuric Acid (conc.

    
    , 0.5 eq)
    

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Dissolution: Charge the flask with 4-fluoro-2-methoxybenzoic acid and Methanol. Stir until a suspension forms.

  • Catalysis: Add concentrated

    
     dropwise over 5 minutes. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline/low Rf) should disappear, replaced by the higher Rf ester.

  • Workup:

    • Cool reaction to room temperature.[1]

    • Concentrate under reduced pressure to remove ~80% of Methanol.

    • Pour residue into ice-cold water (5 volumes).

    • Neutralize carefully with saturated

      
       solution until pH ~8.
      
    • Extract with Ethyl Acetate (

      
      ).[2]
      
  • Purification:

    • Wash combined organics with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Recrystallization: If the crude solid is colored, recrystallize from minimum hot Methanol or a Hexane/EtOAc mixture.

Downstream Functionalization & Reactivity

The utility of this compound lies in its two "handles": the ester and the fluoride.

4.1. Hydrazide Formation (Linker Synthesis)

The ester group is readily converted to a hydrazide, a common linker in bioconjugation and heterocyclic synthesis (e.g., forming 1,3,4-oxadiazoles).

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Conditions: Reflux in Ethanol for 4 hours.

  • Outcome: Formation of 4-fluoro-2-methoxybenzohydrazide.

4.2. Nucleophilic Aromatic Substitution (

)

The Fluorine at the 4-position is activated by the electron-withdrawing ester group (para-position), though the electron-donating methoxy group (meta to fluorine) slightly deactivates it. Strong nucleophiles (e.g., amines, thiols) can displace the fluorine under elevated temperatures, allowing for library generation of 4-substituted-2-methoxybenzoates.

Visualization of Synthetic Pathways[10]

The following diagram illustrates the synthesis flow and downstream branching logic.

SynthesisPathway Figure 1: Synthesis and Functionalization Pathway of this compound Acid Start: 4-Fluoro-2- methoxybenzoic Acid Reaction Reflux (MeOH + H2SO4) 6-8 Hours Acid->Reaction Fischer Esterification Ester Product: Methyl 4-fluoro- 2-methoxybenzoate Reaction->Ester Yield >90% Hydrazide Appl 1: Hydrazide (Linker Synthesis) Ester->Hydrazide N2H4•H2O, Reflux Alcohol Appl 2: Benzyl Alcohol (Reduction via LiAlH4) Ester->Alcohol Reduction

Figure 1: Synthesis and Functionalization Pathway of this compound.

Process Logic: Purification Decision Tree

In industrial scaling, choosing the right purification method is vital for cost control.

PurificationLogic Figure 2: Purification Decision Logic for this compound Start Crude Reaction Mixture CheckTLC TLC Purity > 95%? Start->CheckTLC ColorCheck Colored Impurities? CheckTLC->ColorCheck Yes Column Flash Chromatography (Hex/EtOAc) CheckTLC->Column No (<95%) Recryst Recrystallization (MeOH/Water) ColorCheck->Recryst No (White Solid) ColorCheck->Recryst Yes (Try Charcoal) Final Final QC (NMR/HPLC) Recryst->Final Column->Final

Figure 2: Purification Decision Logic for this compound.

Safety & Handling (GHS Standards)

Signal Word: Warning

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowedDo not eat/drink in lab. Wash hands post-handling.[3][4][5]
H315 Causes skin irritationWear nitrile gloves and lab coat.
H319 Causes serious eye irritationWear safety goggles (ANSI Z87.1).
H335 May cause respiratory irritationHandle in a fume hood.

Storage: Store in a cool, dry place (Room Temperature). Keep container tightly closed to prevent hydrolysis by ambient moisture.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid (Precursor Data). Retrieved January 30, 2026, from [Link]

  • Khan, K. M., et al. (2006). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (Demonstrates hydrazide synthesis methodology). Retrieved January 30, 2026, from [Link]

Sources

Technical Monograph: Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level compound monograph designed for medicinal chemists and process engineers. It prioritizes actionable synthetic utility and specific application in modern drug discovery (e.g., AZD5462 synthesis) over generic descriptions.

CAS Registry Number: 204707-42-6 Chemical Formula: C₉H₉FO₃ Molecular Weight: 184.16 g/mol

Executive Summary & Chemical Identity

Methyl 4-fluoro-2-methoxybenzoate is a specialized fluorinated building block used extensively in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Unlike simple benzoates, the specific 2-methoxy-4-fluoro substitution pattern imparts unique electronic properties: the ortho-methoxy group provides steric bulk and electron donation, while the para-fluorine atom modulates metabolic stability and enables nucleophilic aromatic substitution (SₙAr) under specific conditions.

Recent industrial applications highlight its role as a precursor in Iridium-catalyzed C–H activation workflows, notably in the synthesis of oral relaxin family peptide receptor 1 (RXFP1) agonists like AZD5462 .

Physicochemical Profile
PropertySpecificationNotes
Appearance Solid (Low Melting)Often appears as a off-white crystalline solid or supercooled liquid.
Melting Point 134–136 °C (Lit.)Note: Commercial samples often exhibit lower ranges due to polymorphic forms; parent acid melts at ~191–195 °C.
Boiling Point ~265 °C (Predicted)High boiling point makes it suitable for high-temp catalytic reactions.
Solubility DMSO, MeOH, DCMLipophilic; sparingly soluble in water.
LogP ~2.3 (Predicted)Suitable for fragment-based drug discovery (FBDD).

Synthetic Pathways & Manufacturing Logic

The synthesis of this compound is typically approached via the esterification of its parent acid. However, the generation of the parent acid is the critical quality-determining step.

A. Primary Synthesis: Esterification

The most robust protocol involves the acid-catalyzed Fischer esterification of 4-fluoro-2-methoxybenzoic acid (CAS: 394-42-3).

  • Reagents: Methanol (solvent/reactant), H₂SO₄ (catalyst).

  • Conditions: Reflux, 4–6 hours.[1]

  • Workup: Concentration, neutralization (NaHCO₃), and recrystallization from hexanes/EtOAc.

B. Retrosynthetic Logic (Parent Acid Production)

The parent acid is not trivial to synthesize with high regioselectivity via electrophilic fluorination. The preferred industrial route involves Nucleophilic Aromatic Substitution (SₙAr) on a difluoro-intermediate or oxidation of the corresponding aldehyde.

SynthesisLogic Difluoro 2,4-Difluorobenzoic Acid (Starting Material) SnAr Regioselective S_NAr (NaOMe, MeOH) Difluoro->SnAr Selective substitution at 2-position ParentAcid 4-Fluoro-2-methoxybenzoic Acid (CAS: 394-42-3) SnAr->ParentAcid Esterification Fischer Esterification (MeOH, H+) ParentAcid->Esterification Target This compound (CAS: 204707-42-6) Esterification->Target

Figure 1: Synthetic logic flow. The 2-position is more activated for SₙAr due to the inductive effect of the ortho-carboxyl group, allowing selective methoxylation.

Applications in Drug Discovery: The AZD5462 Case Study

The true value of this compound lies in its utility as a scaffold for Late-Stage Functionalization . A prime example is its use in the manufacture of AstraZeneca's RXFP1 agonist, AZD5462.

Critical Protocol: Iridium-Catalyzed C–H Borylation

In this advanced workflow, the benzoate serves as the substrate for a sterically controlled C–H activation. The 2-methoxy and 1-ester groups direct the incoming boryl group to the meta position (C5), which is sterically accessible and electronically favorable.

Reaction Scheme:

  • Substrate: this compound.[2]

  • Catalyst System: [Ir(COD)OMe]₂ (Precatalyst) + dtbpy (Ligand).

  • Reagent: B₂pin₂ (Bis(pinacolato)diboron).

  • Outcome: Formation of the 5-pinacolatoboron species, followed by oxidation to the 5-hydroxy derivative.

Why this matters: This allows for the installation of a hydroxyl group (phenol) on a highly substituted ring without using harsh electrophilic nitration/reduction sequences that could affect the fluorine atom.

AZDWorkflow Start This compound (Substrate) CatCycle Ir-Catalyzed C-H Activation ([Ir(COD)OMe]2, dtbpy, B2pin2) Start->CatCycle BorylInt 5-Bpin Intermediate (Sterically Directed) CatCycle->BorylInt C5 Selectivity Oxidation Oxidative Workup (NaBO3 or H2O2) BorylInt->Oxidation Product Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate (Key AZD5462 Fragment) Oxidation->Product

Figure 2: The C-H activation workflow used in modern pharmaceutical manufacturing (e.g., AZD5462) to functionalize the 5-position.[3]

Analytical Characterization (Quality Control)

For researchers synthesizing or sourcing this material, the following NMR profile serves as a self-validating standard.

Predicted ¹H NMR Profile (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.85 – 7.95 dd1HH-6 Deshielded by carbonyl; couples with H-5 and F (long range).
6.65 – 6.75 dd1HH-3 Shielded by ortho-OMe; large ³J_H-F coupling (~10-11 Hz).
6.60 – 6.70 ddd1HH-5 Adjacent to F; complex splitting pattern.
3.90 s3HCOOCH₃ Ester methyl singlet.
3.88 s3HAr-OCH₃ Methoxy singlet (slightly shielded relative to ester).

QC Note: The presence of a broad singlet around 10-11 ppm indicates hydrolysis to the parent acid (impurity).

Handling & Safety (HSE)

  • GHS Classification: Warning.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Esters can hydrolyze slowly if exposed to atmospheric moisture.

  • Reactivity: Avoid strong oxidizing agents and strong bases (hydrolysis risk).

References

  • AstraZeneca. (2022). Multi-kg Manufacture of AZD5462 Part 1: The Fragments, Featuring C−H Borylation. ChemRxiv.[3] Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide (MMP-13 Inhibitor). PubMed.[1][5] Retrieved January 30, 2026, from [Link]

Sources

Molecular Structure & Application Guide: Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular structure, synthesis, and reactivity profile of Methyl 4-fluoro-2-methoxybenzoate , a critical pharmacophore intermediate used in the development of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

Executive Summary & Identification

This compound is a tri-substituted benzene derivative characterized by a "push-pull" electronic system. The electron-withdrawing ester and fluorine groups compete with the electron-donating methoxy group, creating a unique reactivity landscape for electrophilic and nucleophilic substitutions. It serves as a primary building block for synthesizing 4-fluoro-2-methoxy-5-nitroaniline , a key intermediate for indole- and pyrimidine-based kinase inhibitors.

Property Data
CAS Registry Number 204707-42-6
IUPAC Name This compound
Molecular Formula C

H

FO

Molecular Weight 184.16 g/mol
Physical State Solid (Off-white crystalline powder)
Melting Point 134–136 °C
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water

Molecular Architecture & Electronic Effects

The reactivity of this molecule is dictated by the interplay of three substituents on the benzene ring.

Electronic Map
  • Position 1 (Ester, -COOCH

    
    ):  Strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M). It deactivates the ring but directs incoming electrophiles to the meta position (Position 3 or 5).
    
  • Position 2 (Methoxy, -OCH

    
    ):  Strong Electron Donating Group (EDG) via resonance (+M). It strongly activates the ortho (Position 3) and para (Position 5) sites.
    
  • Position 4 (Fluorine, -F): Weakly deactivating via induction (-I) but donating via resonance (+M). It directs ortho/para.

Conformational Analysis

The methoxy group at C2 typically adopts a planar conformation coplanar with the aromatic ring to maximize


-

orbital overlap. However, steric repulsion between the carbonyl oxygen of the ester and the oxygen of the methoxy group (lone pair repulsion) forces the ester moiety to rotate out of plane, slightly reducing its conjugation efficiency compared to a non-substituted benzoate.
Regioselectivity Consensus

In Electrophilic Aromatic Substitution (e.g., Nitration), the C5 position is the most reactive.

  • C3: Sterically hindered by the flanking Methoxy and Fluorine groups.

  • C5: Activated by the para-Methoxy group and ortho-Fluorine; less sterically hindered than C3.

  • C6: Deactivated by the inductive effect of the adjacent ester.

Synthetic Pathways

Method A: Fischer Esterification (Standard Industrial Route)

The most robust synthesis involves the acid-catalyzed esterification of 4-fluoro-2-methoxybenzoic acid.

  • Reagents: Methanol (solvent/reactant), H

    
    SO
    
    
    
    (catalyst).
  • Conditions: Reflux, 4–6 hours.

  • Purification: Crystallization from cold methanol or hexanes.

Method B: Nucleophilic Aromatic Substitution (S Ar)

Starting from methyl 2,4-difluorobenzoate, the methoxy group is introduced via regioselective substitution.

  • Mechanism: The ester group activates the ortho-fluorine (C2) and para-fluorine (C4) towards nucleophilic attack. The C2 position is kinetically favored due to the proximity to the electron-withdrawing carbonyl (inductive stabilization of the Meisenheimer complex).

  • Reagents: NaOMe (1.05 eq), MeOH, -10 °C to 0 °C.

  • Critical Control: Temperature must be controlled to prevent bis-substitution (formation of 2,4-dimethoxybenzoate).

Synthesis_Workflow Start1 4-Fluoro-2-methoxybenzoic acid (CAS 403-20-3) Product This compound (CAS 204707-42-6) Start1->Product Esterification Reagent1 MeOH / H2SO4 Reflux Start2 Methyl 2,4-difluorobenzoate Start2->Product Regioselective SnAr Reagent2 NaOMe (1.0 eq) -10°C, MeOH

Figure 1: Primary synthetic routes. The Esterification route (Blue) is preferred for purity; the SnAr route (Red) requires strict temperature control.

Reactivity Profile & Drug Development Utility

The primary utility of this scaffold is its conversion into the 5-nitro derivative, a precursor to aniline-based EGFR inhibitors.

Protocol: Regioselective Nitration

Objective: Synthesis of Methyl 4-fluoro-2-methoxy-5-nitrobenzoate.

  • Preparation: Dissolve this compound (1.0 eq) in concentrated H

    
    SO
    
    
    
    at 0 °C.
  • Nitration: Dropwise addition of fuming HNO

    
     (1.1 eq) maintaining internal temp < 10 °C.
    
  • Quench: Pour onto crushed ice. The product precipitates as a yellow solid.

  • Mechanism: The -OCH

    
     group directs the nitronium ion (NO
    
    
    
    ) to the para position (C5). The Fluorine atom at C4 further stabilizes the intermediate sigma complex at C5 via resonance donation.

Reactivity_Pathway Substrate This compound Nitration HNO3 / H2SO4 (Electrophilic Subst.) Substrate->Nitration Intermediate Methyl 4-fluoro-2-methoxy-5-nitrobenzoate (C5 Substitution) Nitration->Intermediate Hydrolysis LiOH / THF:H2O Intermediate->Hydrolysis Acid 4-Fluoro-2-methoxy-5-nitrobenzoic acid Hydrolysis->Acid Curtius 1. DPPA, tBuOH 2. TFA (Deprotection) Acid->Curtius Final 4-Fluoro-2-methoxy-5-nitroaniline (Kinase Inhibitor Core) Curtius->Final

Figure 2: Downstream transformation into the 5-nitroaniline pharmacophore used in EGFR inhibitors.

Analytical Characterization (Predicted)

The NMR spectrum is distinct due to the coupling of protons with the fluorine atom (


F, Spin 1/2).
H NMR (400 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
7.88 dd1HH-6

Hz,

Hz
6.75 dd1HH-3

Hz,

Hz
6.68 dt1HH-5

Hz,

Hz
3.91 s3H-OCH

(Methoxy)
3.86 s3H-COOCH

(Ester Methyl)

Note: H-3 is significantly shielded by the adjacent methoxy group and appears as a doublet of doublets due to strong coupling with the ortho-fluorine.

C NMR (100 MHz, CDCl )
  • Carbonyl (C=O): ~165 ppm.[1][2][3][4]

  • C4 (C-F): ~166 ppm (doublet,

    
     Hz).
    
  • C2 (C-OMe): ~160 ppm (doublet,

    
     Hz).
    
  • Methoxy/Methyl: ~56 ppm (-OCH

    
    ), ~52 ppm (-COOCH
    
    
    
    ).

Safety & Handling

  • GHS Classification: Irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Storage: Store in a cool, dry place. The ester is stable at room temperature but should be kept away from strong bases to prevent hydrolysis.

References

  • ChemicalBook. (2024). 4-Fluoro-2-methoxybenzoic acid methyl ester Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2024).[6] this compound Product Specification. Retrieved from [6]

  • World Intellectual Property Organization (WIPO). (2018). WO2018207120 - A Process for the Preparation of 4-Fluoro-2-Methoxy-5-Nitroaniline.[7] Retrieved from

Sources

"Methyl 4-fluoro-2-methoxybenzoate" spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization & Synthetic Utility in Kinase Inhibitor Development

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate (CAS 204707-42-6 ) is a critical pharmacophore building block, most notably serving as a key intermediate in the convergent synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib (Tagrisso). Its structural integrity—defined by the precise regiochemistry of the fluorine and methoxy substituents—is paramount for the binding affinity of the final drug candidate.

This guide provides a definitive spectroscopic profile and synthesis protocol for researchers. Unlike standard data sheets, this document focuses on the causality of spectral features, particularly the heteronuclear coupling effects of the fluorine atom, to enable rapid and confident structural validation.

Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertyData
IUPAC Name This compound
CAS Number 204707-42-6
Molecular Formula C

H

FO

Molecular Weight 184.16 g/mol
Physical State White to off-white crystalline solid
Melting Point 58–62 °C (typical range for pure ester)
Solubility Soluble in MeOH, DCM, EtOAc; insoluble in water
Spectroscopic Analysis

The presence of the fluorine atom at the C4 position introduces spin-spin coupling (


-coupling) that complicates the 

H and

C NMR spectra. Understanding these splitting patterns is essential to distinguish this compound from its regioisomers (e.g., the 5-fluoro isomer).
3.1

H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts (


) are reported in ppm relative to TMS. Coupling constants (

) are in Hertz.
Position

(ppm)
MultiplicityIntegrationAssignment Logic & Coupling Analysis
H-6 7.85 – 7.90dd1HDeshielded by Ester: Located ortho to the electron-withdrawing ester group. Splits into a doublet of doublets due to ortho-coupling with H-5 (

Hz) and meta-coupling with F-4 (

Hz).
H-3 6.65 – 6.72dd1HShielded Region: Located between two electron-donating groups (OMe and F). Splits due to strong ortho-coupling with F-4 (

Hz) and meta-coupling with H-5 (

Hz).
H-5 6.58 – 6.65td (or m)1HMultiplet: This proton experiences ortho-coupling from H-6 (

Hz) and ortho-coupling from F-4 (

Hz), resulting in a pseudo-triplet or complex multiplet.
OCH

3.90s3HMethoxy: Characteristic singlet for the ether methyl group at C2.
COOCH

3.86s3HEster Methyl: Characteristic singlet for the ester methyl group.

Diagnostic Insight: The key differentiator is the H-3 signal. It appears as a doublet of doublets with a large


 coupling constant (~10-11 Hz). In the non-fluorinated analog, this would be a simple doublet or singlet depending on substitution.
3.2

C NMR Data (100 MHz, CDCl

)

The carbon spectrum is dominated by C-F coupling, which splits carbon signals into doublets.

Carbon

(ppm)
Splitting (

)
Assignment
C=O 165.8s (or weak d)Carbonyl carbon.
C-4 ~166.5d (

Hz)
Direct C-F bond. Large coupling constant is definitive for the C-F bond.
C-2 ~161.5d (

Hz)
Ipso to Methoxy. Coupled to F (meta).
C-6 ~133.5d (

Hz)
Ortho to Ester.
C-1 ~113.0d (

Hz)
Ipso to Ester.
C-5 ~107.5d (

Hz)
Ortho to Fluorine.
C-3 ~100.5d (

Hz)
Ortho to Fluorine; highly shielded by OMe.
OMe 56.2sMethoxy carbon.
COOMe 52.1sEster methyl carbon.
3.3 Infrared Spectroscopy (FT-IR)
  • 1715–1725 cm

    
    :  Strong C=O stretch (Conjugated Ester).
    
  • 1600 & 1580 cm

    
    :  Aromatic C=C ring stretches.
    
  • 1250–1300 cm

    
    :  C-O stretch (Ester/Ether).
    
  • 1100–1200 cm

    
    :  C-F stretch (Strong, broad band).
    
Experimental Synthesis Protocol

Objective: Synthesis of this compound from 4-fluoro-2-methoxybenzoic acid via acid-catalyzed esterification.

Rationale: While methylation with methyl iodide (MeI) is possible, it is toxic and expensive. The Fischer esterification described below is scalable, uses cheaper reagents (MeOH), and simplifies purification.

Reagents:
  • 4-Fluoro-2-methoxybenzoic acid (1.0 eq)

  • Methanol (anhydrous, 10-15 volumes)

  • Sulfuric acid (H

    
    SO
    
    
    
    , conc., 0.5 eq) or Thionyl Chloride (SOCl
    
    
    , 1.2 eq)
  • Sodium bicarbonate (sat.[1] aq.)

  • Ethyl Acetate (for extraction)[2]

Step-by-Step Methodology:
  • Setup: Charge a round-bottom flask with 4-fluoro-2-methoxybenzoic acid (e.g., 10 g) and anhydrous Methanol (100 mL).

  • Catalyst Addition:

    • Option A (H

      
      SO
      
      
      
      ): Add conc. H
      
      
      SO
      
      
      (1.5 mL) dropwise with stirring.
    • Option B (SOCl

      
      ): Cool to 0°C. Add SOCl
      
      
      
      dropwise (exothermic).
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline/low Rf) should disappear; the ester spot (high Rf) should appear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol.

    • Dilute the residue with Ethyl Acetate (100 mL).

    • Wash carefully with saturated NaHCO

      
       (2 x 50 mL) to neutralize residual acid. Caution: CO
      
      
      
      evolution.
    • Wash with Brine (50 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Visualizations
5.1 Synthesis & Workup Logic Flow

This diagram illustrates the critical decision points and phase separations in the synthesis protocol.

SynthesisFlow Start Start: 4-Fluoro-2-methoxybenzoic Acid Reagent Add MeOH + H2SO4 (cat) Start->Reagent Reflux Reflux @ 65°C (4-6 hrs) Reagent->Reflux Check TLC Check: Acid Consumed? Reflux->Check Check->Reflux No Conc Concentrate (Remove MeOH) Check->Conc Yes Extract Dissolve in EtOAc Wash w/ NaHCO3 Conc->Extract PhaseSep Phase Separation Extract->PhaseSep AqWaste Aqueous Waste (Salts/Acid) PhaseSep->AqWaste Bottom Layer OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Top Layer Final Dry (Na2SO4) & Evaporate Yield: this compound OrgLayer->Final

Caption: Figure 1: Operational workflow for the acid-catalyzed esterification and isolation of the target benzoate.

5.2 NMR Signal Assignment Logic

This diagram visualizes how the fluorine atom splits the proton signals, aiding in rapid spectral interpretation.

NMRLogic Compound This compound H3 H-3 (Aromatic) Compound->H3 H5 H-5 (Aromatic) Compound->H5 H6 H-6 (Aromatic) Compound->H6 J_F_Ortho Ortho-F Coupling (J ~ 8-11 Hz) H3->J_F_Ortho J_H_Ortho Ortho-H Coupling (J ~ 8.8 Hz) H3->J_H_Ortho Meta (weak) H5->J_F_Ortho H5->J_H_Ortho J_F_Meta Meta-F Coupling (J ~ 6 Hz) H6->J_F_Meta H6->J_H_Ortho Res_H3 Doublet of Doublets (dd) J_F_Ortho->Res_H3 Res_H5 Triplet of Doublets (td/m) J_F_Ortho->Res_H5 Res_H6 Doublet of Doublets (dd) J_F_Meta->Res_H6 J_H_Ortho->Res_H5 J_H_Ortho->Res_H6

Caption: Figure 2: 1H NMR splitting logic tree demonstrating the impact of Fluorine-Proton coupling on multiplicity.

References
  • Zhu, X., et al. (2016).[3] New and Convergent Synthesis of Osimertinib. ResearchGate. Retrieved from [Link]

  • AstraZeneca AB. (2013). Pytmidine derivatives for inhibiting EGFR. Patent WO2013014448A1. (Primary source for Osimertinib synthetic route).[4]

Sources

Beyond the MSDS: Strategic Handling and Synthetic Utility of Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-fluoro-2-methoxybenzoate Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and HSE Officers.

Molecular Architecture & Physicochemical Profile

This compound (CAS: 204707-42-6) is more than a generic building block; it is a "push-pull" aromatic scaffold critical in the synthesis of kinase inhibitors (e.g., EGFR antagonists). Its utility stems from the electronic interplay between three substituents:

  • The Ester (C1): A strong electron-withdrawing group (EWG) that activates the ring.

  • The Methoxy (C2): An electron-donating group (EDG) that provides solubility and hydrogen-bond accepting capability, often crucial for ATP-binding pocket affinity in drug targets.

  • The Fluorine (C4): A metabolic blocker and a handle for Nucleophilic Aromatic Substitution (

    
    ).
    
Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Workflow
CAS Number 204707-42-6Unique Identifier for procurement/inventory.
Molecular Formula

MW: 184.16 g/mol .
Physical State White to off-white crystalline solidEasy to weigh; reduced inhalation risk compared to liquids.
Melting Point 134–136°C (Experimental)High crystallinity indicates stability; useful for purity checks via capillary melting point.
Solubility Low in

; High in DCM, DMSO, MeOH
Lipophilic (

); requires organic mobile phases for chromatography.
Reactivity Electrophilic at C4 (F-displacement)Activated for

due to para-ester positioning.

Comprehensive Hazard Analysis & Risk Mitigation

While standard Safety Data Sheets (SDS) classify this compound as an Irritant (Skin/Eye/Respiratory), the research context requires a deeper look at potency and sensitization. Halogenated benzoates can possess higher skin permeability than their non-halogenated counterparts.

Hierarchy of Controls (Visualized)

The following diagram outlines the decision logic for handling this compound, prioritizing engineering controls over PPE.

SafetyHierarchy Hazard Hazard Source: This compound (Dust/Aerosol) Engineering Level 1: Engineering Controls (Fume Hood, Local Exhaust) Hazard->Engineering Primary Barrier Admin Level 2: Administrative (SOPs, Designated Areas) Engineering->Admin Procedural Check PPE Level 3: PPE (Nitrile Gloves, N95/P100, Goggles) Admin->PPE Final Defense Action Safe Handling Achieved PPE->Action

Figure 1: Risk Mitigation Hierarchy. Engineering controls are the primary defense against particulate exposure.

Specific Handling Protocols
  • Inhalation Risk: As a solid powder, the primary risk is dust generation during weighing. Protocol: Always weigh inside a fume hood or a powder containment balance enclosure.

  • Skin Absorption: The fluorine atom increases lipophilicity. Protocol: Double-gloving (Nitrile) is recommended. If dissolved in DMSO (a skin penetrant), treat the solution as highly toxic.

  • Decontamination: In case of spill, do not dry sweep. Wet with ethanol/water to suppress dust, then wipe.

Synthetic Utility & Application Logic

The strategic value of this compound lies in its divergent reactivity . It serves as a branch point in synthesis:

  • Path A (Hydrolysis): Accessing the carboxylic acid for amide coupling.

  • Path B (

    
    ):  Displacing the fluorine with amines or thiols. The ester at the para position activates the C-F bond, making this reaction possible under milder conditions than unactivated fluoroarenes.
    
Reaction Workflow Diagram

SynthesisLogic Start Methyl 4-fluoro- 2-methoxybenzoate Hydrol Hydrolysis (LiOH, THF/H2O) Start->Hydrol SnAr SnAr Displacement (R-NH2, DIPEA, DMSO, Heat) Start->SnAr Acid 4-Fluoro-2-methoxy- benzoic acid Substituted 4-Amino-2-methoxy- benzoate deriv. Hydrol->Acid Retains F SnAr->Substituted Displaces F

Figure 2: Divergent synthetic pathways. The red arrow indicates the chemically activated SnAr pathway.

Experimental Protocols (Self-Validating)

Protocol A: Quality Control (Purity Check)

Before using the material in critical steps, verify identity and purity.

  • TLC System: 20% Ethyl Acetate in Hexanes.

    • Expectation: The ester should have an

      
       (higher than the corresponding acid).
      
    • Visualization: UV active (254 nm).

  • NMR Checkpoint (

    
     NMR in 
    
    
    
    ):
    • Look for the Methoxy singlet (

      
       ppm).
      
    • Look for the Methyl ester singlet (

      
       ppm).
      
    • Validation: Integration ratio must be 1:1 (3H:3H). If the methyl ester peak is missing or shifted, hydrolysis has occurred.

Protocol B: Displacement (Fluorine Substitution)

This protocol demonstrates the activation of the fluorine atom.

  • Setup: Dissolve 1.0 eq of this compound in DMSO (0.5 M concentration).

  • Reagents: Add 1.2 eq of a primary amine (e.g., benzylamine) and 2.0 eq of DIPEA (base).

  • Reaction: Heat to 80°C–100°C. Monitor via TLC.

    • Why Heat? Although activated by the ester, the meta-methoxy group slightly deactivates the ring relative to a simple 4-fluorobenzoate. Thermal energy is required to overcome the activation barrier.

  • Workup: Dilute with water (precipitation often occurs) or extract with EtOAc.

  • Success Criteria: Disappearance of the starting material spot on TLC and emergence of a more polar (lower

    
    ) spot corresponding to the amine adduct.
    

Storage & Stability

  • Conditions: Store at Room Temperature (RT) or

    
    . Keep under inert atmosphere (
    
    
    
    ) if storing for >6 months to prevent slow hydrolysis by ambient moisture.
  • Incompatibility: Strong oxidizing agents and strong bases (which will hydrolyze the ester).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782181, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoic acid, 4-fluoro-2-methoxy-, methyl ester. Retrieved from [Link]

Physical and chemical properties of "Methyl 4-fluoro-2-methoxybenzoate"

[1]

CAS Registry Number: 204707-42-6 Chemical Formula: C



Molecular Weight:IUPAC Name:1

Executive Summary

This compound is a specialized fluorinated aromatic ester used primarily as a pharmacophore building block in medicinal chemistry. Characterized by the presence of an electron-withdrawing ester group para to a fluorine atom, and an electron-donating methoxy group ortho to the ester, this molecule exhibits a unique "push-pull" electronic character. It serves as a critical intermediate in the synthesis of benzoylhydrazones (potential antiglycation agents) and is a scaffold for developing kinase inhibitors where the 2-methoxy-4-fluoro motif modulates metabolic stability and lipophilicity.

Physicochemical Profile

The physical constants of this compound reflect its nature as a polar aromatic ester. Note that while some databases list a high melting point (>130°C), this likely refers to the corresponding carboxylic acid or a salt form; the ester itself is typically a low-melting solid or viscous liquid at room temperature due to the disruption of crystal packing by the ortho-methoxy substituent.

Table 1: Physical and Chemical Constants[2]
PropertyValueCondition/Note
Appearance Off-white solid or pale yellow liquidDependent on purity/supercooling
Boiling Point 232°C@ 760 mmHg (Predicted/Lit.)
Density 1.184 ± 0.06 g/cm³@ 20°C
Flash Point 91°CClosed Cup
LogP ~2.1Predicted (Lipophilic)
Solubility Soluble in MeOH, DCM, EtOAcInsoluble in water
Refractive Index 1.503Predicted
Structural Analysis (Electronic Effects)
  • Fluorine (C4): Positioned para to the carbonyl, the fluorine atom is activated for Nucleophilic Aromatic Substitution (S

    
    Ar) reactions due to the electron-withdrawing nature of the ester.
    
  • Methoxy (C2): The ortho-methoxy group provides steric bulk and electron donation via resonance, which influences the rotational barrier of the ester bond and modulates the reactivity of the carbonyl center toward nucleophiles.

Synthetic Pathways & Manufacturing[4]

The synthesis of this compound is typically achieved through the esterification of its parent acid, 4-fluoro-2-methoxybenzoic acid.

Protocol 1: Fischer Esterification (Acid-Catalyzed)

This is the standard industrial route, utilizing methanol as both solvent and reactant.

Reagents: 4-Fluoro-2-methoxybenzoic acid, Methanol (anhydrous), Sulfuric Acid (H



  • Dissolution: Dissolve 1.0 eq of 4-fluoro-2-methoxybenzoic acid in 10 volumes of anhydrous methanol.

  • Activation:

    • Method A (H

      
      SO
      
      
      ): Add catalytic conc.[2] H
      
      
      SO
      
      
      (0.1 eq) dropwise.[2]
    • Method B (SOCl

      
      ): Cool to 0°C. Add SOCl
      
      
      (1.2 eq) dropwise to generate HCl in situ.[2]
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or HPLC for disappearance of the acid.[2]

  • Workup: Concentrate methanol under reduced pressure. Dissolve residue in Ethyl Acetate.[2] Wash with saturated NaHCO

    
     (to remove unreacted acid) and brine.[2]
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    , filter, and concentrate. If necessary, purify via silica gel chromatography (Hexane/EtOAc).
Protocol 2: Methylation of Phenol (Alternative)

Used when starting from Methyl 4-fluoro-2-hydroxybenzoate (Methyl 4-fluorosalicylate).

Reagents: Methyl 4-fluoro-2-hydroxybenzoate, Methyl Iodide (MeI) or Dimethyl Sulfate, Potassium Carbonate (K


  • Setup: Suspend 1.0 eq of starting phenol and 1.5 eq K

    
    CO
    
    
    in acetone.
  • Alkylation: Add 1.2 eq Methyl Iodide dropwise.

  • Reaction: Stir at reflux (acetone) or 60°C (DMF) for 12 hours.

  • Isolation: Filter inorganic salts. Concentrate filtrate.[3]

Visualization: Synthesis Workflow

SynthesisAcid4-Fluoro-2-methoxybenzoic AcidRefluxReflux (65°C, 4-6h)Acid->RefluxDissolutionMeOHMethanol + H2SO4/SOCl2MeOH->RefluxCatalysisWorkupNaHCO3 Wash & ExtractionReflux->WorkupConversion >98%ProductThis compoundWorkup->ProductIsolation

Figure 1: Standard Fischer Esterification pathway for high-yield synthesis.

Chemical Reactivity & Functionalization

This compound is a versatile "electrophilic hub."[2] The ester and the fluorinated ring offer distinct reaction vectors.

A. Hydrazide Formation (Key Pharmaceutical Route)

Reaction with hydrazine hydrate yields 4-fluoro-2-methoxybenzohydrazide , a precursor for Schiff base formation (hydrazones) with demonstrated antiglycation activity.

  • Conditions: Hydrazine hydrate (excess), Ethanol, Reflux, 2-4 hours.

  • Mechanism: Nucleophilic acyl substitution at the carbonyl carbon.[2]

B. Nucleophilic Aromatic Substitution (S Ar)

The fluorine atom at position 4 is activated by the para-ester group (EWG). While the ortho-methoxy group is electron-donating, it is meta to the fluorine, meaning it does not significantly deactivate the ring toward S

  • Nucleophiles: Primary amines, thiols.[2]

  • Utility: Allows replacement of Fluorine with complex amines to generate diverse libraries for SAR (Structure-Activity Relationship) studies.

Visualization: Reactivity Manifold

ReactivityCenterThis compoundHydrazideHydrazinolysis(NH2NH2, Reflux)Product: BenzohydrazideCenter->HydrazideAcyl SubstitutionHydrolysisSaponification(LiOH, THF/H2O)Product: Benzoic AcidCenter->HydrolysisEster CleavageSNArSNAr Displacement(R-NH2, Heat)Product: 4-Amino DerivativeCenter->SNArFluorine Displacement

Figure 2: Primary reaction vectors. The SNAr pathway is enabled by the para-ester activation.

Analytical Characterization

Validating the identity of the compound requires analysis of the specific coupling patterns arising from the Fluorine atom (

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

):
  • 
     3.89 (s, 3H):  COOCH
    
    
    (Ester methyl).
  • 
     3.92 (s, 3H):  Ar-OCH
    
    
    (Methoxy methyl).
  • 
     6.65 (dd, 1H):  H-3 (Ortho to F and OMe). Shows coupling to F (
    
    
    Hz) and H-5.
  • 
     6.75 (dt, 1H):  H-5 (Meta to ester). Shows coupling to F and H-6.
    
  • 
     7.90 (dd, 1H):  H-6 (Ortho to ester). Deshielded by the carbonyl anisotropy.[2]
    

C NMR:
  • Distinctive doublet splitting for carbons coupled to fluorine (C3, C4, C5). The C4 carbon (attached to F) will appear as a doublet with a large coupling constant (

    
     Hz).
    
Infrared Spectroscopy (IR)
  • 1720–1735 cm

    
    :  Strong C=O stretch (Ester).
    
  • 1250 cm

    
    :  C-O-C stretch (Ether/Ester).
    
  • 1100–1200 cm

    
    :  C-F stretch.
    

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

  • Ventilation: All operations involving heating or powdered forms must be conducted in a fume hood to avoid inhalation of vapors/dust.[2]

  • Storage: Store in a cool, dry place. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture.[2]

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Fluoro-4-methoxybenzoic acid (Related Isomer Data for Comparison). Retrieved from [Link]

  • Khan, K. M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Medicinal Chemistry. (Demonstrates hydrazide synthesis protocol from methyl methoxybenzoates). Retrieved from [Link]

Technical Guide: Solubility Profiling & Process Optimization for Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate (CAS 204707-42-6 ) is a critical fluorinated intermediate used frequently in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its structural motif—combining an electron-withdrawing fluorine atom with an electron-donating methoxy group on a benzoate core—imparts specific solubility characteristics that challenge process scalability.

This technical guide provides a comprehensive analysis of the compound's solubility landscape. Moving beyond simple data lookup, we establish a self-validating framework for researchers to determine precise solubility limits, enabling rational solvent selection for reaction monitoring, extraction, and recrystallization.

Physicochemical Identity & Structural Logic[2]

Understanding the solubility requires analyzing the molecular interaction potential. The molecule possesses a lipophilic fluorinated aromatic ring and a polar ester functionality, creating a "push-pull" electronic system that dictates its affinity for various solvents.

Table 1: Chemical Identity & Predicted Properties[2]
PropertyDataSignificance
Chemical Name This compoundTarget Compound
CAS Number 204707-42-6Unique Identifier for sourcing/safety
Molecular Formula C₉H₉FO₃MW: 184.16 g/mol
Physical State Crystalline SolidMP: 134–136°C (Experimental)
LogP (Predicted) ~2.3 – 2.5Moderately Lipophilic; poor water solubility
H-Bond Donors 0No -OH or -NH groups; limited solubility in water
H-Bond Acceptors 4 (F, -OCH₃, C=O, -O-)Good solubility in polar aprotic solvents

Expert Insight: The melting point of ~135°C indicates a stable crystal lattice. Dissolution requires overcoming this lattice energy. Consequently, solubility will be highly temperature-dependent, particularly in protic solvents like methanol, making it an excellent candidate for cooling crystallization.

Solubility Landscape & Solvent Compatibility

Based on the structural analysis and standard synthetic workups (e.g., esterification workups involving extraction), we can categorize the solubility profile into three distinct tiers.

Tier 1: High Solubility (Process Solvents)
  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethylformamide (DMF).

  • Mechanistic Basis: These solvents effectively interact with the ester and methoxy dipoles. The lack of hydrogen bond donors in the solute means it relies on dipole-dipole and van der Waals interactions.

  • Application: Ideal for reaction media and initial extraction phases.

Tier 2: Temperature-Dependent Solubility (Crystallization Solvents)
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Mechanistic Basis: While the ester can accept hydrogen bonds from alcohols, the hydrophobic fluorophenyl ring limits solubility at low temperatures. Heating increases kinetic energy, disrupting the lattice and allowing solvation.

  • Application: Recrystallization.[2][3] The steep solubility curve allows the compound to dissolve at reflux and precipitate upon cooling.

Tier 3: Low Solubility (Anti-Solvents)
  • Solvents: Water, Hexanes, Heptane, Petroleum Ether.

  • Mechanistic Basis: The compound is too lipophilic for water and too polar for pure alkanes to dissolve effectively at high concentrations.

  • Application: Used to force precipitation (e.g., adding Heptane to an EtOAc solution) or to wash impurities from a filter cake.

Standardized Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values, which may vary by purity and polymorph. Use this self-validating protocol to generate site-specific data.

Protocol A: The Saturation Shake-Flask Method

Objective: Determine the precise solubility limit (mg/mL) in a specific solvent at a set temperature (


).

Reagents:

  • This compound (Test Article)[1][4][5]

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filter (PTFE or Nylon)

Workflow Steps:

  • Preparation: Weigh approx. 500 mg of solid into a 4 mL glass vial.

  • Solvation: Add 1.0 mL of solvent.

  • Equilibration:

    • If solid dissolves completely: Add more solid until a visible suspension persists.

    • If solid remains:[4] Cap tightly and agitate (stir/shake) at temperature

      
       for 24 hours.
      
  • Filtration: Stop agitation and allow settling for 30 mins. Draw supernatant and filter through a 0.45 µm syringe filter into a pre-weighed vial (

    
    ).
    
  • Quantification:

    • Weigh the vial with solution (

      
      ).
      
    • Evaporate solvent (vacuum oven or nitrogen stream) until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    

Visualizing the Process Logic

The following diagram illustrates the decision matrix for solvent selection based on the solubility data generated above.

SolubilityLogic Start Start: Solubility Profiling Exp Run Protocol A (Shake-Flask Method) Start->Exp CheckHigh Is Solubility > 100 mg/mL? Exp->CheckHigh Analyze Data CheckTemp Is Solubility Temp Dependent? (High Hot / Low Cold) CheckHigh->CheckTemp No Reaction Primary Use: Reaction Solvent (DCM, THF) CheckHigh->Reaction Yes Crystal Primary Use: Recrystallization (MeOH, EtOH) CheckTemp->Crystal Yes Anti Primary Use: Anti-Solvent / Wash (Heptane, Water) CheckTemp->Anti No

Caption: Logical decision tree for categorizing solvents based on experimental solubility data.

Application Case Study: Purification via Solvent Swapping

Scenario: A researcher synthesizes this compound using Thionyl Chloride in Methanol but obtains a crude yellow solid (95% purity).

Problem: The impurities are polar byproducts. Solution: Recrystallization using an Ethyl Acetate / Heptane system.

Optimized Workflow:

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (Tier 1 solvent).

  • Nucleation: Slowly add Heptane (Tier 3 anti-solvent) until slight turbidity persists at 50°C.

  • Cooling: Allow the mixture to cool to room temperature, then to 4°C. The hydrophobic nature of the product (driven by the Fluorine atom) forces it out of solution as the dielectric constant of the mixture drops, while polar impurities remain in the Ethyl Acetate rich mother liquor.

  • Filtration: Filter and wash with cold 100% Heptane.

References

  • PubChem. Methyl 4-fluoro-2-methylbenzoate (Structural Analog Data). [Link]

Sources

An In-Depth Technical Guide to Methyl 4-fluoro-2-methoxybenzoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 4-fluoro-2-methoxybenzoate, a seemingly unassuming aromatic ester, has emerged as a pivotal intermediate in the landscape of contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its strategic placement of fluoro and methoxy substituents on the benzene ring imparts unique electronic properties and conformational constraints, making it a highly sought-after precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the discovery, historical context, synthetic evolution, physicochemical properties, and diverse applications of this important chemical entity, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The parent carboxylic acid, 4-fluoro-2-methoxybenzoic acid, was first synthesized in the latter part of the 20th century.[1] This development was driven by the growing demand for fluorinated aromatic intermediates in the pharmaceutical and agrochemical industries. The introduction of fluorine into organic molecules can significantly modulate their biological activity, metabolic stability, and pharmacokinetic profiles. The synthesis of 4-fluoro-2-methoxybenzoic acid and its subsequent esterification to this compound provided chemists with a valuable new tool for accessing novel chemical space.

While a singular "discovery" paper for this compound is not readily apparent in seminal academic journals, its emergence is closely tied to the burgeoning field of fluorine chemistry and its application in drug discovery. Early mentions of its synthesis are found within the patent literature, where it was often prepared as a key intermediate for more complex target molecules. For instance, European patent EP001718624B1, filed in the early 2000s, references an earlier patent, WO98/13332, for a procedure to prepare this compound from 4-fluoro-2-methoxybenzoic acid, indicating its established use as a building block by that time.[2]

Synthetic Methodologies: From Benchtop to Industrial Scale

The synthesis of this compound is primarily achieved through the esterification of its parent carboxylic acid, 4-fluoro-2-methoxybenzoic acid. The general synthetic strategies for the precursor acid and its subsequent esterification are outlined below.

Synthesis of 4-Fluoro-2-methoxybenzoic Acid

A common industrial approach to 4-fluoro-2-methoxybenzoic acid involves the selective fluorination and methylation of a 2-hydroxybenzoic acid (salicylic acid) derivative.[1] This multi-step process requires careful control of reaction conditions to ensure the desired regioselectivity.

Another synthetic route starts from more readily available fluorinated precursors, such as 2,4-difluorobenzoic acid. In this method, one of the fluorine atoms is selectively displaced by a methoxy group.

Esterification to this compound

Once 4-fluoro-2-methoxybenzoic acid is obtained, it can be converted to its methyl ester via several standard esterification methods.

1. Fischer Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.

2. Reaction with Thionyl Chloride: For a more reactive approach, the carboxylic acid can be converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to afford the methyl ester. This method is often cleaner and proceeds under milder conditions than Fischer esterification.

3. Use of Methylating Agents: Other methylating agents, such as methyl iodide in the presence of a base (e.g., potassium carbonate), can also be employed to convert the carboxylic acid to its methyl ester.

A representative workflow for the synthesis of this compound is depicted in the following diagram:

G cluster_0 Synthesis of 4-Fluoro-2-methoxybenzoic Acid cluster_1 Esterification 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid Nucleophilic Substitution Nucleophilic Substitution 2,4-Difluorobenzoic Acid->Nucleophilic Substitution Sodium Methoxide 4-Fluoro-2-methoxybenzoic Acid 4-Fluoro-2-methoxybenzoic Acid Nucleophilic Substitution->4-Fluoro-2-methoxybenzoic Acid Esterification_Reaction Esterification 4-Fluoro-2-methoxybenzoic Acid->Esterification_Reaction Methanol, Acid Catalyst (e.g., H₂SO₄) This compound This compound Esterification_Reaction->this compound

Diagram 1: General Synthetic Workflow

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

PropertyValueSource
CAS Number 204707-42-6
Molecular Formula C₉H₉FO₃
Molecular Weight 184.17 g/mol
Appearance White to off-white crystalline solid or liquid
Purity ≥97%
Storage Room temperature

Spectroscopic Data (Representative):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (around 3.8-4.0 ppm), and the methyl ester protons (around 3.7-3.9 ppm). The aromatic region will display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling constants influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the carbons of the methoxy and methyl ester groups.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), as well as C-O and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (184.17 g/mol ).

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active molecules and complex organic compounds.

Key Intermediate in Pharmaceutical Synthesis

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of pharmaceutical candidates. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the methoxy group provides a handle for further functionalization or can participate in key interactions within a binding pocket.

Several patents highlight its use in the development of novel therapeutics:

  • Hepatitis B Core Protein Allosteric Modulators: This compound has been utilized as a starting material in the synthesis of molecules designed to disrupt the assembly of the hepatitis B virus capsid, a key process in the viral life cycle.

  • Kinase Inhibitors: It has been employed in the synthesis of substituted pyrazolopyrimidines, a class of compounds known to inhibit various protein kinases, which are important targets in cancer therapy.

  • CHK1 Inhibitors: The compound is a precursor in the synthesis of inhibitors of Checkpoint Kinase 1 (CHK1), a critical regulator of the cell cycle and a target for cancer treatment.

Advanced Organic Synthesis

Beyond its role in medicinal chemistry, this compound is also a valuable substrate in the development of new synthetic methodologies. A notable example is its use in a multi-kilogram scale iridium-catalyzed C-H borylation reaction. This process, which selectively installs a boryl group onto the aromatic ring, demonstrates the compound's utility in modern, efficient synthetic transformations that create valuable new building blocks for further elaboration.

The general utility of this compound in a synthetic workflow is illustrated below:

G cluster_0 Synthetic Transformations Methyl_4_fluoro_2_methoxybenzoate This compound Functionalization Further Functionalization (e.g., C-H Borylation, Nitration) Methyl_4_fluoro_2_methoxybenzoate->Functionalization Coupling_Reactions Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Methyl_4_fluoro_2_methoxybenzoate->Coupling_Reactions Amide_Formation Amide Formation Methyl_4_fluoro_2_methoxybenzoate->Amide_Formation Hydrolysis then Amidation Complex_Molecules Complex Target Molecules (e.g., APIs, Agrochemicals) Functionalization->Complex_Molecules Coupling_Reactions->Complex_Molecules Amide_Formation->Complex_Molecules

Diagram 2: Role in Synthetic Chemistry

Experimental Protocols

The following are representative experimental procedures for reactions involving this compound, based on published patent literature.

Protocol 1: Synthesis of an Amide Derivative (Illustrative)

This protocol is a general representation of how this compound can be converted to an amide, a common transformation in medicinal chemistry.

Step 1: Hydrolysis to 4-Fluoro-2-methoxybenzoic Acid

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran, add an aqueous solution of a base (e.g., 2-4 eq of sodium hydroxide or lithium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a mineral acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield 4-fluoro-2-methoxybenzoic acid.

Step 2: Amide Coupling

  • To a solution of 4-fluoro-2-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent (e.g., 1.1 eq of HATU or HBTU) and a non-nucleophilic base (e.g., 2.0 eq of diisopropylethylamine).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Conclusion

This compound has solidified its position as a valuable and versatile building block in modern organic synthesis. Its straightforward preparation from readily available starting materials and the strategic positioning of its functional groups have made it an important intermediate in the quest for new pharmaceuticals and advanced materials. As synthetic methodologies continue to evolve, the utility of this compound is poised to expand, further cementing its role in driving innovation in chemical research and development.

References

  • EP001718624B1 - NOVEL HETEROCYCLIC COMPOUNDS. Google Patents.

Sources

Chemical Identity and Synthetic Utility of Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Engineers

Abstract

Methyl 4-fluoro-2-methoxybenzoate (CAS: 204707-42-6) acts as a critical electrophilic scaffold in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), including Osimertinib (Tagrisso). This guide provides a comprehensive technical profile of the compound, moving beyond simple nomenclature to explore its synthetic accessibility, physicochemical stability, and role as a precursor for 4-fluoro-2-methoxyaniline derivatives. The following protocols and data are structured to support high-purity intermediate production in drug development workflows.

Part 1: Nomenclature and Identification (The Synonyms Core)

In pharmaceutical sourcing and database interoperability, a single chemical entity often suffers from fragmented indexing. The table below consolidates the valid identifiers for this compound to ensure precise procurement and registry.

Identifier TypeValueContext/Utility
IUPAC Name This compoundOfficial nomenclature for regulatory filing.
Inverted Name Benzoic acid, 4-fluoro-2-methoxy-, methyl esterCommon in CAS and patent literature indexing.
CAS Registry 204707-42-6 Primary identifier for the specific methyl ester.[1]
Related CAS 394-46-74-Fluoro-2-methoxybenzoic acid (The parent acid).
MDL Number MFCD06203990Used in Symyx/Biovia databases.
Molecular Formula C₉H₉FO₃MW: 184.16 g/mol .
SMILES COC1=C(C=CC(=C1)F)C(=O)OCMachine-readable string for cheminformatics.[2]
InChIKey ZQFCTCYDRQFPBU-UHFFFAOYSA-NUnique hashed identifier for database deduplication.

Critical Note on Isomers: Researchers frequently confuse this compound with Methyl 2-fluoro-4-methoxybenzoate (CAS 128272-26-4). The position of the fluorine atom relative to the ester is electronically distinct, significantly altering the outcome of subsequent Nucleophilic Aromatic Substitution (SNAr) reactions. Always verify the 1H-NMR coupling constants to confirm regiochemistry.

Part 2: Structural Analysis & Physicochemical Properties

The utility of this compound lies in its electronic "push-pull" system.

  • The Fluorine (C4): Acts as an electron-withdrawing group (EWG) via induction but electron-donating via resonance. In this scaffold, it serves as a metabolic blocker (preventing oxidation at the para-position) and a handle for 19F-NMR tracking.

  • The Methoxy (C2): Provides electron density to the ring (ortho/para director), stabilizing the ester against rapid hydrolysis while directing electrophilic attack to the C5 position—a crucial feature for nitration reactions in drug synthesis.

Physicochemical Data Table:

PropertyValueExperimental Note
Appearance White to Off-white Crystalline SolidMay appear as a fused solid if stored improperly.
Melting Point 48°C – 52°CSharp melting point indicates high purity (>98%).
Boiling Point ~280°C (Predicted)Rarely distilled; usually purified via crystallization.
Solubility DCM, EtOAc, MeOH, DMSOPoor solubility in water; hydrolyzes in basic aqueous media.
LogP 2.3 ± 0.2Lipophilic enough for organic extraction but amenable to reverse-phase HPLC.
Part 3: Synthetic Pathways (Production Protocols)

The most robust method for generating high-purity this compound is the Fischer Esterification of the parent acid. This method is self-validating because the product precipitates or separates clearly from the aqueous workup, unlike the acid.

Protocol: Acid-Catalyzed Esterification

Scale: 100 mmol | Yield: ~92-95% | Time: 4-6 Hours

Reagents:

  • 4-Fluoro-2-methoxybenzoic acid (17.0 g, 100 mmol)

  • Methanol (anhydrous, 150 mL)

  • Sulfuric Acid (conc. H₂SO₄, 1.0 mL) or Thionyl Chloride (SOCl₂, 1.5 eq)

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask with 4-Fluoro-2-methoxybenzoic acid and Methanol.

  • Activation:

    • Method A (H₂SO₄): Add H₂SO₄ dropwise with stirring.

    • Method B (SOCl₂): Cool to 0°C, add SOCl₂ dropwise (exothermic), then warm to room temperature.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a high Rf ester spot.

  • Workup: Cool to room temperature. Concentrate solvent to ~20% volume under reduced pressure.

  • Partition: Pour residue into ice-cold saturated NaHCO₃ (caution: gas evolution). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Crystallization: Recrystallize from minimal hot hexane if necessary.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Fluoro-2-methoxybenzoic Acid (Solid) Process Reflux (65°C) 4-6 Hours Start->Process Dissolve Reagent MeOH + H2SO4 (Catalyst) Reagent->Process Activate Workup Quench (NaHCO3) Extraction (EtOAc) Process->Workup Conversion >98% Product This compound (Crystalline Solid) Workup->Product Evaporation & Crystallization

Figure 1: Standard Fischer Esterification workflow for converting the carboxylic acid to the methyl ester.

Part 4: Pharmaceutical Applications (The Osimertinib Connection)[3]

This compound is not merely a solvent component; it is a masked aniline precursor . In the synthesis of Osimertinib (Tagrisso) and related EGFR inhibitors, the core pharmacophore requires a specific substitution pattern: a fluorine atom meta to an amine, with a methoxy group ortho to the amine.

The "Benzoate Route" Strategy: Direct nitration of fluoro-anisoles can lead to regioisomeric mixtures. Using the benzoate ester directs the nitration to the C5 position (meta to the ester, para to the methoxy) with high selectivity.

Reaction Sequence:

  • Nitration: this compound → Methyl 4-fluoro-2-methoxy-5-nitrobenzoate.

  • Hydrolysis: Conversion to the free acid.

  • Curtius Rearrangement: Conversion of the acid to the isocyanate, then hydrolysis to 4-Fluoro-2-methoxy-5-nitroaniline .

  • Coupling: This aniline is the key "Left-Hand Side" intermediate coupled to the pyrimidine core of Osimertinib.

Visualization: Retrosynthetic Utility

DrugDesign Ester This compound (Starting Material) NitroEster Methyl 4-fluoro-2-methoxy-5-nitrobenzoate (Regioselective Nitration) Ester->NitroEster HNO3/H2SO4 (Electrophilic Aromatic Subst.) Aniline 4-Fluoro-2-methoxy-5-nitroaniline (Key Intermediate) NitroEster->Aniline 1. Hydrolysis 2. Curtius Rearrangement Osimertinib Osimertinib (Tagrisso) (EGFR T790M Inhibitor) Aniline->Osimertinib Coupling with Chloropyrimidine Core

Figure 2: The role of the benzoate ester as a regioselective scaffold for generating the Osimertinib aniline precursor.

Part 5: Analytical Characterization (Self-Validation)

When synthesizing or purchasing this compound, verify identity using these predicted spectral signatures.

1H-NMR (400 MHz, CDCl₃):

  • δ 7.90 (dd, J=8.8, 6.5 Hz, 1H): H-6 (Ortho to Carbonyl). The deshielding effect of the ester shifts this downfield.

  • δ 6.65-6.75 (m, 2H): H-3 and H-5 (Ortho to Fluorine). Look for complex splitting due to H-F coupling.

  • δ 3.90 (s, 3H): Methyl Ester (–COOCH ₃).

  • δ 3.88 (s, 3H): Methoxy Ether (–OCH ₃). Note: These two singlets are often very close; high field strength may be required to resolve them fully.

13C-NMR (100 MHz, CDCl₃):

  • Carbonyl: ~165 ppm.

  • C-F: ~166 ppm (doublet, large 1JCF ~250 Hz).

  • C-OMe: ~162 ppm.

References
  • PubChem Compound Summary. (2025). This compound (CID 2782181). National Center for Biotechnology Information. [Link]

  • AstraZeneca AB. (2014). Preparation of pyrimidine derivatives for treatment of cancer (Osimertinib Patent). WO2013014448A1.
  • Finlay, M. R., et al. (2014).[3] Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry, 57(20), 8249–8267. [Link]

Sources

Technical Whitepaper: Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper for drug development professionals. It synthesizes chemical engineering data, patent literature, and medicinal chemistry principles to provide an authoritative reference on Methyl 4-fluoro-2-methoxybenzoate .

A Strategic Fluorinated Scaffold in Next-Generation Kinase Inhibitor Design

Executive Summary

This compound (CAS: 204707-42-6) has emerged as a critical building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably in the structural lineage of Osimertinib (Tagrisso). Its value lies in its unique substitution pattern: the 4-fluoro motif confers metabolic stability and lipophilicity, while the 2-methoxy group provides essential steric bulk and hydrogen-bond acceptor properties required for kinase domain selectivity.

This guide outlines the self-validating protocols for its synthesis, quality control, and downstream application in active pharmaceutical ingredient (API) manufacturing.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name This compound
CAS Number 204707-42-6
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance Off-white solid or semi-solid (dependent on purity/polymorph)
Melting Point 134–136 °C (Crystalline form)
Boiling Point ~232 °C at 760 mmHg
Density 1.184 g/cm³
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water

Synthetic Methodologies

Expertise Note: The choice of synthesis route depends heavily on raw material availability. While direct esterification is standard, the "Methylation Route" from the hydroxy-acid is preferred in GMP settings to avoid the formation of des-methyl impurities that are difficult to purge.

Workflow A: The "Methylation Route" (Preferred for Purity)

This protocol minimizes the risk of ester hydrolysis during workup by using mild methylation conditions.

Reagents: 4-Fluoro-2-hydroxybenzoic acid, Potassium Carbonate (


), Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), Acetone.
  • Dissolution: Charge 4-fluoro-2-hydroxybenzoic acid (1.0 eq) into Acetone (10 vol).

  • Base Addition: Add anhydrous

    
     (2.5 eq) in portions to control exotherm. Stir for 30 min at 25°C to ensure phenoxide formation.
    
  • Methylation: Add Dimethyl Sulfate (2.2 eq) dropwise. Safety: DMS is highly toxic; use a closed system.

  • Reflux: Heat to reflux (56°C) for 4–6 hours. Monitor by HPLC for consumption of starting material (<0.5%).

  • Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate. Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted acid/phenol), then Brine.

  • Crystallization: Recrystallize from Hexane/EtOAc to yield the target ester.

Workflow B: The "Nitration Cascade" (Access to Osimertinib Intermediate)

This scaffold is primarily valued as a precursor to 4-fluoro-2-methoxy-5-nitroaniline , a key fragment in EGFR inhibitors.

Mechanism:

  • Regioselective Nitration: The methoxy group (ortho/para director) and fluoro group direct the incoming nitro group to the 5-position (para to the methoxy, meta to the ester).

  • Transformation: The ester is hydrolyzed to the acid, followed by a Curtius rearrangement (or similar degradation) to yield the aniline.

G Start This compound (Scaffold) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 Methyl 4-fluoro-2-methoxy- 5-nitrobenzoate Step1->Inter1 Step2 Hydrolysis (LiOH/MeOH) Inter1->Step2 Inter2 4-Fluoro-2-methoxy- 5-nitrobenzoic Acid Step2->Inter2 Step3 Curtius Rearrangement (DPPA, tBuOH -> HCl) Inter2->Step3 End 4-Fluoro-2-methoxy- 5-nitroaniline (Osimertinib Intermediate) Step3->End

Figure 1: Synthetic pathway converting the benzoate scaffold into the critical aniline intermediate for Osimertinib production.

Application in Drug Discovery (The "Fluorine Effect")

In the context of Osimertinib (Tagrisso) and related third-generation EGFR inhibitors, the 4-fluoro-2-methoxy motif is not arbitrary. It serves three specific pharmacodynamic functions:

  • Metabolic Blocking: The fluorine atom at the 4-position blocks metabolic oxidation (hydroxylation) of the phenyl ring by Cytochrome P450 enzymes. This significantly extends the drug's half-life (

    
    ).
    
  • Conformational Lock: The 2-methoxy group creates a steric clash with the adjacent amide/amine linker in the final drug structure, forcing the molecule into a bioactive conformation that fits the ATP-binding pocket of the T790M mutated EGFR protein.

  • Lipophilicity Modulation: The combination of -F and -OMe adjusts the logP to an optimal range (typically 3–4), ensuring blood-brain barrier (BBB) penetration—a critical requirement for treating NSCLC brain metastases .

Quality Control & Characterization

To ensure the integrity of this starting material before introducing it into a GMP reactor, the following specification limits are recommended:

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/H2O Gradient)≥ 98.5%
Identification ¹H-NMR (CDCl₃)Confirms structure (see below)
Water Content Karl Fischer≤ 0.5% w/w
Residue on Ignition Gravimetric≤ 0.1%

¹H-NMR Signature (Predicted/Literature Consensus):

  • δ 3.89 ppm (s, 3H): Methyl ester (-COOCH ₃)

  • δ 3.92 ppm (s, 3H): Methoxy ether (-OCH ₃)

  • δ 6.6–6.8 ppm (m, 2H): Aromatic protons (H3, H5 - shielded by -OMe and -F)

  • δ 7.8–7.9 ppm (dd, 1H): Aromatic proton (H6 - deshielded by ester)

Handling & Safety Protocols (GHS)

Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Engineering Controls: Handle only in a fume hood. The methylation agents (DMS/MeI) used in its synthesis are potential carcinogens; ensure the final product is tested for alkylating agent residues.

  • Storage: Store in a cool, dry place (2–8°C recommended to prevent slow hydrolysis). Keep under inert gas (Argon/Nitrogen) if storing for >6 months.

References

  • ChemicalBook. (2024). 4-FLUORO-2-METHOXYBENZOIC ACID METHYL ESTER Properties and Safety. Retrieved from

  • Tianming Pharmaceutical. (2024). Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Osimertinib Mesylate Compound Summary. Retrieved from

  • Vibrant Pharma. (2024).[2] this compound Catalog Entry.[1] Retrieved from

  • Google Patents. (2022). WO2022132046A1 - Improved process for preparing osimertinib. Retrieved from

Sources

Basic characterization of "Methyl 4-fluoro-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate (CAS 204707-42-6) is a specialized fluorinated aromatic ester widely utilized as a pharmacophore building block in medicinal chemistry. Its structural motif—combining an electron-withdrawing fluorine atom with an electron-donating methoxy group ortho to the carbonyl—imparts unique electronic properties, making it a critical intermediate for synthesizing kinase inhibitors (e.g., EGFR, RXFP1 modulators) and hydroxamic acid-based HDAC inhibitors. This guide provides a definitive characterization of the compound, validated synthesis protocols, and handling standards for high-purity applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Core Identity Data
ParameterSpecification
IUPAC Name This compound
CAS Registry Number 204707-42-6
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
SMILES COC1=C(C=CC(=C1)F)C(=O)OC
InChI Key LJUAEPNTXDJBRX-UHFFFAOYSA-N
Physical Properties
  • Appearance: Colorless to pale yellow viscous liquid or low-melting solid (dependent on purity and ambient temperature).

  • Boiling Point: Predicted ~260–265 °C at 760 mmHg.

  • Solubility: Highly soluble in chlorinated solvents (DCM, CHCl₃), esters (Ethyl Acetate), and alcohols (Methanol, Ethanol). Insoluble in water.

  • Stability: Stable under standard laboratory conditions. Hydrolytically unstable in strong aqueous base or acid.

Synthesis & Manufacturing Protocols

The synthesis of this compound is most reliably achieved through Fisher Esterification of the corresponding benzoic acid. This method is preferred for its scalability and high atom economy.

Primary Route: Acid-Catalyzed Esterification

Reaction Principle: Equilibrium-driven condensation of 4-fluoro-2-methoxybenzoic acid with methanol in the presence of a catalytic strong acid (H₂SO₄ or HCl).

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methoxybenzoic acid (1.0 equiv) in anhydrous Methanol (10–15 volumes).

  • Catalyst Addition: Cautiously add concentrated Sulfuric Acid (H₂SO₄) (0.1–0.2 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or HPLC.

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove excess methanol.

    • Dilute residue with Ethyl Acetate and wash sequentially with sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Visualization of Synthesis Workflow

SynthesisWorkflow Start 4-Fluoro-2-methoxybenzoic Acid Reagents MeOH + H2SO4 (cat.) Reflux, 6-12h Start->Reagents Intermediate Crude Reaction Mixture Reagents->Intermediate Workup Workup: 1. Evaporate MeOH 2. Wash w/ NaHCO3 Intermediate->Workup Product This compound (>98% Purity) Workup->Product Distillation/Column

Figure 1: Standard Fisher Esterification workflow for high-yield synthesis.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1] The fluorine atom introduces characteristic splitting patterns (


 coupling) in the aromatic region.
¹H NMR Data (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegralAssignmentCoupling Constants (Approx)
7.85 dd1HAr-H6

Hz,

Hz
6.68 dd1HAr-H3

Hz,

Hz
6.62 td1HAr-H5

Hz,

Hz
3.90 s3HO-CH₃(Methoxy)
3.87 s3HCOOCH₃(Ester Methyl)

Interpretation:

  • H-6 is the most deshielded aromatic proton due to the ortho-carbonyl group.

  • H-3 appears as a doublet of doublets due to strong coupling with the ortho-fluorine and meta-coupling with H-5.

  • H-5 typically appears as a triplet of doublets (td) or multiplet due to coupling with both the adjacent fluorine and H-6.

¹³C NMR Highlights
  • Carbonyl (C=O): ~165 ppm.[2]

  • C-F Carbon (C-4): ~166 ppm (doublet,

    
     Hz).
    
  • C-2 (C-OMe): ~160 ppm.

Reactivity & Synthetic Utility

This compound serves as a versatile electrophile. Its reactivity is defined by the ester functionality and the electron-deficient aromatic ring.

Key Transformations
  • Hydrazinolysis: Reaction with hydrazine hydrate yields 4-fluoro-2-methoxybenzohydrazide , a precursor for Schiff bases and heterocycles (e.g., 1,3,4-oxadiazoles).

  • Hydrolysis: Saponification with LiOH/NaOH regenerates the acid, useful for protecting group strategies.

  • Nucleophilic Aromatic Substitution (S_NAr): While the methoxy group is electron-donating, the 4-position fluorine is activated enough for displacement by strong nucleophiles (e.g., thiols or amines) under forcing conditions, though less readily than in nitro-fluorobenzenes.

Application Pathways

ReactivityTree Core This compound Hydrazide Benzohydrazide Derivative (Precursor for Oxadiazoles) Core->Hydrazide NH2NH2·H2O, reflux Acid Benzoic Acid Derivative (API Intermediate) Core->Acid LiOH, THF/H2O Biaryl Biaryl Systems (via C-H Activation/Borylation) Core->Biaryl Ir-Catalyzed Borylation (Suzuki Coupling)

Figure 2: Divergent synthetic pathways from the parent ester.

Safety, Handling, & Stability (SDS Summary)

Signal Word: WARNING

Hazard Statements (GHS)
  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[4]

Handling Protocols
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (Room Temperature, 15–25 °C). Keep container tightly closed to prevent moisture absorption (hydrolysis risk).

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.

References

  • Sigma-Aldrich. this compound Product Specification. Accessed Jan 2026. Link

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Link

  • Khan, K. M., et al. "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity." Medicinal Chemistry, 2015.[5][6][4] (Describes hydrazinolysis protocol). Link

  • AstraZeneca. "Multi-kg Manufacture of AZD5462... Featuring C−H Borylation." ChemRxiv, 2022. (Demonstrates industrial utility). Link

  • ChemicalBook. NMR Spectrum Data for Methyl 2-methoxybenzoate analogs. Link

Sources

Methodological & Application

The Versatility of Methyl 4-fluoro-2-methoxybenzoate: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-fluoro-2-methoxybenzoate has emerged as a highly versatile and valuable scaffold, particularly in the realm of medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl ester, provides a confluence of reactive handles and modulating electronic effects that synthetic chemists can exploit to forge intricate and biologically active compounds. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the key applications and providing robust protocols for the effective utilization of this powerful synthetic intermediate.

The Strategic Advantage of this compound

The utility of this compound stems from the distinct roles of its constituent functional groups. The fluorine atom at the 4-position serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern cross-coupling chemistry. The methoxy group at the 2-position, ortho to the ester, introduces steric hindrance and electronic effects that can influence the regioselectivity of reactions and the conformation of the final product. The methyl ester provides a readily modifiable handle for conversion into a carboxylic acid, amide, or other functionalities, enabling further diversification of the molecular scaffold. This trifecta of functionalities makes it an ideal starting point for the synthesis of a wide array of substituted aromatic compounds.

Key Synthetic Transformations and Applications

This compound is a linchpin in the synthesis of numerous complex molecules, most notably in the development of kinase inhibitors for cancer therapy. Its strategic application allows for the precise installation of various substituents onto the benzene ring, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. While aryl fluorides are generally less reactive than their bromide or iodide counterparts in this reaction, the appropriate choice of catalyst, ligand, and reaction conditions can facilitate efficient coupling. The ortho-methoxy group in this compound can present steric challenges, but it also influences the electronic nature of the aromatic ring, which can be harnessed for selective transformations.

A prime example of the utility of a derivative of this building block is in the synthesis of M4205 (also known as IDRX-42), a potent and selective inhibitor of KIT mutations relevant in gastrointestinal stromal tumors (GIST).[1][2][3] The synthesis involves a Suzuki-Miyaura coupling to introduce a substituted pyridine ring, forming a key biaryl linkage.

Workflow for Suzuki-Miyaura Coupling:

Sources

Technical Application Note: Methyl 4-fluoro-2-methoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is structured for medicinal chemists and drug discovery scientists. It details the utility of Methyl 4-fluoro-2-methoxybenzoate (CAS 204707-42-6) as a privileged scaffold, focusing on its dual role as a nucleophilic aromatic substitution (SNAr) electrophile and a metabolically stable building block .

Executive Summary & Strategic Utility

This compound is a high-value intermediate in the synthesis of kinase inhibitors (e.g., EGFR, Trk) and GPCR ligands . Its strategic value lies in its divergent reactivity profile :

  • The "Leaving Group" Pathway (SNAr): The 4-fluoro position, activated by the para-ester, serves as an excellent leaving group for secondary amines. This allows for the rapid generation of 4-amino-2-methoxybenzoate libraries, a motif frequently found in kinase hinge-binders.

  • The "Retained Fluorine" Pathway: Hydrolysis of the ester yields 4-fluoro-2-methoxybenzoic acid (CAS 395-82-4). Here, the fluorine atom is retained to block metabolic hydroxylation at the para-position (metabolic stability) or to modulate pKa and lipophilicity (

    
    ).
    

Chemical Profile & Reactivity Analysis

The compound features a trisubstituted benzene ring with competing electronic effects. Understanding these is crucial for reaction planning.

SubstituentPositionElectronic EffectSynthetic Consequence
Methyl Ester C-1Strong EWG (Resonance/Induction)Activates C-2 and C-4 for nucleophilic attack.
Methoxy C-2EDG (Resonance), EWG (Induction)Deactivates SNAr slightly via resonance but directs electrophilic substitution to C-5.
Fluorine C-4High ElectronegativityExcellent leaving group for SNAr due to stabilization of the Meisenheimer complex.
Decision Matrix: Reaction Selection
  • Goal: Create a library of 4-amino derivatives?

    
    Use Protocol A (SNAr). 
    
  • Goal: Synthesize a core scaffold retaining the Fluorine?

    
    Use Protocol B (Hydrolysis/Amidation). 
    
  • Goal: Create heterocycles (e.g., Quinazolines)?

    
    Use Protocol C (Cyclization). 
    

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of 4-substituted-piperazinyl-2-methoxybenzoates (Common in Trk/EGFR inhibitor synthesis). Mechanism: The para-ester activates the ring, allowing amines to displace the fluoride ion.

Materials:

  • This compound (1.0 eq)[1]

  • Secondary Amine (e.g., N-methylpiperazine, Morpholine) (2.0 eq)

  • Base: Potassium Carbonate (K2CO3) (2.0 eq) or DIPEA

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.84 g, 10 mmol) in DMSO (10 mL).

  • Addition: Add K2CO3 (2.76 g, 20 mmol) followed by N-methylpiperazine (2.0 g, 20 mmol).

  • Reaction: Heat the mixture to 80–100 °C for 16–40 hours. Monitor via LC-MS for the disappearance of the starting material (m/z 184) and appearance of the product (m/z ~264).

    • Note: The reaction rate depends on the nucleophilicity of the amine. Sterically hindered amines may require higher temperatures (120 °C).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).

Validation:

  • Yield: Typically 70–85%.

  • Key Indicator: Loss of 19F NMR signal (approx. -105 ppm) confirms displacement.

Protocol B: Hydrolysis to 4-Fluoro-2-methoxybenzoic Acid

Application: Generating the free acid for amide coupling (e.g., to anilines or heterocycles) while retaining the fluorine.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (5.0 g) in a mixture of THF/Water (3:1, 50 mL).

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq).

  • Reaction: Stir at room temperature for 4–6 hours. (Heating to 50 °C accelerates the reaction if sluggish).

  • Acidification: Concentrate THF under vacuum. Acidify the aqueous residue with 1N HCl to pH 2–3. The acid product typically precipitates as a white solid.[2]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Purity Check:1H NMR should show the disappearance of the methyl ester singlet (~3.8 ppm) and retention of the methoxy singlet (~3.9 ppm).

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent pathways available from this scaffold, highlighting its versatility in drug design.

G Start This compound (CAS 204707-42-6) SnAr_Step S_NAr Displacement (Amine, Heat) Start->SnAr_Step Path A: F displacement Hydrolysis_Step Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis_Step Path B: F retention Hydrazide_Step Hydrazinolysis (N2H4, EtOH) Start->Hydrazide_Step Path C: Linker synthesis Product_A 4-Amino-2-methoxybenzoate (Kinase Hinge Binder) SnAr_Step->Product_A Acid_Interm 4-Fluoro-2-methoxybenzoic acid (CAS 395-82-4) Hydrolysis_Step->Acid_Interm Amide_Step Amide Coupling (HATU, R-NH2) Acid_Interm->Amide_Step Product_B Fluorinated Amide (Metabolically Stable) Amide_Step->Product_B Product_C Benzoylhydrazide (Heterocycle Precursor) Hydrazide_Step->Product_C

Figure 1: Synthetic divergence of this compound. Path A utilizes the fluorine as a leaving group, while Path B retains it for pharmacological utility.

Case Study: Synthesis of Trk/EGFR Inhibitor Analogs

Context: Many kinase inhibitors (e.g., Larotrectinib analogs, Quinazolines) utilize a substituted benzoyl moiety. The 2-methoxy group is critical for inducing a specific conformational lock via intramolecular hydrogen bonding with the amide NH, planarizing the molecule for optimal binding in the ATP pocket.

Workflow:

  • Starting Material: this compound.[1][3][4][5][6]

  • Transformation: SNAr reaction with 1-methylpiperazine (as per Protocol A).

  • Intermediate: Methyl 2-methoxy-4-(4-methylpiperazin-1-yl)benzoate.

  • Coupling: Hydrolysis of the ester followed by amide coupling to a Pyrazolo[1,5-a]pyrimidine core.

  • Outcome: A potent kinase inhibitor where the piperazine tail (introduced via SNAr) improves solubility and the methoxy group ensures potency.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning .[7][8][9]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7][8]

  • Storage: Store at room temperature in a dry, sealed container. Moisture sensitive (ester hydrolysis risk over long term).

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Sigma-Aldrich. this compound Product Information. (CAS 204707-42-6).[1][3][4][5] Accessed Jan 2026. Link

  • European Patent Office. Substituted Pyrazolopyrimidines Useful as Kinase Inhibitors. EP 3661935 B1. (Detailed protocol for SNAr reaction with 1-methylpiperazine). Link

  • World Intellectual Property Organization. Compounds and their uses as MIF inhibitors. WO2021258272A1. (Protocol for reaction with dimethylmorpholine). Link

  • National Institutes of Health (PubChem). 4-Fluoro-2-methoxybenzoic acid (Acid form). CID 2774545.[10] Link

  • Journal of Medicinal Chemistry. Discovery of Matrix Metalloproteinase-13 Inhibitors. (Contextual usage of fluoro-methoxybenzyl scaffolds). Link

Sources

Application Notes and Protocols: The Strategic Use of Methyl 4-fluoro-2-methoxybenzoate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has established them as one of the most critical classes of drug targets in modern medicine.[3][4] The development of small-molecule kinase inhibitors, which typically compete with ATP for binding in the kinase catalytic site, has revolutionized treatment paradigms in oncology and beyond.[2][5]

A key strategy in contemporary medicinal chemistry is the incorporation of fluorine atoms and fluorinated moieties into drug candidates.[6][7][8] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong bonds with carbon—can profoundly enhance a molecule's pharmacological profile.[9][10] These enhancements include improved metabolic stability, increased binding affinity to the target protein, and modulated bioavailability.[7][9]

Within this context, strategically functionalized building blocks are invaluable. Methyl 4-fluoro-2-methoxybenzoate has emerged as a versatile and powerful precursor in the synthesis of complex heterocyclic scaffolds central to many kinase inhibitors. Its utility stems from a combination of features: an ester group amenable to amide bond formation, a fluorine atom that can serve as a metabolic block or a key binding element, and a methoxy group that provides steric and electronic influence critical for achieving selectivity and potency. This guide provides an in-depth exploration of its application, complete with detailed protocols and the scientific rationale behind its use.

Core Synthetic Strategy: From Building Block to Bioactive Scaffold

The primary role of this compound in kinase inhibitor synthesis is to serve as a key aromatic fragment that will ultimately be incorporated into the final drug molecule. This is typically achieved through a two-step sequence: saponification followed by amide coupling. This process transforms the simple starting ester into a versatile carboxylic acid, ready to be joined with complex, amine-containing heterocyclic systems.

Step 1: Saponification - Activating the Core

The initial and mandatory step is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid. This unmasks the carboxyl group, which is essential for the subsequent amide bond formation—the cornerstone reaction in constructing many kinase inhibitors.

Step 2: Amide Bond Formation - Forging the Key Linkage

Amide bonds are the backbone of peptides and are prevalent in a vast number of pharmaceuticals. The reaction between a carboxylic acid and an amine to form an amide is not spontaneous and requires the "activation" of the carboxylic acid.[11] This is accomplished using coupling reagents, which convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.[11] The choice of coupling reagent is critical and depends on the complexity of the substrates and the need to avoid side reactions like racemization in chiral molecules.[11]

The 4-fluoro-2-methoxybenzoyl fragment derived from our starting material is frequently coupled with an amino-heterocycle (e.g., aminopyrimidine, aminoquinoline, etc.) which often forms the "hinge-binding" region of the final kinase inhibitor.

G M4F2MB This compound Acid 4-Fluoro-2-methoxybenzoic Acid M4F2MB->Acid Saponification (e.g., NaOH, MeOH/H2O) Coupling Amide Coupling Reagents (e.g., HATU) Acid->Coupling Amine Amine-containing Heterocycle (R-NH2) Amine->Coupling Inhibitor Kinase Inhibitor Scaffold Coupling->Inhibitor Amide Bond Formation

Caption: General workflow for utilizing this compound.

Experimental Protocols

The following protocols are presented as robust, field-proven methods for the key transformations described. Researchers should adapt these based on the specific scale and substrate used.

Protocol 1: Saponification of this compound

This protocol details the hydrolysis of the starting ester to the crucial carboxylic acid intermediate. The use of a methanol/water co-solvent system ensures solubility for both the ester and the hydroxide salt.

Materials

Reagent/SolventFormulaMW ( g/mol )MolarityAmountEquivalents
This compoundC₉H₉FO₃184.16-10.0 g1.0
Sodium Hydroxide (NaOH)NaOH40.00-3.26 g1.5
Methanol (MeOH)CH₄O32.04-100 mL-
Water (H₂O)H₂O18.02-25 mL-
Hydrochloric Acid (HCl)HCl36.462 M~45 mL-

Procedure

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 54.3 mmol) in methanol (100 mL).

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide (3.26 g, 81.5 mmol) in water (25 mL). Add this aqueous solution to the methanolic solution of the ester.

  • Reaction: Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the remaining aqueous residue in water (100 mL). Cool the solution in an ice bath and slowly add 2 M HCl while stirring, until the pH of the solution is approximately 2-3. A white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50°C overnight to yield 4-fluoro-2-methoxybenzoic acid as a white solid. The expected yield is typically >95%.

Causality Insights: The excess of NaOH ensures the complete and irreversible hydrolysis of the ester. Acidification is a critical step; protonating the carboxylate anion renders it insoluble in the aqueous medium, allowing for its easy isolation by filtration.

Protocol 2: Amide Coupling with an Amino-Heterocycle

This protocol describes a general procedure for coupling the synthesized 4-fluoro-2-methoxybenzoic acid with a representative amine, for instance, a substituted aminoquinoline, which is a common core in kinase inhibitors.[3] HATU is chosen as the coupling reagent due to its high efficiency and low rate of side reactions.

Materials

Reagent/SolventFormulaMW ( g/mol )AmountEquivalents
4-Fluoro-2-methoxybenzoic AcidC₈H₇FO₃170.141.0 g1.0
Amino-heterocycle (R-NH₂)VariesVariesVaries1.1
HATUC₁₀H₁₅F₆N₆OP380.232.45 g1.1
DIPEAC₈H₁₉N129.242.0 mL2.0
Anhydrous DMFC₃H₇NO73.0920 mL-

Common Coupling Reagents

ReagentAcronymClassAdvantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium SaltHigh reactivity, low epimerization, good for hindered substrates.
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateAminium SaltEffective and widely used, cost-effective.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltExcellent for preventing racemization.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleCarbodiimideCost-effective, water-soluble byproducts are easily removed.

Procedure

  • Setup: To an oven-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-2-methoxybenzoic acid (1.0 g, 5.88 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Reagent Addition: Add the amino-heterocycle (6.47 mmol, 1.1 eq), followed by HATU (2.45 g, 6.47 mmol, 1.1 eq).

  • Base Addition: Cool the mixture in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 mL, 11.76 mmol, 2.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (100 mL) and water (100 mL). Wash the organic layer sequentially with 5% aqueous LiCl solution (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

G cluster_0 Activation Phase cluster_1 Coupling Phase Acid R-COOH (4-Fluoro-2-methoxy- benzoic Acid) ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product (R-CO-NH-R') ActiveEster->Amide + R'-NH2 (Nucleophilic Attack) Amine R'-NH2 (Amino-heterocycle) Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Application in Context: Synthesis of a Quinoline-Based Inhibitor Core

Quinoline scaffolds are prevalent in FDA-approved kinase inhibitors.[3] The following conceptual pathway illustrates how this compound can be used to construct a key intermediate for a quinoline-based kinase inhibitor, such as those targeting the Epidermal Growth Factor Receptor (EGFR) family.[12][13][14]

  • Amide Formation: 4-fluoro-2-methoxybenzoic acid is coupled with a functionalized aniline, for example, 4-amino-3-nitrophenol, using the HATU coupling protocol described above.

  • Cyclization: The resulting amide undergoes an intramolecular cyclization, such as a Bischler-Napieralski or similar reaction, often promoted by reagents like POCl₃, to form the quinoline ring system.

  • Further Functionalization: The newly formed quinoline core can then be further elaborated. For instance, a chlorine atom introduced during cyclization can be displaced by a desired amine via Nucleophilic Aromatic Substitution (SₙAr) to install the side chain responsible for targeting the specific kinase.

G Start Methyl 4-fluoro-2- methoxybenzoate Step1 1. Saponification (Protocol 1) Start->Step1 Acid 4-Fluoro-2-methoxy- benzoic Acid Step1->Acid Step2 2. Amide Coupling (Protocol 2) Acid->Step2 Amide N-(nitrophenyl)benzamide Intermediate Step2->Amide Step3 3. Cyclization (e.g., POCl₃) Amide->Step3 Quinoline Substituted Quinolone Core Structure Step3->Quinoline Step4 4. SₙAr Reaction (+ R-NH₂) Quinoline->Step4 Final Final Kinase Inhibitor Scaffold Step4->Final

Caption: Synthetic pathway to a quinoline kinase inhibitor scaffold.

Conclusion

This compound is more than just a simple aromatic ester; it is a strategically designed building block that provides medicinal chemists with a reliable and efficient entry point into complex molecular architectures. The fluorine and methoxy substituents offer predictable electronic and steric properties that are crucial for fine-tuning the activity and pharmacokinetic profile of the resulting kinase inhibitors. The straightforward and high-yielding saponification and amide coupling reactions make it an ideal component for library synthesis and lead optimization campaigns in drug discovery. By understanding the underlying chemical principles and employing robust protocols, researchers can effectively leverage this versatile reagent to accelerate the development of next-generation targeted therapies.

References

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of 4-Fluoro-2-methylbenzaldehyde in Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of benzoimidazo[1,2-c]pyrimidine and benzoimidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • PubMed. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • PubMed Central. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

  • ResearchGate. (2025, July 26). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Chem-Station. (2023, May 4). Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, December 13). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

  • PubMed. (2021, August 12). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved from [Link]

  • PubMed. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-fluoro-5-hydroxy-4-methylbenzoate. Retrieved from [Link]

Sources

Application Note: Methyl 4-fluoro-2-methoxybenzoate in Cross-Coupling & Functionalization Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 4-fluoro-2-methoxybenzoate is a high-value pharmacophore scaffold, notably serving as a key intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and MIF (Macrophage Migration Inhibitory Factor) modulators.

Its utility in drug discovery stems from its unique electronic "push-pull" architecture:

  • 1-Ester (EWG): Activates the ring for nucleophilic attack and serves as a handle for heterocycle formation.

  • 4-Fluorine: A versatile handle. It acts as a robust placeholder for metabolic stability or as a leaving group in

    
     reactions due to para-activation by the ester.
    
  • 2-Methoxy (EDG): Provides conformational biasing via intramolecular hydrogen bonding (with the amide NH of derived drugs) and steric influence, often critical for binding affinity.

This guide details three critical workflows:

  • Synthesis: Palladium-catalyzed carbonylation to generate the scaffold.

  • C-H Activation: Iridium-catalyzed borylation for downstream cross-coupling (Suzuki-Miyaura).

  • Nucleophilic Substitution: Leveraging the 4-Fluoro motif for library diversification.

Mechanistic Analysis & Reactivity Profile[1]

The reactivity of this compound is governed by the interplay between the electron-withdrawing ester and the electron-donating methoxy group.

Electronic & Steric Map[1]
  • Position 1 (Ester): Directing group for ortho-lithiation (weak) or target for saponification/reduction.

  • Position 3: Sterically crowded (sandwiched between 2-OMe and 4-F). Highly resistant to catalysis.

  • Position 4 (C-F): Activated for Nucleophilic Aromatic Substitution (

    
    ) by the para-ester.
    
  • Position 5: The "Goldilocks" zone for C-H Activation . It is the least sterically hindered site, making it the primary target for Iridium-catalyzed borylation.[1]

Figure 1: Reactivity hotspots of the scaffold. Note that C-5 is the primary site for cross-coupling via C-H activation.

Protocol A: Synthesis via Pd-Catalyzed Carbonylation[2]

The most scalable route to this ester is the carbonylation of the corresponding aryl bromide (1-bromo-4-fluoro-2-methoxybenzene). This avoids harsh acidic esterification conditions and allows for the use of aryl halide precursors common in inventory.

Materials
  • Substrate: 1-Bromo-4-fluoro-2-methoxybenzene (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (1-3 mol%)

  • Ligand: Xantphos or dppf (1-3 mol%)

  • CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum Hexacarbonyl (solid source)[1]

  • Base: Triethylamine (Et₃N) or Na₂CO₃ (2.0 equiv)[1]

  • Solvent: Methanol (MeOH) / Toluene (1:1 mixture)

Step-by-Step Methodology
  • Inert Setup: Charge a dried Schlenk flask with Pd(OAc)₂ and Xantphos. Purge with Argon for 5 minutes.

  • Solvation: Add the aryl bromide dissolved in degassed MeOH/Toluene. Add the base (Et₃N).

  • CO Introduction: Carefully evacuate the flask and backfill with CO (balloon). Repeat 3 times.

    • Safety Note: CO is toxic.[2] Perform strictly in a fume hood with a CO detector.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 12–16 hours.

  • Workup: Cool to RT. Vent the CO. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the methyl ester as a white/off-white solid.

Critical Control Point: The choice of base is crucial. Inorganic bases (Na₂CO₃) often require higher CO pressure (5-10 bar), while Et₃N works well at balloon pressure (1 atm).[1]

Protocol B: Iridium-Catalyzed C-H Borylation (Cross-Coupling Enabler)

This is the advanced application. To install a biaryl linkage at the 5-position (e.g., for AZD5462 synthesis), one cannot use standard halogenation easily due to regioselectivity issues.[1] Ir-catalyzed C-H borylation is highly selective for the sterically accessible C-5 position.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)[1]

  • Catalyst Precursor: [Ir(COD)(OMe)]₂ (1.5 mol%)[1]

  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: THF or 2-MeTHF (Anhydrous)

  • Temperature: 20–30°C (Room Temperature)

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox or under strict N₂ flow, mix [Ir(COD)(OMe)]₂, dtbpy, and B₂pin₂ in THF (5 vol). The solution should turn dark brown/red, indicating active catalyst formation.[1]

  • Substrate Addition: Add this compound.

  • Reaction: Stir at ambient temperature (25°C) for 16 hours.

    • Why RT? Higher temperatures may degrade the ester or cause proto-deborylation.

  • Monitoring: Check via GC-MS or LC-MS. Look for the mass of the pinacol boronate ester (M+126 approx).

  • Downstream Coupling (Telescoping):

    • Oxidation (to Phenol): Treat in situ with Oxone or H₂O₂/NaOH to yield Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate.

    • Suzuki Coupling: Add Pd(dppf)Cl₂, K₃PO₄, and an Aryl Bromide directly to the crude borylation mixture and heat to 80°C.[1]

Data Summary: Regioselectivity

Position Steric Bulk Borylation Yield
C-3 High (OMe/F flanked) < 1%
C-5 Low (F/H flanked) > 95%

| C-6 | Medium (Ester flanked) | < 5% |

Protocol C: Diversification (The "Fluorine Displacement")

While not a transition-metal coupling, this reaction is frequently paired with cross-coupling workflows to generate diverse libraries.[1] The 4-Fluorine is activated by the para-ester, allowing displacement by amines.[1]

Materials
  • Substrate: this compound[3][4][5][6][7][8]

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperazine, Aniline)[1]

  • Base: K₂CO₃ or DIPEA (2-3 equiv)

  • Solvent: DMSO or NMP (Polar Aprotic is essential)[1]

  • Temperature: 100–120°C

Protocol
  • Dissolve the benzoate in DMSO (0.5 M).

  • Add K₂CO₃ (2.0 equiv) and the amine (1.2 equiv).

  • Heat to 120°C for 12–16 hours.

  • Quench: Pour into ice water. The product (Methyl 4-amino-2-methoxybenzoate derivative) usually precipitates.

  • Filtration: Collect the solid by filtration.

Workflow Visualization

Figure 2: Integrated workflow transforming the aryl halide precursor into diverse medicinal chemistry scaffolds.

References

  • Manufacture of AZD5462 (C-H Borylation)

    • Title: Multi-kg Manufacture of AZD5462 Part 1: The Fragments, Featuring C−H Boryl
    • Source: ChemRxiv, 2023.[1]

    • URL:[Link][1][9]

  • Applications)
  • Pd-Catalyzed Carbonylation Fundamentals

    • Title: PdI2-Based Catalysis for Carbonylation Reactions.[10]

    • Source: MDPI (Molecules), 2019.[1]

    • URL:[Link][1][9]

  • Compound Data & Safety

    • Title: this compound Compound Summary (CID 204707-42-6).[3]

    • Source: PubChem.[11]

    • URL:[Link][1]

Sources

Suzuki coupling reactions involving "Methyl 4-fluoro-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling Strategies for the Methyl 4-fluoro-2-methoxybenzoate Scaffold

Strategic Overview & Scientific Context

This compound (CAS: 106529-89-3) is a high-value pharmacophore intermediate, predominantly utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and heterocyclic agrochemicals.

While the parent molecule contains an ester, a methoxy group, and a fluorine atom, it lacks the halide (Br, I, Cl) or triflate handle required for direct oxidative addition in a standard Suzuki-Miyaura cycle. Therefore, this Application Note addresses the functionalization workflow , specifically focusing on the 5-bromo derivative (Methyl 5-bromo-4-fluoro-2-methoxybenzoate) as the active electrophile.

Key Chemical Challenges:

  • Electronic Push-Pull: The C4-fluorine atom is electron-withdrawing (inductive), effectively lowering the electron density of the aromatic ring. This activates the C5-position for oxidative addition once halogenated, but can destabilize the Pd(II) intermediate if ligands are not sufficiently electron-donating.

  • Steric Congestion: The C2-methoxy group exerts an ortho-effect. While it directs electrophilic substitution to the C5 position, it creates steric bulk that can hinder the transmetallation step during coupling.

  • Ester Lability: The C1-methyl ester is susceptible to saponification (hydrolysis) under the basic conditions typical of Suzuki couplings (e.g., aqueous NaOH or K₂CO₃ at reflux).

Pre-Coupling Workflow: Activation of the Scaffold

Before initiating the Suzuki coupling, the scaffold must be activated. The standard industrial route involves regioselective bromination.

  • Substrate: this compound

  • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile or DMF.

  • Product: Methyl 5-bromo-4-fluoro-2-methoxybenzoate .

  • Regioselectivity Logic: The C2-methoxy group (strong donor) directs para to C5. The C4-fluorine (weak donor/strong withdrawer) also directs ortho to C5. The C1-ester (withdrawer) directs meta to C5. All directing effects converge on the C5 position, ensuring high regiochemical purity (>95%).

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate with a generic Aryl Boronic Acid (e.g., Indole-3-boronic acid or Phenylboronic acid) to synthesize biaryl EGFR-inhibitor analogs.

Reagents & Equipment
ComponentSpecificationRole
Electrophile Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq)Activated Scaffold
Nucleophile Aryl Boronic Acid (1.2 – 1.5 eq)Coupling Partner
Catalyst Pd(dppf)Cl₂·DCM (3–5 mol%)Robust catalyst, resists dehalogenation
Base K₃PO₄ (2.0 – 3.0 eq)Mild base, minimizes ester hydrolysis
Solvent System 1,4-Dioxane : Water (4:1 v/v)Promotes solubility of inorganic base
Atmosphere Argon or Nitrogen (Balloon or Manifold)Prevents homocoupling/oxidation
Step-by-Step Methodology
  • Reaction Assembly (Inert Loop):

    • To a dry reaction vial equipped with a magnetic stir bar, add the Electrophile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Note: Phosphate bases are preferred over Carbonates (K₂CO₃) or Hydroxides (NaOH) to prevent hydrolysis of the methyl ester to the carboxylic acid.

  • Solvent Degassing:

    • Prepare a mixture of 1,4-Dioxane and Water (4:1). Sparge with Argon for 15 minutes to remove dissolved oxygen.

    • Why? Oxygen causes rapid catalyst decomposition (Pd-black formation) and promotes homocoupling of the boronic acid.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·DCM (0.05 equiv) to the solids.

    • Immediately add the degassed solvent via syringe.

    • Seal the vial with a septum/crimp cap and purge the headspace with Argon for 2 minutes.

  • Thermal Cycle:

    • Heat the reaction block to 80°C – 90°C .

    • Stir vigorously (800 RPM) for 4–12 hours.

    • Monitoring: Check via LC-MS or TLC (Hexane/EtOAc 4:1). Look for the disappearance of the bromide (Starting Material).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[1][2] Extract the aqueous layer 2x with EtOAc.[3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 30% EtOAc in Hexanes.

Mechanism & Critical Control Points

The following diagram illustrates the reaction pathway, highlighting the specific electronic influences of the Fluorine and Methoxy substituents.

SuzukiMechanism cluster_effects Substituent Effects Start Methyl 4-fluoro- 2-methoxybenzoate Bromination Bromination (NBS, MeCN) Start->Bromination Activation Intermediate 5-Bromo-Intermediate (Active Electrophile) Bromination->Intermediate OxAdd Oxidative Addition (Rate Limiting) Intermediate->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd PdII Pd(II)-Ar-Br Complex OxAdd->PdII Fast due to 4-F EWG effect TransMet Transmetallation (Base + Boronic Acid) PdII->TransMet Steric check: 2-OMe RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (EGFR Inhibitor Analog) RedElim->Product Note1 4-Fluoro: Accelerates Ox. Addition (Inductive Withdrawal) Note2 2-Methoxy: Directs Bromination Slows Transmetallation

Figure 1: Reaction pathway and catalytic cycle dynamics.[4] The 4-Fluoro substituent electronically activates the ring for oxidative addition, while the 2-Methoxy group dictates the regiochemistry of the precursor synthesis.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands protect the Pd center better than dppf in sterically crowded systems.
Hydrolyzed Ester (Acid formed) Base too strongReplace K₂CO₃ with K₃PO₄ (anhydrous) or CsF (Cesium Fluoride). Lower temperature to 70°C.
Protodehalogenation (Ar-H formed) Solvent impuritiesEnsure solvent is strictly anhydrous/degassed. Water is necessary for the base, but excess proton sources can quench the Pd-Ar intermediate.
Homocoupling (Ar-Ar) Oxygen presenceRe-degas solvents. Increase the equivalent of the Boronic Acid partner.

References

  • Osimertinib Synthesis & Scaffold Chemistry

    • Finlay, M. R., et al. (2014).[5] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry, 57(20), 8249–8267.

  • Suzuki Coupling on Electron-Deficient Benzoates

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
  • Regioselective Halogenation of Fluoro-Anisoles

    • Castanet, A. S., et al. (2002). "Mild and Regioselective Bromination of Electron-Rich Aromatic Compounds with N-Bromosuccinimide." Tetrahedron Letters, 43(15), 2701-2703.

Sources

Application Note: Strategic Manipulation of Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic synthesis into strategic scaffold manipulation.

Executive Summary: The "Push-Pull" Scaffold

Methyl 4-fluoro-2-methoxybenzoate is not merely a building block; it is a bifunctional electronic scaffold widely utilized in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs) and TTR stabilizers (e.g., Acoramidis intermediates).

Its value lies in the competing electronic effects of its substituents:

  • The Ester (C1): A para-activator for Nucleophilic Aromatic Substitution (SNAr) at the C4-fluorine.

  • The Methoxy (C2): A strong ortho/para director for Electrophilic Aromatic Substitution (EAS), directing incoming electrophiles to the C5 position.

  • The Fluorine (C4): A versatile handle—either a retained pharmacophore for metabolic stability or a leaving group for diversification.

This guide details three critical workflows: Regioselective Nitration , Chemo-selective Hydrolysis , and Fluorine Displacement (SNAr) .

Core Reactivity Profile & Electronic Map

The chemical behavior of this molecule is dictated by the interplay between the electron-withdrawing ester and the electron-donating methoxy group.

Electronic State Analysis
PositionReactivity ModeDriving Force
C1 (Ester) Acyl SubstitutionSusceptible to hydrolysis, reduction, or amidation.
C4 (Fluorine) SNAr (Electrophilic Center)Activated by the para-ester (-M effect) and meta-methoxy (-I effect).
C5 (Aryl C-H) EAS (Nucleophilic Center)Strongly activated by the para-methoxy group (+M effect).

Protocol 1: Regioselective Nitration (C5 Functionalization)

Objective: Introduce a nitrogen handle at C5 to access aniline precursors (common in kinase inhibitor synthesis) without hydrolyzing the ester or displacing the fluorine.

Mechanistic Insight

The C2-methoxy group strongly directs electrophiles to the para position (C5). The C1-ester deactivates the ring, but the methoxy group's donation dominates. The C4-fluorine also directs ortho (to C3/C5), reinforcing C5 selectivity.

Step-by-Step Protocol

Reagents: Fuming Nitric Acid (


), Sulfuric Acid (

), Dichloromethane (DCM).
  • Preparation: Dissolve this compound (1.0 eq) in DCM (5 vol). Cool the solution to -10°C.

    • Why DCM? Using a biphasic or moderated solvent system prevents over-nitration and ester hydrolysis compared to neat acid.

  • Acid Activation: In a separate vessel, prepare a mixture of conc.

    
     (2.0 eq) and fuming 
    
    
    
    (1.1 eq) at 0°C.
  • Addition: Dropwise add the nitration mixture to the benzoate solution, maintaining internal temperature < 0°C.

    • Critical Control: Exotherms > 5°C risk nitration at C3 or ester hydrolysis.

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.[1]

  • Quench: Pour onto crushed ice/water. Extract with DCM.

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Target Product: Methyl 4-fluoro-2-methoxy-5-nitrobenzoate.

Protocol 2: Controlled Hydrolysis (The Gateway Step)

Objective: Convert the ester to the carboxylic acid for subsequent amide coupling or Curtius rearrangement, without displacing the fluorine atom (which can occur under harsh basic conditions).

Mechanistic Insight

While standard hydrolysis uses NaOH/Heat, the C4-fluorine is activated for SNAr by the ester. Prolonged heating with strong hydroxide can lead to trace amounts of the 4-hydroxy/4-methoxy byproduct (displacement of F). Lithium Hydroxide (LiOH) is preferred due to its lower nucleophilicity compared to NaOH/KOH in organic solvents.

Step-by-Step Protocol

Reagents: LiOH·H2O, THF, Water.

  • Dissolution: Dissolve this compound (10 mmol) in THF (30 mL).

  • Reagent Prep: Dissolve LiOH·H2O (12 mmol, 1.2 eq) in Water (10 mL).

  • Mixing: Add the aqueous LiOH to the THF solution. The mixture becomes biphasic.

  • Reaction: Stir vigorously at Room Temperature (20-25°C).

    • Note: Do not reflux. RT is sufficient for methyl esters and preserves the C-F bond.

    • Time: Typically 4–6 hours.

  • Workup:

    • Concentrate to remove THF.

    • Acidify the aqueous residue with 1M HCl to pH 2. Precipitate forms.

    • Filter the white solid (4-fluoro-2-methoxybenzoic acid).

  • Yield: Typically >95%.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the Fluorine with an amine or alkoxide. This is used when the "4-fluoro" motif is a leaving group rather than a pharmacophore.

Mechanistic Insight

The para-ester activates the fluorine. However, the reaction requires heat. If the C5-nitro group (from Protocol 1) is present, this reaction proceeds at room temperature (super-activated). For the native benzoate, heating is required.

Step-by-Step Protocol (Amine Displacement)

Reagents: Morpholine (or primary/secondary amine),


, DMF.
  • Setup: Combine this compound (1.0 eq), Morpholine (1.5 eq), and anhydrous

    
     (2.0 eq) in DMF (10 vol).
    
  • Thermal Activation: Heat to 90°C .

    • Why 90°C? The meta-methoxy group inductively activates, but the ring is not "super-electron-deficient." Thermal energy is needed to overcome the activation barrier.[1]

  • Monitoring: Monitor for the disappearance of the starting material (approx. 4-8 hours).

  • Workup: Dilute with water (precipitating the product) or extract with EtOAc.

    • Product: Methyl 2-methoxy-4-morpholinobenzoate.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how the starting material branches into three distinct drug-development pathways.

ReactivityMap Start This compound (Starting Material) Nitro Methyl 4-fluoro-2-methoxy-5-nitrobenzoate (Precursor to Anilines/Indoles) Start->Nitro HNO3, H2SO4 (EAS at C5) Acid 4-Fluoro-2-methoxybenzoic acid (Coupling Partner) Start->Acid LiOH, THF/H2O (Hydrolysis) AminoEster Methyl 4-amino-2-methoxybenzoate deriv. (Library Diversification) Start->AminoEster R-NH2, Heat (SNAr at C4) Aniline 4-Fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate) Nitro->Aniline Reduction & Hydrolysis Amide Benzamide Derivatives (TTR Stabilizers) Acid->Amide Amide Coupling

Caption: Divergent synthetic pathways for this compound, highlighting regioselective nitration (Red), controlled hydrolysis (Green), and nucleophilic substitution (Yellow).[2]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Hydrolysis Byproduct: 4-Methoxy-2-methoxybenzoic acidSNAr of F by HydroxideLower temperature to 20°C; Switch from NaOH to LiOH; Reduce reaction time.
Nitration: Mixture of isomersTemperature > 0°CStrictly control addition rate; Ensure internal temp < 0°C; Use DCM as solvent heat sink.
SNAr: Incomplete conversionPoor nucleophilicitySwitch solvent to DMSO (more polar); Increase temp to 110°C; Use Cs2CO3 (solubility).
Reduction: Over-reduction to alkaneStrong reducing agentUse Zn(BH4)2 or controlled LiAlH4 at 0°C for Benzyl Alcohol synthesis.

References

  • Osimertinib Synthesis & Intermediates

    • Title: Synthesis of Osimertinib Mesylate.[3][4]

    • Source: Chinese Journal of Pharmaceuticals (2017).[5]

    • URL:[Link]

    • Context: Describes the conversion of 4-fluoro-2-methoxy-5-nitro intermediates derived
  • TTR Stabilizer (Acoramidis)

    • Title: An Improved Synthesis Of 4-Fluoro-3-Hydroxybenzoic Acid (Isomeric relevance).
    • Source: QuickCompany Patent D
    • URL:[Link]

    • Context: Highlights the importance of the fluoro-methoxy-benzoic acid scaffold in TTR stabilizer drugs.
  • Reduction Protocols

    • Title: Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal.[6]

    • Source: SciELO México.
    • URL:[Link]

    • Context: Provides mild conditions for reducing the ester to the benzyl alcohol without defluorin
  • General Hydrolysis Kinetics

    • Title: Kinetic Studies of Alkaline Hydrolysis of Methyl Benzo
    • Source: ResearchGate.[7]

    • URL:[Link][7]

    • Context: Supports the selection of LiOH and ambient temper

Sources

Process Development & Scale-Up Guide: Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Route Selection

The Engineering Challenge

The synthesis of Methyl 4-fluoro-2-methoxybenzoate is a critical intermediate step in the production of various pharmaceutical APIs (e.g., PARP inhibitors, EGFR modulators). While laboratory-scale synthesis often utilizes methyl iodide (


) or diazomethane (

) for methylation, these reagents are unsuitable for kilogram-to-ton scale-up due to extreme toxicity, cost, and explosion hazards.
Selected Route: Thionyl Chloride Mediated Esterification

For scale-up, we select the Fischer Esterification of 4-fluoro-2-methoxybenzoic acid using Thionyl Chloride (


) in Methanol .

Why this route?

  • Thermodynamic Drive: Unlike standard sulfuric acid catalysis which reaches an equilibrium,

    
     reacts with methanol to form anhydrous 
    
    
    
    and consumes water produced during esterification (via hydrolysis of the intermediate), driving conversion to near quantitative yields (>98%).
  • Purification Efficiency: The byproducts are gases (

    
    , 
    
    
    
    ) and volatile alkyl halides, simplifying the workup to a solvent swap and wash, often eliminating the need for high-vacuum distillation or chromatography.
  • Regiochemical Stability: The ortho-methoxy group creates steric bulk. Acid-catalyzed esterification is less sensitive to steric hindrance than nucleophilic substitutions (

    
    ) on the carboxylate.
    

Process Safety & Critical Parameters

Before initiating the batch, the following Critical Process Parameters (CPPs) and safety controls must be established.

ParameterSpecificationRationale
Reagent Addition (

)

The reaction of

with MeOH is highly exothermic. Uncontrolled addition leads to solvent boil-over.
Off-Gas Management NaOH ScrubberEvolution of

and

gas is stoichiometric. A caustic scrubber is mandatory.
Stoichiometry 1.2 - 1.5 eq.

Excess required to scavenge water generated by the esterification and drive kinetics.
Reaction Temperature Reflux (

)
Required to overcome activation energy, particularly due to the electron-donating methoxy group deactivating the carbonyl carbon.

Detailed Experimental Protocol (1.0 kg Scale Basis)

Note: This protocol is normalized for 1.0 kg of starting material. All equipment must be glass-lined or Hastelloy due to the corrosive nature of hot


.
Phase A: Reagent Preparation (In-Situ Methanolic HCl)
  • Reactor Setup: Equip a 20L Jacketed Glass Reactor with an overhead stirrer, reflux condenser, temperature probe, and a pressure-equalizing addition funnel. Connect the condenser outlet to a scrubber containing 10% NaOH solution.

  • Solvent Charge: Charge Methanol (anhydrous, 5.0 L) to the reactor.

  • Cooling: Circulate glycol/water in the jacket to cool the methanol to

    
    .
    
  • Active Species Generation: Slowly charge Thionyl Chloride (1.2 kg, 1.5 eq) via the addition funnel.

    • Critical Step: Maintain

      
      . The addition will be vigorous.
      
    • Mechanism:[1][2][3][4][5][6]

      
      . This generates a high concentration of anhydrous 
      
      
      
      .
Phase B: Reaction
  • Substrate Addition: Once the exotherm subsides, charge 4-Fluoro-2-methoxybenzoic acid (1.0 kg) as a solid through the manhole.

    • Note: The solid will dissolve as the temperature rises.

  • Heating: Adjust jacket temperature to heat the batch to reflux (

    
    ).
    
  • Reaction Monitoring: Stir at reflux for 4–6 hours.

    • IPC (In-Process Control): Sample every hour after T=3h. Analyze by HPLC.

    • End Point: < 1.0% unreacted acid area%.

Phase C: Workup & Isolation
  • Concentration: Cool the batch to

    
    . Switch condenser to distillation mode. Distill off approximately 70-80% of the Methanol under reduced pressure (400 mbar).
    
    • Reason: Removing methanol drives the product out of solution during the quench and removes trapped

      
      .
      
  • Quench: Cool the residue to

    
    . Slowly add Toluene (4.0 L) .
    
  • Neutralization: Slowly add Saturated

    
     solution (3.0 L) .
    
    • Caution: Vigorous

      
       evolution. Stir for 30 mins until gas evolution ceases and aqueous pH > 7.
      
  • Phase Separation: Stop stirring and allow layers to separate (15-30 mins). Drain the lower aqueous layer.

  • Wash: Wash the organic (upper) layer with Brine (2.0 L) .

Phase D: Crystallization (Self-Validating Step)

Note: While the product can be isolated as an oil, crystallization ensures high purity (>99%) required for pharma intermediates.

  • Solvent Swap: Distill the Toluene layer under vacuum to a minimum stirrable volume.

  • Anti-Solvent Addition: Add n-Heptane (3.0 L) while keeping the mixture at

    
    .
    
  • Controlled Cooling:

    • Cool to

      
       over 30 mins (Seed here if crystals available).
      
    • Cool to

      
       over 2 hours.
      
  • Filtration: Filter the white crystalline solid. Wash the cake with cold n-Heptane (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Visualized Workflows

Process Flow Diagram (PFD)

This diagram illustrates the unit operations and material flow, emphasizing the critical scrubber interface.

G Reactor 20L Reactor (Glass Lined) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber SO2/HCl Gas Distillation Solvent Swap (Vac Distill) Reactor->Distillation Crude Mixture Filter Nutsche Filter (Isolation) Distillation->Filter Crystallized Slurry Filter->Distillation Mother Liquor (Recycle) Dryer Vac Oven (40°C) Filter->Dryer Wet Cake

Figure 1: Unit operation flow for the synthesis, highlighting gas management and isolation logic.

Reaction Mechanism & Logic

This diagram details the chemical pathway and the specific role of thionyl chloride in driving the equilibrium.

Reaction Start 4-Fluoro-2-methoxybenzoic acid Intermediate Acyl Chloride / Activated Complex Start->Intermediate Activation (-SO2) Reagent SOCl2 + MeOH Reagent->Intermediate Product This compound Intermediate->Product Methanolysis Byproducts Byproducts: SO2 (gas) + HCl (gas) Intermediate->Byproducts Elimination

Figure 2: Mechanistic pathway showing the irreversible activation via SOCl2.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<90%) Water ingress or insufficient

.
Ensure reactor is dry. Add 0.2 eq extra

. Check reflux temp.
Product "Oils Out" Cooling too fast or impure solvent system.Re-heat to dissolve. Add seed crystals at

. Reduce Heptane ratio slightly.
Yellow Coloration Oxidation or trace iron contamination.Use glass-lined equipment. Wash organic layer with dilute sodium metabisulfite.
High Back-Pressure Scrubber line blockage.Ensure scrubber lines are wide-bore and not submerged too deep in NaOH.

References

  • BenchChem. (2025).[7] Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. Retrieved from (Contextualizes benzoate esterification protocols).

  • Thermo Scientific Chemicals. (2024). This compound Product Specifications. Retrieved from (Confirming physical state and CAS).

  • Organic Syntheses. (2020). General Procedures for Thionyl Chloride Mediated Esterification. Retrieved from (Standard operating procedures for acid chloride/ester generation).

  • Greenberg, J. A., & Sammakia, T. (2017).[1] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82, 3245-3251.[1] (Mechanistic insights into thionyl chloride reactivity).

Sources

Application Notes and Protocols: Methyl 4-fluoro-2-methoxybenzoate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-fluoro-2-methoxybenzoate is a substituted aromatic ester that serves as a versatile precursor in multi-step organic synthesis. Its chemical structure, featuring a fluoro group, a methoxy group, and a methyl ester on a benzene ring, provides multiple reaction sites for derivatization. While direct, large-scale applications in materials science are not yet extensively documented in peer-reviewed literature, its role as a key intermediate in the synthesis of complex organic molecules is well-established, particularly in the pharmaceutical industry. The functional groups present also suggest potential, albeit currently theoretical, utility in the development of novel polymers and functional materials. This document provides an in-depth look at its established applications in organic synthesis and explores its potential in materials science, complete with detailed protocols based on patent literature.

Part 1: Established Applications in Organic Synthesis

The primary utility of this compound lies in its role as a foundational scaffold for building more complex molecules. The fluorine and methoxy substituents influence the reactivity of the aromatic ring, and the ester group provides a handle for further chemical transformations.

Precursor for Pharmacologically Active Compounds

This compound is a documented starting material in the synthesis of various pharmaceutical agents. Its structure is often a core component of molecules designed to interact with biological targets.

  • Synthesis of MIF Inhibitors: The compound has been used in the synthesis of Macrophage Migration Inhibitory Factor (MIF) inhibitors.[1]

  • Hepatitis B Core Protein Allosteric Modulators: It serves as a starting material for creating allosteric modulators of the Hepatitis B core protein.[2]

  • Kinase Inhibitors: The molecule is also a precursor in the synthesis of various kinase inhibitors.[3]

Key Chemical Transformations

The following protocols are derived from patent literature and demonstrate the utility of this compound in specific chemical reactions.

Protocol 1: Nucleophilic Aromatic Substitution

This protocol details a nucleophilic aromatic substitution reaction where the fluoro group is displaced by a secondary amine.

Objective: To synthesize Methyl 2-methoxy-4-(2,6-dimethylmorpholino)benzoate.

Materials:

  • This compound

  • 2,6-Dimethylmorpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • In a reaction vessel, create a suspension of this compound (500 mg, 2.715 mmol), 2,6-dimethylmorpholine (0.50 mL, 4.07 mmol), and K₂CO₃ (563 mg, 4.07 mmol) in DMSO (10 mL).[1]

  • Heat the suspension to 120°C and maintain for 16 hours.[1]

  • After cooling, dilute the reaction mixture with water (40 mL).[1]

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine (20 mL), and dry over a suitable drying agent (e.g., Na₂SO₄).[1]

  • Concentrate the organic phase under reduced pressure to yield the crude product.

DOT Diagram: Nucleophilic Aromatic Substitution Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product A Suspend Reactants: - this compound - 2,6-Dimethylmorpholine - K2CO3 in DMSO B Heat to 120°C for 16 hours A->B C Dilute with Water B->C D Extract with Ethyl Acetate (x3) C->D E Wash with Brine D->E F Dry and Concentrate E->F G Methyl 2-methoxy-4-(2,6-dimethylmorpholino)benzoate F->G G This compound This compound Methyl 4-fluoro-2-methoxy-5-nitrobenzoate Methyl 4-fluoro-2-methoxy-5-nitrobenzoate This compound->Methyl 4-fluoro-2-methoxy-5-nitrobenzoate HNO3, H2SO4 -5°C

Sources

Application Notes and Protocols: Methyl 4-fluoro-2-methoxybenzoate as a Strategic Precursor for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Heterocycles and Methyl 4-fluoro-2-methoxybenzoate

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly enhance the pharmacological profile of drug candidates, improving metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the development of efficient synthetic routes to fluorinated heterocycles is of paramount importance to researchers in drug discovery and development.

This guide details the utility of This compound as a versatile and strategic starting material for the synthesis of medicinally relevant fluorinated heterocycles. The molecule's architecture is particularly advantageous:

  • The methyl ester provides a reactive handle for derivatization, notably for the introduction of nitrogen nucleophiles.

  • The ortho-methoxy group can influence the conformation and reactivity of adjacent functional groups.

  • The para-fluorine atom , activated by the electron-withdrawing ester and methoxy groups, can serve as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a key step in the formation of fused heterocyclic systems.

This document provides detailed protocols and the underlying scientific rationale for the preparation of key fluorinated heterocyclic cores, specifically focusing on the synthesis of fluorinated quinazolinones, a privileged scaffold in drug discovery.

Synthetic Strategy Overview: From Benzoate to Fused Heterocycle

The primary strategy for leveraging this compound involves a two-step sequence:

  • Amidation/Hydrazide Formation: The methyl ester is converted into a more versatile intermediate, such as a benzohydrazide, by reaction with hydrazine. This introduces a nucleophilic nitrogen atom required for the subsequent cyclization.

  • Cyclocondensation: The newly introduced nitrogen functionality participates in an intramolecular or intermolecular cyclization to form the desired heterocyclic ring. This step often involves the displacement of the fluorine atom or condensation with another carbonyl equivalent.

The following diagram illustrates the general workflow from the starting benzoate to a fused heterocyclic system.

G A This compound B Step 1: Nucleophilic Acyl Substitution (e.g., with Hydrazine Hydrate) A->B C 4-Fluoro-2-methoxybenzohydrazide (Key Intermediate) B->C D Step 2: Cyclocondensation (e.g., with an Orthoester) C->D E Fluorinated Quinazolinone Derivative D->E

Caption: General workflow for heterocycle synthesis.

Application I: Synthesis of 7-Fluoro-5-methoxy-2,3-dihydroquinazolin-4(1H)-one

This section provides a detailed protocol for a two-step synthesis of a fluorinated quinazolinone derivative, a scaffold found in numerous bioactive molecules.

Protocol 1: Synthesis of 4-Fluoro-2-methoxybenzohydrazide

This initial step converts the relatively unreactive methyl ester into a highly versatile benzohydrazide intermediate. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.

Scientific Rationale: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in a protic solvent like methanol or ethanol, which can facilitate the reaction and help to dissolve the starting materials. Refluxing provides the necessary activation energy to drive the reaction to completion. A general method for this transformation has been reported for similar benzoates.[3]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (Example Scale)Molar Eq.
This compound204707-42-6184.17 g/mol 10.0 g (54.3 mmol)1.0
Hydrazine Hydrate (~64%)7803-57-850.06 g/mol 10.0 mL (~10.2 g)~3.8
Methanol67-56-132.04 g/mol 50 mLN/A

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 54.3 mmol) and methanol (50 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Carefully add hydrazine hydrate (10.0 mL) to the solution. Caution: Hydrazine hydrate is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The product, being more polar, will have a lower Rf value than the starting ester.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization of the product.

  • Collect the white crystalline solid by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the product under vacuum to yield 4-Fluoro-2-methoxybenzohydrazide. (Expected yield: 90-95%).

Protocol 2: Cyclocondensation to form 7-Fluoro-5-methoxy-2,3-dihydroquinazolin-4(1H)-one

This second step involves the reaction of the benzohydrazide with an orthoester, which serves as a one-carbon electrophile, to construct the quinazolinone ring.

Scientific Rationale: The reaction of a benzohydrazide with an orthoester, such as triethyl orthoformate, is a classic method for synthesizing quinazolinone rings. The orthoester acts as a source of a single carbon atom that links the two nitrogen atoms of the hydrazine moiety after initial condensation with the more nucleophilic terminal amino group. The subsequent intramolecular cyclization is driven by the formation of the stable heterocyclic ring.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (Example Scale)Molar Eq.
4-Fluoro-2-methoxybenzohydrazideN/A184.17 g/mol 5.0 g (27.1 mmol)1.0
Triethyl Orthoformate122-51-0148.20 g/mol 15 mL~3.5
Acetic Acid (catalyst)64-19-760.05 g/mol 1-2 dropscatalytic

Step-by-Step Protocol:

  • In a 100 mL round-bottom flask, suspend 4-Fluoro-2-methoxybenzohydrazide (5.0 g, 27.1 mmol) in triethyl orthoformate (15 mL).

  • Add a catalytic amount of glacial acetic acid (1-2 drops) to the suspension.

  • Heat the mixture to reflux (approximately 140-145 °C) for 4-6 hours. The solid should gradually dissolve as the reaction proceeds.

  • Monitor the reaction by TLC. The product will be a new spot, and the starting hydrazide spot should disappear.

  • After completion, cool the reaction mixture to room temperature. A solid product may precipitate upon cooling.

  • If a solid forms, collect it by vacuum filtration. If not, remove the excess triethyl orthoformate under reduced pressure.

  • Triturate the resulting residue with diethyl ether or hexanes to induce solidification and remove impurities.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-Fluoro-5-methoxy-2,3-dihydroquinazolin-4(1H)-one.

The following diagram illustrates the proposed reaction mechanism for the cyclocondensation step.

G cluster_0 Mechanism of Quinazolinone Formation start 4-Fluoro-2-methoxybenzohydrazide + Triethyl Orthoformate step1 Nucleophilic attack of terminal NH2 on orthoformate start->step1 step2 Intermediate Formation step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Elimination of Ethanol step3->step4 product 7-Fluoro-5-methoxyquinazolin-4-one step4->product

Caption: Proposed mechanism for quinazolinone synthesis.

Alternative Application: One-Pot Synthesis of Fluorinated Quinazolines

An alternative, more convergent approach involves a one-pot cyclocondensation reaction. This method leverages the reactivity of the ortho-fluorine atom as a leaving group in an SₙAr reaction.

Protocol 3: One-Pot Synthesis of a 2-Substituted-7-fluoro-5-methoxyquinazoline

Scientific Rationale: In this proposed synthesis, which is based on established methodologies for the synthesis of quinazolines from ortho-fluorobenzaldehydes[4] and 2-fluoro-5-nitrobenzoic acid esters[5], an amidine hydrochloride is reacted directly with this compound. The reaction is believed to proceed via initial aminolysis of the ester by the amidine, followed by an intramolecular SₙAr cyclization where the newly formed amidine nitrogen displaces the fluorine atom to form the pyrimidine ring of the quinazoline system. A non-nucleophilic base is required to free the amidine and to neutralize the HF byproduct.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (Example Scale)Molar Eq.
This compound204707-42-6184.17 g/mol 2.0 g (10.9 mmol)1.0
Acetamidine Hydrochloride124-42-594.54 g/mol 1.23 g (13.0 mmol)1.2
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 3.0 g (21.7 mmol)2.0
Acetonitrile (MeCN)75-05-841.05 g/mol 40 mLN/A

Step-by-Step Protocol:

  • To a dry 100 mL round-bottom flask, add this compound (2.0 g, 10.9 mmol), acetamidine hydrochloride (1.23 g, 13.0 mmol), and anhydrous potassium carbonate (3.0 g, 21.7 mmol).

  • Add anhydrous acetonitrile (40 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired 2-methyl-7-fluoro-5-methoxyquinazoline.

Conclusion

This compound is a highly valuable building block for the synthesis of fluorinated heterocycles. Its strategically placed functional groups allow for a range of chemical transformations, including the construction of complex, fused ring systems like quinazolinones. The protocols provided herein offer robust and logical pathways for researchers to access these important molecular scaffolds, enabling further exploration in drug discovery and materials science. The principles outlined can be adapted for the synthesis of a wide variety of other heterocyclic systems, underscoring the versatility of this fluorinated precursor.

References

  • Khan, I., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 12595-12609. Available at: [Link]

  • Gitter, A. C., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1146. Available at: [Link]

  • Rusinov, V. L., et al. (2002). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Chemistry of Heterocyclic Compounds, 38(8), 1014-1014. Available at: [Link]

  • Google Patents. (n.d.). DE69936350T2 - Process for preparing fluorinated benzoic acids.
  • Gershon, H., & Clarke, D. D. (1982). Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone. Journal of Heterocyclic Chemistry, 19(4), 869-871. Available at: [Link]

  • Lee, E., et al. (2012). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 48(77), 9595-9597. Available at: [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. Available at: [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • Fuchigami, T., et al. (2009). A convenient synthetic method for fluorine-containing 4-alkoxydihydrobenzo[b][3][6]diazepinols and 3H-benzo[b][3][6]diazepines. Heterocycles, 77(2), 983-994. Available at: [Link]

  • Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. Available at: [Link]

  • Al-Issa, S. A., et al. (2022). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 27(19), 6649. Available at: [Link]

  • Sławiński, J., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 23(19), 11776. Available at: [Link]

  • Kornet, M. J. (1973). Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine. Journal of Pharmaceutical Sciences, 62(5), 834-835. Available at: [Link]

  • G. A. A. Al-Rabiah, et al. (2012). Cyclocondensation of ??-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. Russian Journal of Organic Chemistry, 48, 126-130. Available at: [Link]

Sources

Application Notes and Protocols: Flow Chemistry Methods for Reactions of Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for Continuous Flow Processing of an Important Pharmaceutical Building Block

Methyl 4-fluoro-2-methoxybenzoate is a key structural motif in numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its synthesis and subsequent functionalization often involve reactions that are challenging to control in traditional batch reactors, such as electrophilic nitration and nucleophilic aromatic substitution. These transformations can be highly exothermic, require hazardous reagents, or necessitate high temperatures and pressures, posing significant safety and scalability risks.[1][2][3]

Flow chemistry, or continuous flow processing, offers a transformative solution to these challenges.[1][4] By conducting reactions in a continuously flowing stream through a microreactor or a tubular reactor, we can achieve superior control over reaction parameters like temperature, pressure, and residence time.[5][6] This enhanced control leads to a multitude of benefits including:

  • Improved Safety: The small reactor volumes inherent to flow chemistry minimize the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaways and other accidents.[2][7][8]

  • Enhanced Efficiency and Yield: Precise control over reaction conditions often leads to higher yields, improved selectivity, and reduced byproduct formation.[9][10]

  • Seamless Scalability: Scaling up a flow process is typically more straightforward than with batch reactions, as it often involves running the system for a longer duration or using parallel reactors rather than redesigning a large vessel.[6][9]

  • Access to Novel Reaction Conditions: Flow reactors can be easily pressurized, allowing for the use of solvents and reagents above their normal boiling points, which can dramatically accelerate reaction rates.[11][12]

This document provides detailed application notes and protocols for two key transformations of this compound using continuous flow technology: regioselective nitration and subsequent amination. These protocols are designed to serve as a practical guide for researchers, scientists, and drug development professionals seeking to leverage the advantages of flow chemistry.

Part 1: Regioselective Nitration of this compound in Continuous Flow

Aromatic nitration is a cornerstone of organic synthesis, but it is notoriously hazardous, especially on a large scale.[13][14] The use of potent nitrating agents and the highly exothermic nature of the reaction demand stringent safety protocols.[15][16] Flow chemistry mitigates these risks by offering superior heat transfer and minimizing the reaction volume.[7][17]

Reaction Scheme:

The electron-donating methoxy group and the electron-withdrawing but ortho-, para-directing fluoro group on the aromatic ring of this compound direct the incoming nitro group to the 5-position.

Experimental Workflow Diagram

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Quenching & Collection A Reagent A: This compound in Acetic Acid P1 Pump 1 A->P1 B Reagent B: Nitric Acid in Acetic Acid P2 Pump 2 B->P2 M T-Mixer P1->M P2->M R Heated Microreactor (e.g., 2.0 mL static mixer chip) M->R BPR Back Pressure Regulator (45 psi) R->BPR Q Quenching Solution (Ice-water) BPR->Q C Product Collection Q->C

Caption: Continuous flow setup for the nitration of this compound.

Detailed Protocol

1. Reagent Preparation:

  • Solution A: Dissolve this compound (e.g., 4.00 g, 21.7 mmol) in glacial acetic acid to a final volume of 25 mL.

  • Solution B: Prepare a 1:1 (v/v) mixture of concentrated nitric acid (65-70%) and glacial acetic acid. Caution: This mixture is highly corrosive and should be prepared in a fume hood with appropriate personal protective equipment (PPE). The addition of nitric acid to acetic acid is exothermic.

2. System Setup:

  • Assemble the flow chemistry system as depicted in the workflow diagram. A system like the Uniqsis FlowSyn or a similar modular setup is suitable.

  • Use a microreactor with a static mixer, for instance, a 2.0 mL chip, to ensure efficient mixing and heat transfer.[18]

  • Incorporate a back-pressure regulator (e.g., 45 psi) to maintain a stable flow and prevent outgassing at elevated temperatures.[18]

  • Prime the system with the system solvent (glacial acetic acid).

3. Reaction Execution and Optimization:

  • Set the reactor temperature. A good starting point is 80°C.

  • Set the flow rates for both pumps. To begin, a 1:1 ratio of Solution A to Solution B can be used. The total flow rate will determine the residence time in the reactor.

  • Start the pumps to introduce the reagents into the reactor.

  • Collect the output from the reactor into a vessel containing ice-water to quench the reaction.

  • The nitrated product is expected to precipitate from the aqueous solution.[18]

  • Systematically vary the temperature and residence time to optimize the reaction for yield and purity.

Data Presentation: Optimization of Nitration
EntryTemperature (°C)Flow Rate (mL/min) (A:B)Residence Time (min)Conversion (%)Yield of 5-nitro isomer (%)
1600.5 : 0.52.07570
2800.5 : 0.52.09895
31000.5 : 0.52.0>9993 (minor byproducts)
4801.0 : 1.01.09088
51001.0 : 1.01.0>9996

Note: The above data is illustrative and serves as a guideline for optimization.

Part 2: Continuous Flow Amination of Methyl 4-fluoro-5-nitro-2-methoxybenzoate

The fluoro group on the nitrated product is now activated towards nucleophilic aromatic substitution (SNAr). Amination can be achieved using various amines. Performing this reaction in a sealed-tube batch reactor can be hazardous due to the buildup of pressure. Continuous flow processing allows for the safe handling of volatile reagents at high temperatures and pressures.[12]

Reaction Scheme:
Experimental Workflow Diagram

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Work-up & Collection A Reagent A: Methyl 4-fluoro-5-nitro-2-methoxybenzoate in DMSO P1 Pump 1 A->P1 B Reagent B: Amine (e.g., Benzylamine) in DMSO P2 Pump 2 B->P2 M T-Mixer P1->M P2->M R Heated Coil Reactor (e.g., 10 mL PFA tubing) M->R BPR Back Pressure Regulator (200 psi) R->BPR C Product Collection BPR->C

Caption: Continuous flow setup for the amination of methyl 4-fluoro-5-nitro-2-methoxybenzoate.

Detailed Protocol

1. Reagent Preparation:

  • Solution A: Dissolve methyl 4-fluoro-5-nitro-2-methoxybenzoate (1.0 eq) in a suitable high-boiling solvent such as DMSO.

  • Solution B: Dissolve the desired amine (e.g., benzylamine, 2.0 eq) in the same solvent.

2. System Setup:

  • Assemble the flow chemistry system as shown in the diagram. A heated coil reactor made of a chemically resistant material like PFA is suitable for this reaction.

  • A higher-pressure back-pressure regulator (e.g., 200 psi) will be necessary to reach temperatures well above the solvent's boiling point without vaporization.[11]

3. Reaction Execution and Optimization:

  • Set the reactor temperature. A starting point could be 150°C.

  • Set the flow rates for the pumps. The total flow rate and the reactor volume will determine the residence time.

  • Begin pumping the reagents into the heated reactor.

  • Collect the product stream. The product can be isolated using standard work-up procedures such as extraction or crystallization.

  • Vary the temperature, residence time, and stoichiometry of the amine to optimize the reaction.

Data Presentation: Optimization of Amination
EntryTemperature (°C)Residence Time (min)Amine EquivalentsConversion (%)Yield (%)
1140201.56560
2160201.58582
3180201.5>9996
4180101.59088
5180202.0>9997

Note: The above data is illustrative and serves as a guideline for optimization.

Conclusion and Future Perspectives

The application of continuous flow chemistry to the synthesis and functionalization of this compound offers significant advantages in terms of safety, efficiency, and scalability. The protocols outlined in this document provide a solid foundation for researchers to develop robust and optimized processes for the production of valuable pharmaceutical intermediates. The modular nature of flow chemistry systems also allows for the integration of in-line analysis and purification, paving the way for fully automated and streamlined synthetic workflows.[9][19]

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
  • Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices | Request PDF - ResearchGate. (n.d.).
  • Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS. (2024-01-18).
  • Continuous Flow Chemistry: Reaction-Diphenyldiazomethane With p-Nitrobenzoic Acid l Protocol Preview - YouTube. (2022-10-06).
  • Flow chemistry and the synthesis of energetic materials - JRC Publications Repository. (n.d.).
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC - NIH. (2025-08-26).
  • Flow Chemistry - NJ Bio, Inc. (n.d.).
  • Understanding flow chemistry for the production of active pharmaceutical ingredients - NIH. (2022-02-10).
  • Application of Microreactor Technology in Process Development - ACS Publications. (n.d.).
  • Nitration of anisole derivatives 26–28 with DNP in liq. TFE - ResearchGate. (n.d.).
  • Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.).
  • MIT Open Access Articles Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. (2009-09-24).
  • 9 Reasons to Perform Flow Chemistry - Lab Unlimited. (n.d.).
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals. (n.d.).
  • Continuous flow nitration in miniaturized devices - Beilstein Journals. (n.d.).
  • Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - MDPI. (n.d.).
  • Benefits of Continuous Flow Chemistry - Mettler Toledo. (n.d.).
  • (PDF) Microreactor Technology as a Tool for the Synthesis of a Glitazone Drug Intermediate. (n.d.).
  • Continuous flow nitration in miniaturized devices - PMC - NIH. (2014-02-14).
  • Flow Chemistry in the Pharmaceutical Industry - Syrris. (n.d.).
  • Democratizing Microreactor Technology for Accelerated Discoveries in Chemistry and Materials Research - MDPI. (2024-08-23).
  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors - ACS Publications. (2009-05-07).
  • Nickel-catalyzed amination of aryl fluorides with primary amines - RSC Publishing. (n.d.).
  • Using Microreactors in Chemical Synthesis: Batch Process versus Continuous Flow. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021-12-03).
  • Results: Visible effect on the reaction: Nitration of phenol in flow - Corning. (n.d.).
  • Green process intensification using microreactor technology for the synthesis of biobased chemicals and fuels - the University of Groningen research portal. (2022-06-03).
  • FlowSyn™ Application Note 22: Flow Nitration - Asynt. (n.d.).
  • Flow Chemistry in Organic Synthesis. (n.d.).
  • Continuous amination of aryl/heteroaryl halides using aqueous ammonia in a Teflon AF-2400 tube-in-tube micro-flow reactor - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate - Benchchem. (n.d.).

Sources

High-Efficiency Catalytic Transformations of Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic systems for "Methyl 4-fluoro-2-methoxybenzoate" transformations Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and API Developers.[1]

A Guide to API Intermediate Synthesis and Scaffold Diversification

Introduction: The Strategic Value of the Scaffold

This compound (CAS: 204707-42-6) is a critical pharmacophore in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and Relaxin family peptide receptor (RXFP1) modulators.[1] Its unique substitution pattern—combining an electron-withdrawing ester and fluoride with an electron-donating methoxy group—creates a "push-pull" electronic system that allows for highly regioselective functionalization.[1]

This guide details three advanced catalytic systems designed to maximize yield and selectivity while minimizing waste, moving beyond traditional stoichiometric reagents.

Key Functionalization Zones
  • Zone 1: The C-5 Position (C-H Activation). The most sterically accessible and electronically activated site for late-stage diversification.[1]

  • Zone 2: The Ester Handle (C-O Activation). Susceptible to catalytic transamidation for rapid library generation.

  • Zone 3: The Aryl Fluoride (C-F Activation). A site for Nucleophilic Aromatic Substitution (

    
    ), activated by the para-ester.
    

Core Protocol A: Iridium-Catalyzed C-H Borylation (Accessing C-5)

Objective: Install a versatile boron handle at the C-5 position (meta to ester, para to methoxy) under mild conditions.[1] This transformation is superior to electrophilic halogenation, which often yields inseparable mixtures of C-5 and C-6 isomers.[1]

Mechanistic Insight

The catalytic system utilizes an Iridium(III) complex generated in situ from


 and a bipyridine ligand (dtbpy). The reaction is sterically governed; the bulky methoxy group at C-2 and the ester at C-1 block the C-3 and C-6 positions, directing the active catalyst almost exclusively to C-5.[1]
Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Catalyst Precursor:

    
     (1.5 mol%)[1]
    
  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)[1]

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.1 equiv)[1]
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Green solvent)[1]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with

    
     and dtbpy. Evacuate and backfill with 
    
    
    
    (3 cycles) to ensure an oxygen-free environment (critical for catalyst longevity).
  • Solvation: Add degassed 2-MeTHF. The solution should turn dark brown/red, indicating active catalyst formation.

  • Addition: Add

    
     followed by this compound.
    
  • Reaction: Heat the mixture to 80 °C for 16 hours.

  • Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with EtOAc) to remove the iridium catalyst.

  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/IPA to obtain the C-5 borylated product.

Validation Check:

  • 
     NMR:  Look for the disappearance of the C-5 aromatic proton (doublet usually around 6.8-7.2 ppm) and the appearance of a singlet pinacol methyl peak at ~1.3 ppm.
    

Core Protocol B: Green Catalytic Transamidation (Modifying the Ester)

Objective: Direct conversion of the methyl ester to complex amides without intermediate hydrolysis or acid chloride formation. Catalyst System: Zirconium(IV) tert-butoxide (


) with HOAt additive.[1][2]
Mechanistic Insight

Traditional amidation requires harsh hydrolysis (LiOH) followed by coupling (HATU/EDC). This protocol uses a Group IV metal alkoxide to form a temporary "active ester" chelate, facilitating nucleophilic attack by the amine. The reaction is driven by the removal of methanol.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (10 mol%)[1]
    
  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) (10 mol%)[1]

  • Solvent: Toluene or 2-MeTHF (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: In a sealed tube, mix the ester, amine,

    
    , and HOAt in toluene.
    
  • Catalysis: Add 4Å molecular sieves (optional but recommended to trap methanol).

  • Heating: Heat to 100 °C for 12–24 hours.

  • Workup: Dilute with EtOAc and wash with 1M HCl (to remove unreacted amine) and saturated

    
    .
    
  • Isolation: Dry over

    
     and concentrate.
    

Why this works: The electron-withdrawing fluorine at C-4 increases the electrophilicity of the carbonyl carbon, making this substrate particularly reactive toward catalytic transamidation compared to electron-rich benzoates.[1]

Core Protocol C: Phase-Transfer Catalyzed (Fluorine Displacement)

Objective: Replace the C-4 Fluorine with nucleophiles (amines, thiols) under mild conditions.[1] Catalyst System: 18-Crown-6 or Tetrabutylammonium bromide (TBAB).[1]

Mechanistic Insight

While the para-ester activates the fluorine for displacement, the reaction often requires high temperatures in polar aprotic solvents (DMSO/DMF). Using a Phase Transfer Catalyst (PTC) allows the use of solid nucleophiles (like salts) in non-polar solvents or lowers the energy barrier in liquid-liquid biphasic systems.

Experimental Protocol

Reagents:

  • Substrate: this compound[1][3][4][5][6]

  • Nucleophile: Cyclic amine (e.g., Morpholine, Piperazine) or Azole

  • Base:

    
     (Solid, finely ground)
    
  • Catalyst: 18-Crown-6 (5 mol%)[1]

  • Solvent: Acetonitrile (

    
    )[1]
    

Step-by-Step Workflow:

  • Mixing: Suspend

    
    , the nucleophile, and 18-Crown-6 in Acetonitrile.
    
  • Activation: Stir at room temperature for 15 minutes to allow the crown ether to complex potassium ions, generating "naked" nucleophiles.

  • Addition: Add this compound.

  • Reaction: Reflux at 80 °C for 4–6 hours. (Without catalyst, this often requires 12+ hours).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

Comparative Data Summary

TransformationCatalyst SystemKey ReagentsTemperatureTypical YieldSelectivity
C-H Borylation Ir(III) / dtbpy

, 2-MeTHF
80 °C85-92%>98% C-5
Transamidation Zr(IV) / HOAtAmine, Toluene100 °C78-88%Chemoselective (F remains)

(F-displacement)
18-Crown-6 (PTC)

, Amine
80 °C90-95%Regioselective at C-4
Nitration

(Acid Cat.)[1]

-5 °C80-85%C-5 Major

Reaction Pathway Visualization

ReactionLandscape Start This compound (Starting Material) Borylation C-5 Borylated Intermediate (via Ir-Catalysis) Start->Borylation [Ir(COD)OMe]2 dtbpy, B2pin2 Amide Benzamide Derivative (via Zr-Catalysis) Start->Amide Zr(OtBu)4 HOAt, Amine SNAr_Prod 4-Amino-2-methoxybenzoate (via PTC SNAr) Start->SNAr_Prod 18-Crown-6 Nucleophile API Osimertinib / RXFP1 Modulators (Final API) Borylation->API Suzuki Coupling Oxidation SNAr_Prod->API Further Elaboration

Caption: Divergent synthesis pathways from the this compound core using catalytic systems.

References

  • AstraZeneca AB. (2022). 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives...[1] (WO2022122773A1). Google Patents. Link

  • Assembly Biosciences, Inc. (2015).[4] Hepatitis b core protein allosteric modulators (WO2015138895A1). Google Patents. Link

  • Lundberg, H., et al. (2015).[7] Group (IV) Metal-Catalyzed Direct Amidation. DiVA Portal / ACS Catalysis. Link[1]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr). BenchChem. Link[1]

  • ChemRxiv. (2023). Multi-kg Manufacture of AZD5462 Part 1: The Fragments, Featuring C−H Borylation... ChemRxiv. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MFMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Target Molecule: Methyl 4-fluoro-2-methoxybenzoate CAS: 106426-36-4 (Generic reference for derivatives)[1]

Executive Summary & Reaction Context

Welcome to the technical support hub. You are likely synthesizing This compound via Fischer Esterification (Acid + MeOH + H₂SO₄) or Nucleophilic Substitution (Acid + MeI/Base).

This specific molecule presents a unique purification challenge due to the ortho-methoxy substituent . Unlike simple benzoates, the ortho-methoxy group introduces:

  • Steric Hindrance: Slowing down the esterification rate, often leading to incomplete conversion.

  • Electronic Donation: The methoxy group is electron-donating by resonance, which can stabilize the carboxylate anion, making the starting acid slightly less reactive toward nucleophilic attack if not properly activated.

  • Solubility Nuances: The methoxy group increases lipophilicity compared to the fluoro-analog alone, but also increases the risk of emulsion formation during aqueous workup.

This guide prioritizes chemical causality over rote steps. We treat the purification as a logic gate system where every action forces a specific phase separation.

Critical Troubleshooting (FAQs)

Q1: My crude product is an oil, but the literature suggests it might be a solid. Did the reaction fail?

Diagnosis: Not necessarily. Root Cause: this compound has a melting point that is sensitive to impurities. Even 2-3% of unreacted 4-fluoro-2-methoxybenzoic acid or residual solvent (toluene/DMF) can depress the melting point significantly, keeping it as a supercooled oil. Solution:

  • Run the "Aggressive Bicarb Wash" (Protocol A) to remove the acid.

  • High-vacuum dry (< 2 mbar) for 4 hours to remove solvent.

  • Seed with a crystal if available, or scratch the flask wall with a glass rod while cooling to -20°C.

Q2: I have a persistent emulsion during the aqueous extraction.

Diagnosis: Surfactant-like behavior. Root Cause: The ortho-methoxy group creates a dipole moment that, when combined with high concentrations of dissolved salts or microscopic solid particles (precipitated salts), stabilizes the oil-water interface. Solution:

  • Do not shake vigorously. Use a gentle rocking motion.

  • Add Brine (Sat. NaCl): Increases the ionic strength of the aqueous layer, forcing the organic organics out ("Salting out").

  • Filtration: Pass the entire biphasic mixture through a Celite® pad. This removes the microscopic particulate matter stabilizing the emulsion.

Q3: The yield is lower than expected, and I see the starting material in the aqueous layer.

Diagnosis: Inadvertent Hydrolysis (Saponification). Root Cause: Esterification is an equilibrium.[2][3] If you used a strong base (NaOH) to neutralize the acid catalyst during workup and the mixture got warm, you likely hydrolyzed your product back to the starting acid (which then went into the water layer). Solution:

  • Never use NaOH/KOH for the initial wash of a crude ester.

  • Use saturated NaHCO₃ (Sodium Bicarbonate) or K₂CO₃ . These are basic enough to deprotonate the unreacted acid (pKa ~4) but kinetically slow to hydrolyze the ester at room temperature.

Strategic Purification Workflows

Visualizing the Logic

The following diagram illustrates the decision matrix for purifying this specific ester based on the impurity profile.

PurificationLogic cluster_waste Aqueous Waste Stream Start Crude Reaction Mixture (Ester + Acid + MeOH + Catalyst) Evap Step 1: Evaporate Excess MeOH (Critical: Prevents phase miscibility) Start->Evap Dissolve Step 2: Dissolve in Hydrophobic Solvent (EtOAc or DCM) Evap->Dissolve Wash Step 3: The 'Bicarb' Wash (Sat. NaHCO3 x 2) Dissolve->Wash Removes Acid & Catalyst Check Check TLC/NMR Wash->Check AcidSalt Sodium 4-fluoro-2-methoxybenzoate (Soluble) Wash->AcidSalt pH > 8 SolidPath Path A: Solid Product (Recrystallization) Check->SolidPath High Purity (>95%) LiquidPath Path B: Oil/Liquid Product (Vacuum Distillation / Flash Column) Check->LiquidPath Low Purity / Mixed Fractions

Figure 1: Purification Decision Matrix.[1] Note that removing excess methanol (Step 1) is non-negotiable; methanol acts as a phase-transfer bridge, preventing efficient separation of the ester from the acid.

Standard Operating Protocols (SOPs)

Protocol A: The "Aggressive Bicarb Wash" (Removal of Starting Acid)

Use this protocol if TLC shows unreacted starting material.

Principle: The pKa of 4-fluoro-2-methoxybenzoic acid is approximately 3.5–4.0. Saturated NaHCO₃ (pH ~8.5) will deprotonate the acid to its carboxylate salt (highly water-soluble), while the methyl ester (neutral) remains in the organic layer.

  • Concentration: Rotate evaporate the reaction mixture to remove all reaction solvent (Methanol/Ethanol).

    • Why? Alcohol increases the solubility of the ester in water, leading to yield loss.

  • Reconstitution: Dissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.

  • The Wash:

    • Transfer to a separatory funnel.[4]

    • Add Saturated Aqueous NaHCO₃ (1:1 volume ratio with organic layer).

    • Vent frequently: The reaction

      
       generates gas.[1]
      
  • Verification: Check the pH of the aqueous layer.[4] It must be >8. If it is acidic (pH < 7), the acid catalyst (H₂SO₄) consumed all the base. Add more NaHCO₃ and repeat.[4]

  • Separation: Drain the aqueous layer.

  • Brine Wash: Wash the organic layer once with Saturated NaCl to remove residual water.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

Protocol B: Crystallization (Polishing)

Use this if the product solidifies but is colored (yellow/brown).

Solvent System: Hexanes / Ethyl Acetate (or Heptane / EtOAc).

  • Dissolve the crude solid in the minimum amount of hot EtOAc (~60°C).

  • Slowly add Hexanes (or Heptane) dropwise until the solution becomes slightly cloudy (turbid).

  • Add 1-2 drops of EtOAc to clear the solution.

  • Remove from heat and let it cool to room temperature undisturbed .

  • Cool to 0°C (ice bath) for 1 hour.

  • Filter the white crystals.[1]

Data Reference Table

ParameterValue / CharacteristicNotes
Molecular Weight 184.16 g/mol
Target Appearance White Solid or Colorless OilMP depression common with impurities.[1]
TLC R_f (20% EtOAc/Hex) ~0.6 – 0.7Ester moves significantly higher than Acid.[1]
Acid Precursor R_f < 0.1 (Streaks)Acid sticks to silica without acetic acid modifier.[1]
Solubility (Ester) DCM, EtOAc, MeOH, Et₂OInsoluble in water.[1]
Solubility (Impurity) Water (at pH > 8)The acid exists as a benzoate salt.

Advanced Troubleshooting: Flash Chromatography

If the "Bicarb Wash" fails to yield >98% purity, Flash Chromatography is required.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

Gradient Profile:

  • 0–5 min: 100% Hexanes (Elutes non-polar impurities).

  • 5–15 min: 0%

    
     10% EtOAc (Target ester usually elutes here).
    
  • 15–20 min: 10%

    
     30% EtOAc (Elutes more polar byproducts).
    

Visualizing the Separation (Graphviz):

Chromatography cluster_elution Elution Order (Mobile Phase: Hex/EtOAc) Silica Silica Column Impurity1 Impurity1 Target 2. This compound (Rf ~ 0.6) Impurity2 3. Unreacted Phenol/Alcohol (Rf ~ 0.3) Impurity3 Impurity3

Figure 2: Chromatographic Elution Order. The target ester elutes relatively early due to the "capping" of the polar carboxylic acid.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 . (Standard reference for Fischer Esterification workflows and workup procedures).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 . (Mechanistic insight into acid-catalyzed esterification and the role of ortho-substituents).

  • PubChem Database. Compound Summary for this compound. National Center for Biotechnology Information. [Link] (Accessed 2024).

  • Furniss, B. S., et al. Purification of Esters. In Vogel's Textbook of Practical Organic Chemistry. [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and its precursors before handling.

Sources

Technical Support Center: Methyl 4-fluoro-2-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-MFMB-YIELD-OPT Subject: Yield Optimization & Troubleshooting for Methyl 4-fluoro-2-methoxybenzoate Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Route Selection

User Query: "How do I improve the yield of this compound? My current yields are inconsistent."

Scientist's Assessment: The synthesis of This compound presents a specific challenge: the ortho-methoxy group at the C2 position creates steric hindrance near the carbonyl center, which can impede standard Fischer esterification kinetics. Additionally, the electron-withdrawing nature of the C4-fluorine atom slightly deactivates the ring, though its effect on the remote carboxyl group is minimal compared to the steric factors.

To maximize yield, you must select the protocol that best matches your starting material purity and available equipment.

Route Decision Matrix

RouteSelection Start Select Starting Material Acid 4-Fluoro-2-methoxybenzoic acid Start->Acid Phenol Methyl 4-fluoro-2-hydroxybenzoate Start->Phenol Q1 Is anhydrous HCl/MeOH available? Acid->Q1 MethodC METHOD C: Williamson Ether Synthesis (O-Methylation) Phenol->MethodC MethodA METHOD A: Acid Chloride Route (Rec. for High Yield) Q1->MethodA No / Need >90% Yield MethodB METHOD B: Fischer Esterification (Equilibrium Limited) Q1->MethodB Yes / Accept ~70-80% Yield

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and yield requirements.

Detailed Protocols & Causality

Method A: The Acid Chloride Route (Recommended)

Best for: Overcoming steric hindrance at the C2 position and driving conversion to >95%.

Mechanism: Unlike Fischer esterification, which is an equilibrium process (


), converting the carboxylic acid to an acid chloride using Thionyl Chloride (

) creates a highly reactive intermediate. The subsequent reaction with methanol is irreversible due to the formation of HCl gas and

, which leave the system, driving the reaction forward entropically [1].

Protocol:

  • Activation: Suspend 4-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous Toluene or DCM (5 vol).

  • Reagent Addition: Add Thionyl Chloride (

    
    ) (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack active species, which accelerates acid chloride formation.
    
  • Reflux: Heat to reflux (approx. 75-80°C for Toluene) for 2–3 hours until gas evolution ceases. Tip: Monitor by TLC (acid spot should disappear).

  • Evaporation (Critical): Concentrate under reduced pressure to remove excess

    
    . Co-evaporate with toluene once to ensure complete removal. Failure to remove 
    
    
    
    will generate HCl in the next step, potentially degrading the product.
  • Esterification: Dissolve the residue in dry DCM and cool to 0°C. Add Methanol (excess, ~5-10 eq) and Triethylamine (

    
    ) (1.2 eq) to scavenge HCl.
    
  • Workup: Wash with water, then saturated

    
    . Dry over 
    
    
    
    and concentrate.
Method C: O-Methylation (Williamson Ether Synthesis)

Best for: Users starting with the salicylate derivative (Methyl 4-fluoro-2-hydroxybenzoate).

Mechanism: This reaction relies on the nucleophilic attack of the phenoxide ion on a methyl source (MeI or DMS). The key here is using a base that is strong enough to deprotonate the phenol (


) but not strong enough to hydrolyze the ester [2].

Protocol:

  • Solvation: Dissolve Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq) in anhydrous Acetone or DMF .

    • Note: Acetone is easier to remove; DMF accelerates the reaction.

  • Base: Add anhydrous Potassium Carbonate (

    
    ) (2.0 eq).
    
    • Why

      
      ? It is milder than NaH, preventing the hydrolysis of the methyl ester moiety.
      
  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) or Dimethyl Sulfate (DMS) (1.2 eq) dropwise.

  • Reaction: Reflux (Acetone: 56°C) for 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Partition between EtOAc and Water.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield in Esterification

Q: I am using


 and MeOH reflux, but my yield is stuck at 65-70%. 
A:  This is a classic equilibrium limitation. The water produced during the reaction hydrolyzes the ester back to the acid.
  • Fix 1 (Chemical): Switch to the Acid Chloride Method (Method A) described above. This makes the reaction irreversible.

  • Fix 2 (Physical): If you must use acid catalysis, add a dehydrating agent like Trimethyl Orthoformate or use a Dean-Stark trap (if using a higher boiling alcohol, though difficult with MeOH).

Issue 2: Saponification during Methylation

Q: During Method C, I see the formation of 4-fluoro-2-methoxybenzoic acid (the free acid) instead of the ester. A: This indicates hydrolysis of the ester group.

  • Cause: Presence of water in the solvent or base.[2][3] Hydroxide ions (

    
    ) generated from water + carbonate attack the ester.
    
  • Fix: Flame-dry your

    
     and use anhydrous solvents (stored over molecular sieves). Avoid using NaOH or KOH; stick to Carbonates (
    
    
    
    or
    
    
    ) [3].
Issue 3: Purification Difficulties

Q: My product is an oil/solid mixture and smells like acid. A: You have unreacted starting material.

  • Fix: Implement a "Base Wash" protocol.

    • Dissolve crude in Ethyl Acetate.

    • Wash 2x with 1M NaOH or Sat.

      
       .
      
    • The unreacted acid/phenol will move to the aqueous layer (as a salt).

    • The desired ester stays in the organic layer.

Data & Specifications

Reagent Compatibility Table
ReagentRoleRecommendationRisk Factor
Thionyl Chloride ActivatorHighly Recommended Generates corrosive gases (

, HCl). Requires fume hood.
Sulfuric Acid CatalystModerate Equilibrium limited; can cause charring/oxidation [4].
Potassium Carbonate BaseRecommended Must be anhydrous.[2] Safe for esters.
Sodium Hydride BaseNot Recommended Too strong; high risk of ester hydrolysis or transesterification.
Purification Logic Flow

Purification Crude Crude Reaction Mixture Wash Wash with sat. NaHCO3 Crude->Wash OrgLayer Organic Layer (Contains Ester) Wash->OrgLayer AqLayer Aqueous Layer (Contains Acid/Phenol Salts) Wash->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Final Product (this compound) Dry->Final

Figure 2: Workup procedure to isolate pure ester from unreacted acidic starting materials.

References

  • Master Organic Chemistry. Conversion of Carboxylic Acids to Esters using Acid and Alcohols (Fischer Esterification).Link

  • National Institutes of Health (NIH). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol.Link

  • ResearchGate. Ideal conditions for methylating dihydroxy groups using potassium carbonate and methyl iodide.Link

  • E-Jurnal Universitas Negeri Medan. Effectiveness of sulfuric acid and hydrochloric acid catalysts in the esterification.Link

Sources

"Methyl 4-fluoro-2-methoxybenzoate" hydrolysis and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis Control & Execution Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate is a functionalized ester commonly used as an intermediate in medicinal chemistry (e.g., synthesis of kinase inhibitors).[1] Its reactivity is defined by the interplay between the 4-fluoro substituent (electron-withdrawing via induction, donating via resonance) and the 2-methoxy group (strongly electron-donating via resonance and sterically crowding).[1]

This guide addresses two opposing user needs:

  • Prevention: Preventing spontaneous hydrolysis during storage or anhydrous applications.[1]

  • Execution: Efficiently driving hydrolysis to the free acid (4-fluoro-2-methoxybenzoic acid) for downstream synthesis.

Module 1: Stability & Prevention (The "Dry" Protocol)

Objective: Maintain the integrity of the methyl ester functionality during storage and anhydrous reactions (e.g., Grignard additions, Pd-catalyzed couplings).

The Mechanism of Failure: Spontaneous Hydrolysis

Unlike acid chlorides, methyl esters are relatively stable.[1] However, the 4-fluoro substituent increases the electrophilicity of the carbonyl carbon inductively, making it slightly more susceptible to nucleophilic attack by ambient moisture than unsubstituted benzoates, despite the counter-effect of the methoxy group.[1]

Storage & Handling Protocol
  • Storage Condition:

    
     under Argon/Nitrogen.
    
  • Critical Threshold: Solvent water content

    
     can initiate slow hydrolysis over prolonged reaction times (e.g., 
    
    
    
    ).[1]
Decision Logic: Storage & Usage

Use the following workflow to determine the necessary precautions for your specific application.

StorageLogic Start Start: Assessing Application AppType Application Type? Start->AppType Storage Long-term Storage AppType->Storage Reaction Reaction Use AppType->Reaction DryCheck Is container sealed? Storage->DryCheck SensCheck Moisture Sensitive Reagents? (e.g., LDA, Grignard) Reaction->SensCheck Desiccator Store in Desiccator (2-8°C) DryCheck->Desiccator Yes Purge Purge with N2/Ar Reseal with Parafilm DryCheck->Purge No Purge->Desiccator StandardUse Standard Grade Solvents Acceptable SensCheck->StandardUse No (e.g., Suzuki) StrictDry Distill Solvent or Use Molecular Sieves (3Å) SensCheck->StrictDry Yes

Figure 1: Decision matrix for handling this compound based on application sensitivity.

Module 2: Controlled Hydrolysis (The "Wet" Protocol)

Objective: Cleave the methyl ester to generate 4-fluoro-2-methoxybenzoic acid in high yield.

The Challenge: The Ortho-Effect

The 2-methoxy group presents a specific challenge:

  • Steric Hindrance: It physically blocks the trajectory of the nucleophile (

    
    ) attacking the carbonyl carbon.[1]
    
  • Electronic Deactivation: The oxygen atom donates electron density into the ring and carbonyl system (Resonance Effect

    
    ), rendering the carbonyl carbon less electrophilic compared to a standard benzoate.[1]
    

Implication: Standard room-temperature hydrolysis often stalls.[1] Thermal energy is required.[1]

Recommended Protocol: LiOH-Mediated Saponification

Lithium Hydroxide (LiOH) is preferred over NaOH because Li+ acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate nucleophilic attack, helping overcome the electronic deactivation from the methoxy group.[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.0 equivThis compound
LiOH·H₂O 2.5 - 3.0 equivNucleophile source (Hydroxide)
THF [Solvent]Solubilizes the organic ester
Water [Solvent]Solubilizes the base
Step-by-Step Procedure
  • Dissolution: Dissolve the ester in THF (

    
     concentration).
    
  • Preparation of Base: Dissolve LiOH·H₂O in water (volume equal to THF, 1:1 ratio).[1]

  • Addition: Add the aqueous base to the THF solution. The mixture may become biphasic or cloudy.[1]

  • Reaction: Heat to

    
      for 4–6 hours.
    
    • Note: Monitor by TLC (or LC-MS).[1][2] If starting material remains, increase temp to reflux (

      
      ).[1]
      
  • Workup (Critical):

    • Concentrate in vacuo to remove THF (this prevents organic emulsions).[1]

    • The remaining aqueous layer contains the lithium carboxylate salt.[1]

    • Wash with diethyl ether (

      
      ) to remove unreacted ester/impurities.[1]
      
    • Acidify the aqueous layer to pH ~2 using

      
      .[1] The product (acid) will precipitate.[1][3]
      
    • Filter or extract with EtOAc.[1]

Mechanism Visualization

HydrolysisMechanism Ester Methyl Ester (Substrate) Attack Nucleophilic Attack (OH- adds to C=O) Ester->Attack + LiOH/H2O Tetra Tetrahedral Intermediate Attack->Tetra Slow (Sterics) Collapse Collapse & Elimination of MeO- Tetra->Collapse Salt Carboxylate Salt (Water Soluble) Collapse->Salt - MeOH Acid Free Acid (Precipitate at pH 2) Salt->Acid + HCl (Workup)

Figure 2: Base-promoted hydrolysis pathway showing the transition from ester to carboxylate salt to free acid.

Module 3: Troubleshooting & FAQs

Q1: Why is my reaction stuck at ~50% conversion even after 24 hours?

  • Diagnosis: This is likely due to the Ortho-Effect .[1] The 2-methoxy group slows down the initial attack.[1]

  • Solution:

    • Increase Temperature: Move from RT to

      
      .
      
    • Change Solvent: Switch from THF/Water to Methanol/Water . Methanol is a smaller solvent molecule and can help solvate the intermediate better in crowded systems.[1]

    • Increase Base: Go to 5.0 equivalents of LiOH.

Q2: I see a new spot on TLC, but after workup, I recovered the starting material. What happened?

  • Diagnosis: You likely isolated the intermediate or failed to acidify properly.[1]

  • Explanation: In basic conditions, the product exists as a carboxylate salt (highly water-soluble).[1] If you extract the aqueous layer with organic solvent before adding HCl, the salt stays in the water, and you only extract unreacted starting material.[1]

  • Fix: Ensure the aqueous layer is pH < 3 before the final extraction.[1]

Q3: Can I use acid hydrolysis (HCl/Water) instead of base?

  • Advisory: Not recommended.

  • Reasoning: Acid-catalyzed hydrolysis is an equilibrium process (

    
    ).[1] To drive it to completion, you need a vast excess of water.[1] Furthermore, the 2-methoxy group is an electron-donating group (EDG), which stabilizes the protonated carbonyl less effectively than it stabilizes the ground state, making the activation energy barrier higher.[1] Base hydrolysis is irreversible (once the carboxylate forms) and is kinetically superior here.[1]
    

Q4: My product is an oil, but it should be a solid. How do I purify it?

  • Technique: The 4-fluoro-2-methoxybenzoic acid should be a solid (estimated MP

    
     based on structural analogs).[1]
    
  • Solution:

    • Dissolve the oil in a minimum amount of hot EtOAc.[1]

    • Add Hexanes dropwise until cloudy.

    • Cool slowly to

      
      .
      
    • If it refuses to crystallize, check Proton NMR for trapped solvent (THF is notorious for sticking to benzoic acids).[1] Dry under high vacuum at

      
       for 12 hours.
      

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1] [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2776417, 4-Fluoro-2-methoxybenzoic acid. (Acid hydrolysis product data). [1]

  • Vibrant Pharma. (n.d.).[1] this compound Product Page. (Commercial availability and CAS verification).

  • TCI Chemicals. (n.d.).[1] Methyl 4-bromo-2-fluorobenzoate.[1][2][4][5][6][7] (Structural analog properties for MP estimation).

Sources

Technical Support Center: Regioselectivity Issues in Reactions of Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-fluoro-2-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic complexities of this polysubstituted aromatic building block. We will delve into the nuanced regiochemical challenges encountered during its derivatization and provide field-proven troubleshooting strategies and foundational knowledge to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles governing the reactivity of this compound. A solid grasp of these concepts is critical for predictive synthesis and troubleshooting.

Q1: What are the primary factors governing regioselectivity in reactions of this compound?

A1: The regiochemical outcome of reactions on this substrate is a classic example of competing electronic and steric effects among multiple substituents. The three key groups are:

  • Methoxy group (-OCH₃) at C2: A powerful activating group for Electrophilic Aromatic Substitution (EAS). It exerts a strong positive resonance effect (+R) and a moderate negative inductive effect (-I). The +R effect dominates, enriching the ortho (C3) and para (C5) positions with electron density.[1][2]

  • Fluoro group (-F) at C4: A deactivating group for EAS. It is highly electronegative, exerting a strong -I effect. However, like other halogens, it also has a +R effect due to its lone pairs, which directs incoming electrophiles to the ortho (C3, C5) and para (C1 - blocked) positions.[3] Overall, it deactivates the ring but is an ortho, para-director.

  • Methyl Ester group (-COOCH₃) at C1: A deactivating group for EAS. It withdraws electron density from the ring through both a -I effect and a strong negative resonance effect (-R). It is a meta-director, meaning it directs incoming electrophiles to the C3 and C5 positions.

Q2: For Electrophilic Aromatic Substitution (EAS), which substituent dictates the position of attack?

A2: The methoxy group (-OCH₃) at the C2 position is the dominant directing group.[4] While all three substituents direct an incoming electrophile to either the C3 or C5 position, the methoxy group is the only strong activating group. Activating groups increase the rate of reaction by stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the rate-determining step.[5] The methoxy group's ability to donate a lone pair via resonance provides a highly stable resonance contributor for attack at its ortho (C3) and para (C5) positions. This stabilization significantly lowers the activation energy for substitution at these sites compared to any other position, making it the decisive factor.[2]

Diagram 1: Competing Directing Effects in EAS

Caption: Directing influences on the aromatic ring.

Q3: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy to replace the fluorine at C4?

A3: Generally, SNAr is not an efficient pathway for this molecule under standard conditions. The SNAr mechanism requires a potent electron-withdrawing group (EWG) positioned ortho or para to the leaving group (in this case, fluorine).[6] This positioning is crucial for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. In this compound, the strongest EWG, the methyl ester, is meta to the fluorine. The methoxy group is also meta. Since there is no ortho or para EWG to stabilize the intermediate, the activation energy for the reaction is prohibitively high.[6]

Q4: What is the expected outcome for a Directed Ortho-Metalation (DoM) reaction?

A4: Directed ortho-metalation is a highly effective and regioselective strategy for this substrate. The methoxy group is a powerful Directed Metalation Group (DMG).[7] It will chelate with an organolithium base (like n-BuLi or s-BuLi) and direct deprotonation specifically to the adjacent ortho position, which is C3.[8] While the ester carbonyl could also direct metalation, it is also susceptible to nucleophilic attack by the organolithium reagent. However, the kinetic acidity of the proton at C3, enhanced by the adjacent methoxy group, makes deprotonation the favored pathway, especially at low temperatures. The result is the highly selective formation of a C3-lithiated species, which can then be quenched with various electrophiles.

Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions

This section provides actionable solutions to specific problems you may encounter in the lab.

Problem 1: Poor or Mixed Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
  • Symptoms: You observe a mixture of products, primarily substitution at C3 and C5, with ratios that are difficult to control, or you obtain a lower-than-expected yield of the desired isomer.

  • Root Cause Analysis:

    • Temperature: EAS reactions are often exothermic. Elevated temperatures can provide enough energy to overcome the small activation energy differences between substitution at C3 and C5, leading to a loss of selectivity.

    • Steric Hindrance: While C3 and C5 are both electronically favored by the methoxy director, the C3 position is sterically more hindered due to its proximity to the C1-ester group. For very bulky electrophiles, this can cause a shift in preference towards the less hindered C5 position.

    • Catalyst/Acid Concentration: In strongly acidic media (e.g., mixed acid nitration), the Lewis basic oxygen of the powerful -OCH₃ activating group can be protonated. This converts it into a deactivating, meta-directing -O(+)HCH₃ group, which drastically alters the electronic landscape and leads to complex product mixtures.

  • Solution & Experimental Protocol: Regioselective Nitration

    This protocol is designed to maximize selectivity for the C5 position by using milder conditions that minimize protonation of the methoxy group and allow electronic effects to dominate.

    • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic anhydride at 0 °C.

    • Reagent Preparation: In a separate flask, slowly add fuming nitric acid (1.05 eq) to acetic anhydride at 0 °C to form acetyl nitrate in situ.

    • Reaction: Add the prepared acetyl nitrate solution dropwise to the substrate solution, ensuring the internal temperature does not rise above 5 °C.

    • Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Quench: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice and water.

    • Workup: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purification: Purify the crude product by column chromatography or recrystallization to isolate the major isomer, Methyl 4-fluoro-5-nitro-2-methoxybenzoate.

    Parameter Condition Rationale
    Temperature 0-5 °CMinimizes side reactions and enhances selectivity.
    Nitrating Agent Acetyl NitrateMilder than H₂SO₄/HNO₃, reducing risk of methoxy protonation.
    Solvent Acetic AnhydrideActs as both solvent and reagent to generate acetyl nitrate.
Problem 2: Failure to Achieve Nucleophilic Aromatic Substitution (SNAr) at C4
  • Symptoms: You treat the substrate with a strong nucleophile (e.g., sodium methoxide, an amine) at elevated temperatures, but you only recover the starting material.

  • Root Cause Analysis: As detailed in FAQ 3, the reaction is electronically disfavored. The lack of an ortho or para electron-withdrawing group relative to the fluorine atom prevents the stabilization of the crucial Meisenheimer intermediate, making the reaction pathway energetically inaccessible.[6]

  • Alternative Strategy: Direct functionalization at C4 via SNAr is not practical. A superior approach is to consider a different synthetic strategy. For example, if a C4-amine is desired, a more viable route would involve the nitration at C5 (as described in Problem 1), followed by reduction of the nitro group, and then a Sandmeyer-type reaction on the resulting aniline to introduce a different functionality if needed. Alternatively, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) on a related aryl halide or triflate are modern, effective methods for C-N bond formation.

Problem 3: Low Yields or Side Reactions During Directed Ortho-Metalation (DoM)
  • Symptoms: After attempting DoM with n-BuLi followed by an electrophilic quench, you observe a low yield of the desired C3-substituted product, along with side products resulting from attack at the ester.

  • Root Cause Analysis: n-Butyllithium is not only a strong base but also a potent nucleophile. It can add directly to the ester carbonyl, forming a ketone upon workup. This competitive pathway reduces the yield of the desired deprotonation product.

  • Solution & Experimental Protocol: Selective C3-Litiation using LDA

    Using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is the key to solving this problem. LDA is an exceptionally strong base but its bulk prevents it from attacking the ester carbonyl.[9]

Diagram 2: Troubleshooting Workflow for DoM Reactions

G start Start: C3 Functionalization via DoM issue Problem: Low Yield / Ester Attack start->issue check_base Check Organolithium Reagent issue->check_base is_nBuLi Using n-BuLi or s-BuLi? check_base->is_nBuLi switch_base Switch to Non-Nucleophilic Base: LDA or LiTMP is_nBuLi->switch_base Yes protocol Follow LDA Protocol: - Prepare LDA in situ at -78°C - Add Substrate Slowly - Quench with Electrophile at -78°C is_nBuLi->protocol No, already using LDA switch_base->protocol success Success: High Yield of C3-Substituted Product protocol->success

Caption: Decision workflow for optimizing DoM reactions.

  • Setup: Assemble a flame-dried, three-neck flask under a positive pressure of argon.

  • LDA Preparation: In the reaction flask, add dry THF followed by diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C to pre-form LDA.

  • Litiation: Dissolve this compound (1.0 eq) in dry THF in a separate flame-dried flask. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1-2 hours at this temperature.

  • Electrophilic Quench: Add your desired electrophile (e.g., trimethylsilyl chloride, CO₂(g), iodine) slowly at -78 °C.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Perform a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the product.

This protocol kinetically favors deprotonation at the most acidic site (C3) while preventing nucleophilic side reactions, ensuring a clean and high-yielding transformation.

References

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson. Link

  • The Organic Chemistry Tutor. (2020). Directing Effects in Electrophilic Aromatic Substitution Reactions. Link

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. In Organic Chemistry II. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Link

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • BenchChem. (n.d.). Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole. Link

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Link

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University Chemistry Department. Link

  • Mortier, J. (n.d.). Directed Ortho Metalation. Université du Maine. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

Sources

Catalyst deactivation in "Methyl 4-fluoro-2-methoxybenzoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-fluoro-2-methoxybenzoate Synthesis

Executive Summary

This technical guide addresses the specific challenges in synthesizing This compound , a critical pharmacophore often used in EGFR inhibitor development. Users frequently encounter reaction stalling or low yields due to the unique electronic and steric properties of the ortho-methoxy and para-fluoro substituents.

This guide covers two primary synthesis routes:

  • Palladium-Catalyzed Carbonylation (High-value, scalable route).[1][2]

  • Acid-Catalyzed Esterification (Classic route).[3]

Module 1: Palladium-Catalyzed Carbonylation

Context: Converting 1-bromo-4-fluoro-2-methoxybenzene to the ester using CO and MeOH.

The Core Problem: The "Ortho-Methoxy Chelation Trap"

Users often report that the reaction starts well but stalls at ~40-50% conversion, accompanied by the precipitation of Palladium Black (inactive Pd⁰ aggregates).

Technical Explanation: The ortho-methoxy group is not merely a steric bystander; it is a hemilabile ligand .

  • Oxidative Addition: The Pd(0) inserts into the Ar-Br bond.

  • The Trap: The oxygen lone pair on the ortho-methoxy group coordinates to the electropositive Pd(II) center. This creates a stable 5-membered chelate ring (palladacycle).

  • Deactivation: This chelation blocks the vacant coordination site required for Carbon Monoxide (CO) coordination and insertion. The catalyst enters a "resting state" that is too stable to react but unstable enough to eventually aggregate into Pd black if CO pressure drops or temperature fluctuates.

Troubleshooting Protocol (Pd-Route)
SymptomProbable CauseCorrective Action
Precipitation of Black Powder Ligand dissociation due to ortho-chelation or low CO pressure.Switch Ligand: Use bidentate ligands with a wide bite angle (e.g., Xantphos or DPEphos ). These force the Pd center into a geometry that disfavors the ortho-methoxy coordination.
Reaction Stalls <50% Competitive inhibition by the product or halide accumulation.Add Base: Ensure sufficient base (e.g.,

or

) is present to scavenge HBr. Halide buildup poisons the active species.
No Reaction (Starting Material Intact) Electronic deactivation. The para-fluoro group withdraws electron density, but the ortho-methoxy donates. The net effect may slow oxidative addition.Temperature/Pre-activation: Increase temp to 80-100°C. Pre-heat the catalyst/ligand complex before adding the aryl halide to ensure active species formation.
Visualizing the Deactivation Pathway

Pd_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Chelate TRAP: Ortho-Methoxy Chelation (Resting State) OxAdd->Chelate Methoxy Coordination CO_Insert CO Insertion (Acyl-Pd Complex) OxAdd->CO_Insert + CO (Rate Limiting) Chelate->CO_Insert Requires High CO Pressure/Temp PdBlack DEACTIVATION: Pd Black Aggregation Chelate->PdBlack Ligand Dissociation Prod Product Release (Reductive Elimination) CO_Insert->Prod + MeOH Prod->Pd0 Regeneration

Figure 1: The catalytic cycle showing how the ortho-methoxy group creates an off-cycle "trap" leading to deactivation.

Module 2: Acid-Catalyzed Fischer Esterification

Context: Converting 4-fluoro-2-methoxybenzoic acid to the ester using Methanol and


 or 

.
The Core Problem: Equilibrium Stalling

Unlike the metal-catalyzed route, this reaction does not suffer from "catalyst death" in the traditional sense, but rather thermodynamic inhibition . The accumulation of water (byproduct) halts the forward reaction.

Technical Explanation: The reaction is governed by


. The presence of the electron-withdrawing Fluorine (para) increases the acidity of the starting material, making the carbonyl carbon more electrophilic (good for kinetics), but the ortho-methoxy group provides steric bulk that hinders the nucleophilic attack of methanol.
Troubleshooting Protocol (Acid-Route)
IssueDiagnosisSolution
Yield caps at ~65% Thermodynamic equilibrium reached.Azeotropic Distillation: Switch solvent to Toluene/Methanol mix and use a Dean-Stark trap (if scale allows). Alternative: Use Trimethyl Orthoformate as a water scavenger. It reacts with water to form methanol and methyl formate, driving the equilibrium forward irreversibly.
Darkening of Reaction Mixture Polymerization or decomposition of the methoxy group (demethylation).Lower Temperature: Harsh acids (

) at reflux can cleave the aryl-ether bond. Switch to Thionyl Chloride (

)
at 0°C

RT. This converts the acid to the Acid Chloride first, which then reacts rapidly with MeOH without water generation.
Workflow: The Thionyl Chloride Method (Recommended)

This method bypasses the water equilibrium issue entirely.

SOCl2_Method Start Start: 4-F-2-OMe-Benzoic Acid + MeOH Step1 Step 1: Add SOCl2 (0°C, Dropwise) Start->Step1 Inter Intermediate: Acid Chloride Formation (HCl gas release) Step1->Inter Step2 Step 2: Reflux (1-2 Hours) Inter->Step2 End End: Methyl Ester (>95% Yield) Step2->End

Figure 2: The Thionyl Chloride activation pathway, which avoids water-induced equilibrium stalling.

Frequently Asked Questions (FAQs)

Q1: My Palladium reaction turned black immediately upon heating. Is it ruined? A: Likely, yes. "Pd Black" indicates that the ligands have detached, and the metal has aggregated.

  • Immediate Fix: Filter the solution through Celite to remove the black solid. Add fresh ligand (try Xantphos or BINAP ) and a small amount of fresh Pd source, then repressurize.

  • Prevention: Ensure your solvent is degassed (sparged with Argon) before adding the catalyst. Oxygen accelerates phosphine oxidation, causing the Pd to drop its ligands [1].

Q2: Can I use simple Pd/C (Palladium on Carbon) for the carbonylation? A: Generally, no. While heterogeneous Pd/C works for some carbonylations, the ortho-methoxy group makes the substrate difficult. The heterogeneous surface sites are easily poisoned by the steric bulk and chelation of the substrate. Homogeneous catalysis with bidentate ligands is strictly recommended for this specific substrate pattern [2].

Q3: Why is the Fluorine atom important for the reaction conditions? A: The para-fluorine is electron-withdrawing. In the acid-catalyzed route, this actually helps by making the carbonyl more reactive.[4] However, in the Pd-route, it reduces the electron density on the ring, which can slightly retard the oxidative addition step compared to a non-fluorinated analogue. You may need slightly higher temperatures (80°C vs 60°C) than standard protocols [3].

References
  • Formation of Palladium Black during Suzuki Coupling. ChemPros Community Analysis. (2022). Discusses ligand dissociation mechanisms and oxygen sensitivity.[5] Link

  • Palladium-Catalyzed Carbonylation of Aryl Halides. Journal of Organic Chemistry. (2022). Detailed mechanisms on ester synthesis via carbonylation. Link

  • Kinetic Study of Esterification Reaction. ResearchGate. (2025). Analysis of thermodynamic barriers in esterification and the effect of substituents. Link

  • Synthesis of Methyl 4-Methoxybenzoate: Production Methods. NBInno. (2024). Industrial overview of similar methoxy-benzoate synthesis routes. Link

Sources

Troubleshooting low conversion rates with "Methyl 4-fluoro-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-fluoro-2-methoxybenzoate Senior Application Scientist Desk

Introduction: The "Deceptive" Scaffold

Welcome. If you are reading this, you are likely experiencing stalled reactions with This compound . In our application lab, we classify this molecule as a "Deceptively Simple" building block.

While it appears to be a standard activated aryl fluoride, the 2-methoxy group introduces two distinct antagonistic effects that often ruin standard protocols:

  • Electronic Deactivation (SNAr): It increases ring electron density, fighting the activation provided by the ester.

  • Steric/Electronic Shielding (Hydrolysis): It protects the carbonyl carbon from nucleophilic attack.

This guide addresses the three most common failure modes: Stalled SNAr Displacement , Incomplete Saponification , and Unintended Transesterification .

Module 1: Stalled Nucleophilic Aromatic Substitution (SNAr)

The Symptom: You are trying to displace the Fluorine (at C4) with an amine or alkoxide. The reaction stalls at <30% conversion, even after 24 hours.

The Mechanism: The fluorine at C4 is activated by the para-ester (C1). However, the meta-methoxy group (C2) acts as a "brake." Although it is meta to the leaving group (and thus does not donate electrons directly to C4 via resonance), it raises the overall electron density of the π-system. This destabilizes the anionic Meisenheimer Complex intermediate, increasing the activation energy required to reach it.

Troubleshooting Protocol
VariableStandard (Failing) ConditionOptimized (High Conversion) Condition Why?
Solvent THF, Acetonitrile, MethanolDMSO, NMP, or DMF Polar aprotic solvents stabilize the charged transition state and strip the solvation shell from the nucleophile, increasing its reactivity (kobs).
Base TEA, DIPEA (Weak)K2CO3 or Cs2CO3 Cesium (Cs+) is larger and forms looser ion pairs with the nucleophile than Potassium, increasing nucleophilicity (the "Cesium Effect").
Temp Room Temp - 50°C90°C - 120°C The electronic drag of the methoxy group raises the energy barrier. You must supply sufficient thermal energy to cross it.[1]
Concentration 0.1 M0.5 M - 1.0 M SNAr is bimolecular. Higher concentration linearly increases the rate.

Step-by-Step Optimization:

  • Switch Solvent: Dissolve substrate in anhydrous DMSO (0.5 M).

  • Base Selection: Add 2.0 equivalents of finely ground Cs2CO3 .

  • Nucleophile: Add 1.2 equivalents of your amine/thiol.

  • Heat: Stir at 100°C under inert atmosphere.

  • Monitor: Check LCMS at 2 hours. If conversion is <50%, increase temp to 120°C.

Critical Note: If using an alkoxide nucleophile (e.g., NaOMe), ensure it matches the ester alkyl group (Methyl) to avoid transesterification.

Module 2: The "Stubborn" Hydrolysis (Saponification)

The Symptom: You are trying to hydrolyze the methyl ester to the acid (LiOH/NaOH). The reaction is sluggish or stops completely, leaving starting material.

The Mechanism (The Ortho Effect): The methoxy group at C2 is ortho to the ester. This creates a "Steric Gate."

  • Steric Blockade: The methoxy group physically impedes the approach of the tetrahedral hydroxide ion.

  • Electronic Repulsion: The lone pairs on the methoxy oxygen repel the incoming negatively charged hydroxide.

Visualizing the Barrier

Hydrolysis_Logic Start Start: Hydrolysis of This compound Check_Cond Current Conditions? Start->Check_Cond Std_Cond Standard: NaOH/MeOH/H2O (Room Temp) Check_Cond->Std_Cond If using Opt_Cond Optimized: LiOH (5 eq) THF/H2O (3:1) 60°C Check_Cond->Opt_Cond Switch to Fail_Reason FAILURE: Ortho-Methoxy Steric Shielding prevents tetrahedral intermediate Std_Cond->Fail_Reason Mechanism Mechanism: Li+ coordinates Methoxy & Carbonyl (Chelation Control) facilitating attack Opt_Cond->Mechanism Result Success: >95% Conversion to Acid Mechanism->Result

Caption: Decision tree for overcoming the "Ortho Effect" during saponification.

The "Lithium Hammer" Protocol

For ortho-substituted benzoates, Lithium Hydroxide (LiOH) is superior to NaOH because the small Lithium cation can coordinate between the ester carbonyl and the ortho-methoxy oxygen, effectively "pulling" the carbonyl open for attack.

  • Solvent: THF:Water (3:1 ratio). Do not use pure methanol (too slow).

  • Reagents: LiOH·H2O (5.0 equivalents).

  • Temperature: 60°C. (Room temp is insufficient).

  • Time: Overnight (16h).

Module 3: FAQ & Specific Scenarios

Q1: I used BBr3 to demethylate the methoxy group, but I lost my ester. What happened? A: BBr3 is a potent Lewis acid that cleaves both aryl methyl ethers (to phenols) and alkyl esters (to carboxylic acids/alkyl bromides).

  • The Fix: If you need to demethylate the ether while keeping the ester, BBr3 is too harsh. You must use a selective method like AlCl3/NaI or MgI2 etherate , though these are difficult on this specific substrate. It is usually better to start with Methyl 4-fluoro-2-hydroxybenzoate if the phenol is required.

Q2: I see a "M+14" impurity peak in my LCMS during SNAr. A: You are using Ethanol as a solvent or co-solvent with a basic nucleophile.

  • The Cause:[2][3][4] Base-catalyzed Transesterification. The methoxide of the ester is exchanging with the ethoxide from the solvent.

  • The Fix: strictly use Methanol if a protic solvent is required, or (better) stick to aprotic solvents like DMSO/DMF.

Q3: Can I use the Acid Chloride instead of the Ester for better reactivity? A: Yes. If the SNAr on the ester is impossible, hydrolyze to the acid (using the LiOH protocol above), then convert to the acid chloride (SOCl2). The acid chloride is a much stronger Electron Withdrawing Group (EWG), dramatically accelerating the SNAr reaction at the C4-Fluorine.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews. Link (Establishes the Meisenheimer complex energy barriers).

  • The Ortho-Effect in Hydrolysis: Goel, A., et al. (2014). "Steric and Electronic Effects in the Hydrolysis of Ortho-Substituted Benzoates." Journal of Organic Chemistry. Link (Discusses the retardation of hydrolysis by ortho-methoxy groups).

  • Cesium Effect in SNAr: Fieser, L. F., & Fieser, M. (1967). "Reagents for Organic Synthesis: Cesium Carbonate." Wiley Online Library. Link (Foundational text on using Cesium to boost nucleophilicity).

  • BBr3 Selectivity: McOmie, J. F. W., et al. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron. Link (The classic reference for BBr3 cleavage scope).

Sources

Byproduct analysis in "Methyl 4-fluoro-2-methoxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-fluoro-2-methoxybenzoate Synthesis

  • Subject: Troubleshooting Byproduct Formation & Purification

  • Target Molecule: this compound (CAS: 204707-42-6)[1]

  • Document ID: TSC-MFMB-001

  • Status: Active / Verified

Introduction: The Synthetic Landscape

This compound is a critical building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates. High purity is essential because the fluorine atom and the methoxy group position are sensitive to downstream biological assays.

This guide addresses the two primary synthetic pathways used in the industry:

  • Route A (The "Classic" Route): Acid-catalyzed esterification of 4-fluoro-2-methoxybenzoic acid.

  • Route B (The "Convergent" Route): Nucleophilic Aromatic Substitution (

    
    ) on Methyl 2,4-difluorobenzoate.
    

Module 1: Route-Specific Troubleshooting

Scenario A: Esterification of 4-Fluoro-2-methoxybenzoic Acid

Methodology: Refluxing starting acid in Methanol with


 or Thionyl Chloride (

).

Q: I see a persistent peak at


 (Hex/EtOAc 4:1) that won't disappear even after 24h reflux. What is it? 
A:  This is likely unreacted 4-fluoro-2-methoxybenzoic acid .
  • Cause: The reaction has reached equilibrium. Esterification is reversible. If water is not removed, the reaction stalls.

  • Solution:

    • Switch Reagents: Use Thionyl Chloride (

      
      ) instead of 
      
      
      
      .
      
      
      consumes the water produced, driving the equilibrium to completion.
    • Azeotropic Distillation: If using acid catalysis, switch solvent to Toluene/MeOH and use a Dean-Stark trap to physically remove water.

Q: My product has a yellow tint and a new impurity appeared after workup with


. 
A:  You likely generated Methyl 4-fluoro-2-hydroxybenzoate  (demethylation) or a hydrolysis byproduct during a harsh quench.
  • Mechanism: The methoxy group ortho to the ester is electronically activated. Prolonged exposure to strong Lewis acids (like

    
     if used) or extreme pH swings can cleave the ether.
    
  • Fix: Maintain temperature

    
     during quenching. Ensure pH does not exceed 8.5 during the wash.
    
Scenario B: Reaction on Methyl 2,4-difluorobenzoate

Methodology: Reaction of Methyl 2,4-difluorobenzoate with Sodium Methoxide (


).

Q: HPLC shows two major peaks with identical Mass (MW 184). Why? A: You have a Regioselectivity Failure .

  • The Issue: The starting material (Methyl 2,4-difluorobenzoate) has two electrophilic sites activated by the ester (an Electron Withdrawing Group - EWG).

    • C4-F (Para): Sterically accessible.

    • C2-F (Ortho): Sterically hindered but inductively activated.

  • The Outcome: The kinetic product is often the para-isomer (Methyl 2-fluoro-4-methoxybenzoate ), which is the wrong molecule. The thermodynamic product preference depends heavily on solvent polarity and cation chelation.

  • Corrective Action: This route is high-risk. If you must use it, use a non-polar solvent (Toluene) to encourage coordination of the Sodium (

    
    ) between the ester carbonyl and the ortho-fluorine, directing the methoxide to the C2 position.
    

Q: I have a byproduct with MW 196. What is it? A: This is Methyl 2,4-dimethoxybenzoate .

  • Cause: "Over-cooking" the reaction. You displaced both fluorine atoms.

  • Fix: Reduce equivalents of

    
     to 0.95 eq. It is better to have unreacted starting material (separable) than bis-substituted byproduct (difficult to separate).
    

Module 2: Visualizing the Impurity Pathways

The following diagram maps the origins of critical byproducts based on the chosen synthetic route.

G cluster_0 Route A: Esterification cluster_1 Route B: SnAr (High Risk) SM_Acid 4-Fluoro-2-methoxy benzoic acid Process_A MeOH / H+ SM_Acid->Process_A Impurity_A1 Residual Acid (Hydrolysis/Incomplete) Process_A->Impurity_A1 Equilibrium Limit Target Methyl 4-fluoro- 2-methoxybenzoate Process_A->Target Main Path SM_Difluoro Methyl 2,4- difluorobenzoate Process_B NaOMe / Solvent SM_Difluoro->Process_B Impurity_B1 Methyl 2-fluoro- 4-methoxybenzoate (Regioisomer) Process_B->Impurity_B1 Para Attack (Steric Control) Impurity_B2 Methyl 2,4- dimethoxybenzoate (Bis-sub) Process_B->Impurity_B2 Excess NaOMe Process_B->Target Ortho Attack (Chelation Control)

Caption: Fig 1. Mechanistic origin of impurities. Route A yields reversible hydrolysis byproducts. Route B yields irreversible regioisomers.

Module 3: Analytical Forensics (Identification)

Use this table to identify which impurity is plaguing your batch.

ImpurityOriginTLC (

)*

NMR Signature (Characteristic Signals)
Target Molecule Product0.50

3.89 (s, 3H, Ester),

3.91 (s, 3H, OMe),

7.8 (dd, H6)
Starting Acid Hydrolysis0.10Broad singlet >11.0 ppm (COOH). Loss of Ester Methyl singlet.
Regioisomer (2-F, 4-OMe)

Failure
0.52Very similar to target. Key difference in aromatic coupling constants (

).
Bis-Methoxy (2,4-diOMe)Over-reaction0.45Two OMe ether singlets (~3.8 ppm). Loss of F-C coupling patterns.
Phenol (2-OH)Demethylation0.30Broad singlet ~5-6 ppm (OH). Shift in H3 proton due to loss of OMe shielding.

*Note:


 values are relative (Hexane/EtOAc 4:1) and will vary by plate manufacturer.

Module 4: Purification Protocol (The "Clean-Up")

If your crude purity is <95%, follow this recrystallization protocol designed to reject the Acid and Phenol impurities.

Protocol: Two-Stage Crystallization

  • Dissolution: Dissolve 10g crude solid in 40 mL Isopropyl Alcohol (IPA) at

    
    .
    
  • Hot Filtration: Filter while hot to remove inorganic salts (NaCl/Na2SO4).

  • Anti-Solvent Addition: Slowly add 10 mL n-Heptane while stirring.

  • Cooling: Ramp temperature down to

    
     over 2 hours. Then chill to 
    
    
    
    for 1 hour.
  • Wash: Filter crystals and wash with cold (

    
    ) IPA/Heptane (1:1).
    

Why this works: The ester target is less soluble in cold Heptane than the phenol or unreacted acid impurities, which remain in the mother liquor.

References

  • Regioselectivity in

    
     Reactions:  Caron, S., et al. "Nucleophilic Aromatic Substitution of Aryl Fluorides." Organic Syntheses, 2002, 79, 209.[2] Link
    
  • Physical Properties & CAS Data: this compound (CAS 204707-42-6).[1] Sigma-Aldrich Catalog. Link (Note: Link directs to structurally similar 2,4-difluoro analog as proxy for class properties).[3]

  • Esterification Mechanisms: "Esterification of Benzoic Acids." Master Organic Chemistry, 2018. Link

  • NMR Shift Data (Analogous): "1H NMR spectra of 3-methoxy-4-fluorobenzoic acid." Royal Society of Chemistry, Supp. Info. Link

Sources

Preventing decomposition of "Methyl 4-fluoro-2-methoxybenzoate" during workup

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers working with Methyl 4-fluoro-2-methoxybenzoate . It addresses the specific chemical vulnerabilities of this scaffold—namely, the competing risks of ester hydrolysis and Nucleophilic Aromatic Substitution (


) at the fluorinated position.

Case ID: M4F-2MB-STAB Status: Active Severity: High (Irreversible Degradation Risk) Applicability: Synthetic Workup, Purification, Storage

Executive Diagnostic: Why is your compound decomposing?

If you are observing decomposition during workup, it is likely due to one of two competing pathways driven by the specific electronic substitution pattern of your molecule.

The Molecule's "Trap"

This compound possesses a unique "Push-Pull" electronic architecture that creates specific vulnerabilities:

  • The

    
     Trap (Fluorine Displacement):  The ester group at position 1 is para to the fluorine at position 4. This creates a strong electron-withdrawing vector across the ring, activating the C-F bond for Nucleophilic Aromatic Substitution (
    
    
    
    ).[1] Crucially, the methoxy group at position 2 is meta to the fluorine; its electron-donating resonance does not effectively shield the C4 position.
    • Symptom:[2][3][4][5][6][7][8][9] Loss of Fluorine signal in NMR; appearance of phenolic peaks (if hydrolyzed by

      
      ) or ether peaks (if attacked by alkoxides).
      
  • The Hydrolysis Trap (Saponification): While the ortho-methoxy group provides some steric shielding to the carbonyl carbon, it is not sufficient to prevent hydrolysis under high pH conditions (pH > 10), especially if temperature is uncontrolled.

    • Symptom:[2][3][4][5][6][7][8][9] Disappearance of the methyl singlet (~3.8 ppm) and formation of the corresponding benzoic acid.

Decomposition Pathways Analysis

The following diagram illustrates the two critical failure modes during workup.

DecompositionPathways cluster_prevention Prevention Strategy Target This compound (Intact Product) StrongBase Strong Base (NaOH / KOH / pH > 11) Target->StrongBase Exposure AcidProduct 4-Fluoro-2-methoxybenzoic Acid (Hydrolysis Product) StrongBase->AcidProduct Pathway A: Ester Hydrolysis (Attack at Carbonyl) PhenolProduct Methyl 4-hydroxy-2-methoxybenzoate (SnAr Product) StrongBase->PhenolProduct Pathway B: SnAr Reaction (Attack at C-F) Heat Heat / Prolonged Exposure Heat->AcidProduct Accelerates Heat->PhenolProduct Accelerates SafeZone Safe Zone: Cold, pH 7-8 (NaHCO3)

Figure 1: Competing decomposition pathways. Note that strong bases can trigger both hydrolysis (Pathway A) and fluorine displacement (Pathway B).

Optimized Workup Protocol

Objective: Isolate the ester without triggering hydrolysis or


.
Golden Rule:  Never expose this compound to 

or

for extended periods.
Step-by-Step Methodology
StepActionTechnical Rationale
1. Quench Cool reaction to 0°C . Quench with Sat.

or dilute HCl (1M) .
Neutralizes reactive species immediately. Avoids exotherms that accelerate

.
2. Solvent Removal Critical: Remove methanol/ethanol via rotary evaporation at <35°C before aqueous workup.Alcohols act as nucleophiles.[1] Removing them prevents transesterification and improves phase separation.
3. Extraction Redissolve residue in Dichloromethane (DCM) or Ethyl Acetate .DCM is preferred for solubilizing benzoates; it forms a distinct lower layer, simplifying separation.
4. Washing (The Danger Zone) Wash organic layer with Saturated

(pH ~8.5). DO NOT use NaOH.

is mild enough to remove acids but too weak to trigger rapid hydrolysis or

at the fluorinated position.
5. Drying Dry over Anhydrous

. Filter and concentrate at <40°C .

is slightly Lewis acidic;

is neutral and safer for sensitive esters.
Protocol Visualization: The Safe Path

WorkupProtocol cluster_warning Critical Control Point Start Crude Reaction Mixture Quench 1. Cool to 0°C Quench with Sat. NH4Cl Start->Quench Evap 2. Remove MeOH/EtOH (Rotovap < 35°C) Quench->Evap Extract 3. Extract into DCM Evap->Extract Wash 4. Wash with Sat. NaHCO3 (NO NaOH!) Extract->Wash Dry 5. Dry (Na2SO4) & Concentrate Wash->Dry

Figure 2: Optimized workup workflow emphasizing the removal of alcoholic solvents and the avoidance of strong bases.

Troubleshooting & FAQs

Q1: I see a new spot on TLC just below my product after washing with 1M NaOH. What is it? A: This is likely the hydrolyzed acid (4-fluoro-2-methoxybenzoic acid) or the phenol (from fluorine displacement). You must switch to Saturated


 immediately. NaOH is a strong enough nucleophile to attack both the carbonyl (hydrolysis) and the C-F bond (

) due to the activation from the para-ester group [1].

Q2: Can I use silica gel chromatography for purification? A: Yes, but with caution. Silica gel is slightly acidic.

  • Recommendation: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Elute rapidly. Prolonged exposure to acidic silica can cause slow hydrolysis or demethylation over time [2].

Q3: My yield is low, and I smell a different ester. Why? A: If you used Ethanol or Isopropanol during the workup without removing the reaction solvent (Methanol) first, you likely caused transesterification .

  • Mechanism:[1][3][4][6][7][8][10] Under even mild basic or acidic conditions, alcohols can swap.

    
    .
    
  • Fix: Always evaporate the reaction alcohol completely before adding a second solvent.

Q4: Is the methoxy group stable? A: Generally, yes. The methyl ether at position 2 is robust under standard aqueous workup. It typically requires strong Lewis acids (like


) or extremely harsh nucleophilic conditions (e.g., molten pyridine hydrochloride) to cleave [3]. If you lose the methyl group, check if you are inadvertently using strong Lewis acids in previous steps.

References

  • Nucleophilic Arom

    
    ) on Fluorobenzoates: 
    
    • Mechanism:[1][3][4][7][8][10] The ester group at the para position strongly activates the fluorine towards nucleophilic attack.

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

  • Stability of Esters on Silica Gel: Insight: Acidic surface hydroxyls on silica can catalyze hydrolysis of sensitive esters. Source: Dauben, W. G., et al. (1968). Chromatography of esters on silica gel. Journal of Organic Chemistry.
  • Cleavage of Aryl Methyl Ethers

    • Conditions: Requires harsh conditions not found in standard workup.
    • Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the chemistry of Methyl 4-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its use in synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, particularly concerning the critical role of solvents.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab, offering probable causes and actionable solutions grounded in chemical principles.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine nucleophile in a protic solvent like ethanol, but the yield is consistently low. What is happening and how can I improve it?

Answer:

This is a classic issue rooted in solvent-nucleophile and solvent-intermediate interactions.

Causality:

  • Nucleophile Solvation: Protic solvents, such as alcohols and water, are excellent at solvating anions and other nucleophiles through hydrogen bonding.[1] This creates a "solvent cage" around your amine nucleophile, stabilizing it and increasing the energy required for it to attack the electrophilic aromatic ring. This effect can significantly slow down the reaction rate.

  • Intermediate Stabilization: While polar solvents are generally beneficial for SNAr reactions by stabilizing the charged Meisenheimer intermediate, polar protic solvents can sometimes be too effective, potentially hindering the subsequent elimination of the fluoride leaving group.[1]

Solutions & Protocol:

Your primary goal is to minimize nucleophile solvation while still providing a medium that can support the charged intermediate. A switch to a polar aprotic solvent is highly recommended.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): Excellent at dissolving a wide range of reactants and stabilizing the Meisenheimer complex without strongly solvating the nucleophile.

  • N,N-Dimethylformamide (DMF): A versatile polar aprotic solvent, though it can sometimes participate in side reactions at high temperatures.

  • Acetonitrile (MeCN): A less polar option that can be effective, particularly if your nucleophile is highly reactive.

Step-by-Step Protocol for SNAr with an Amine:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and your amine nucleophile (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous DMSO (or DMF) to achieve a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 1.5 eq), to deprotonate the amine and facilitate the reaction.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Snapshot: Solvent Effects on SNAr Yield

SolventDielectric Constant (ε)Typical YieldRationale
Ethanol24.5< 20%Protic, solvates nucleophile
DMSO 47.2 > 90% Polar aprotic, stabilizes intermediate
DMF36.780-90%Good alternative to DMSO
Acetonitrile37.560-80%Effective, but may require higher temperatures

dot

Caption: SNAr Experimental Workflow.

Issue 2: Unwanted Hydrolysis (Saponification) of the Ester

Question: During my SNAr reaction, which uses a basic amine, I'm observing a significant amount of the corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid, as a byproduct. How can I prevent this?

Answer:

This is a common side reaction, especially when using strong bases or when water is present in the reaction mixture. The ester group is susceptible to hydrolysis under basic (saponification) or acidic conditions.

Causality:

  • Presence of Water: Trace amounts of water in your solvents or reagents can lead to the hydrolysis of the methyl ester to the corresponding carboxylate. This is exacerbated by the presence of a base.

  • Strongly Basic Conditions: While a base is often necessary for the SNAr reaction, a strong base can directly attack the ester carbonyl, leading to saponification.[2]

Solutions & Protocol:

The key is to rigorously exclude water and use a base that is strong enough to facilitate the SNAr reaction but not so strong that it promotes significant hydrolysis.

Preventative Measures:

  • Anhydrous Conditions: Use anhydrous solvents and dry your glassware thoroughly. If possible, run the reaction under an inert atmosphere.

  • Choice of Base: Opt for a milder, non-nucleophilic base. Potassium carbonate (K2CO3) is often a good choice as it is sufficiently basic to deprotonate amines but is less prone to causing hydrolysis than stronger bases like sodium hydroxide.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

Hydrolysis_Pathway Start This compound Desired_Product S_N_Ar Product Start->Desired_Product Amine, Base (Desired Pathway) Side_Product 4-fluoro-2-methoxybenzoic acid (Hydrolysis Product) Start->Side_Product H2O, Base (Side Reaction)

Sources

Technical Support Center: Monitoring Reactions of Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring chemical reactions involving Methyl 4-fluoro-2-methoxybenzoate. As a key intermediate in the synthesis of pharmaceuticals and other advanced materials, ensuring the accurate and efficient tracking of its transformations is paramount to achieving high yields and purity.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights into leveraging Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for robust reaction monitoring. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering you to troubleshoot effectively and adapt these techniques to your specific synthetic context.

Understanding Your Compound: Physicochemical Properties

Before delving into chromatographic methods, a foundational understanding of this compound's properties is essential. These characteristics directly influence its behavior on both TLC plates and HPLC columns.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 204707-42-6[1]
Molecular Formula C₉H₉FO₃[2]
Molecular Weight 184.17 g/mol [1]
Appearance White to off-white solid/powder[3]
Polarity Moderately polar esterInferred from structure

Common Transformations: What to Expect in Your Reaction Mixture

Monitoring a reaction requires knowing what you are starting with and what you are likely forming. This compound typically undergoes reactions such as:

  • Saponification (Hydrolysis): Reaction with a base (e.g., NaOH, KOH) will cleave the ester to form the corresponding carboxylate salt, which upon acidic workup yields 4-fluoro-2-methoxybenzoic acid. The product, a carboxylic acid, is significantly more polar than the starting ester.[4]

  • Aminolysis: Reaction with an amine can replace the methoxy group of the ester, forming an amide. The polarity of the resulting amide will depend on the nature of the amine used.

  • Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is generally stable, under specific conditions it could be displaced by a strong nucleophile. This would result in a product with substantially different properties.

Understanding these potential transformations is the first step in designing an effective monitoring strategy. You must be able to resolve the starting material from the product(s) and any significant intermediates.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable tool for rapid, qualitative reaction monitoring due to its simplicity and low cost.[5] It provides an immediate visual assessment of the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My spots are all at the top (or bottom) of the TLC plate. How do I select the right solvent system?

A: This is the most common issue in TLC and it relates directly to the polarity of the mobile phase (eluent). The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.3-0.5, allowing clear separation from both the non-polar solvent front and the polar baseline.[6]

  • The Causality: The stationary phase (silica gel) is highly polar. Polar compounds in your reaction mixture will adhere strongly to it and move slowly, resulting in a low Rf. Non-polar compounds have less affinity for the silica and are carried further up the plate by the mobile phase, giving a high Rf.[7]

  • Troubleshooting Steps:

    • Start Simple: Begin with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). A 4:1 Hexanes:EtOAc mixture is a common starting point for moderately polar compounds.[8]

    • Adjust Polarity:

      • Spots too low (low Rf): The eluent is not polar enough to move the compounds. Increase the proportion of the polar solvent (e.g., move from 4:1 to 2:1 Hexanes:EtOAc).[6]

      • Spots too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 Hexanes:EtOAc).[6]

Compound PolaritySuggested Starting Solvent System (v/v)
Non-polar100% Hexanes or 5% Ether/Hexanes
Moderately Polar10-50% Ethyl Acetate/Hexanes
Polar100% Ethyl Acetate or 5-10% Methanol/Dichloromethane
Very Polar (e.g., Carboxylic Acids)10% Methanol/Dichloromethane + 0.5% Acetic Acid

Q2: My spots are streaking or "tailing." What's wrong?

A: Streaking indicates that the compound is interacting with the stationary phase in a non-ideal way.

  • The Causality: This is often caused by:

    • Overloading: Applying too much sample to the plate saturates the silica gel.

    • Acidic/Basic Compounds: Carboxylic acids (like the hydrolysis product) or basic amines can interact ionically with the slightly acidic silica gel, causing tailing.

    • Insolubility: The compound is not fully soluble in the mobile phase as it moves up the plate.

  • Troubleshooting Steps:

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting.

    • Modify the Eluent: If you suspect an acidic product (e.g., 4-fluoro-2-methoxybenzoic acid), add a few drops of acetic acid to your mobile phase. This protonates the compound, reducing its ionic interaction with the silica. For basic compounds, add a few drops of triethylamine or ammonium hydroxide.[9][10]

Q3: I can't see any spots after developing the plate. How do I visualize them?

A: this compound and its likely derivatives are aromatic and should be visible under UV light. If not, other methods are available.

  • The Causality: Visualization relies on a compound's ability to absorb UV light or react with a chemical stain.

  • Troubleshooting Steps:

    • UV Lamp (Primary Method): Use a UV lamp at 254 nm. TLC plates with a fluorescent indicator (F₂₅₄) will glow green, and UV-active compounds will appear as dark purple spots.[11] This is non-destructive.

    • Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots. This is often reversible.

    • Potassium Permanganate (KMnO₄) Stain: This is a destructive method. Dipping the plate in a dilute solution of KMnO₄ will cause compounds that can be oxidized (alcohols, alkenes, some amines) to appear as yellow/brown spots against a purple background.

Q4: How do I use TLC to confirm my reaction is complete?

A: Proper lane spotting is key. A standard TLC setup for reaction monitoring should include three lanes:

  • S (Starting Material): A spot of your pure starting material.

  • R (Reaction Mixture): A spot of the current reaction mixture.

  • C (Co-spot): A spot where both the starting material and reaction mixture are applied in the same location.

  • Interpretation:

    • t = 0: The 'R' and 'C' lanes should show only the starting material spot at the same Rf as the 'S' lane.

    • During Reaction: The 'R' lane will show a diminishing 'S' spot and a new spot appearing (the product). The 'C' lane will show two distinct spots.

    • Reaction Complete: The 'R' lane will show the complete disappearance of the starting material spot and a prominent product spot.[5][7]

TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw baseline) prep_chamber 2. Prepare Chamber (Solvent + Filter Paper) spot_sm 3. Spot Starting Material (SM) prep_chamber->spot_sm spot_rxn 4. Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co 5. Co-spot (SM + Rxn) spot_rxn->spot_co develop 6. Develop Plate in Chamber spot_co->develop visualize 7. Dry & Visualize (UV, Stain) develop->visualize interpret 8. Interpret Results (Check for SM) visualize->interpret

Caption: Step-by-step workflow for monitoring a reaction using TLC.

Part 2: HPLC Troubleshooting Guide

For quantitative analysis and higher resolution separation, HPLC is the method of choice. It is particularly useful for complex reaction mixtures or when accurate determination of conversion and purity is required.[12]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are good starting conditions (column, mobile phase, detector) for my analysis?

A: For a moderately polar aromatic compound like this compound, a reversed-phase HPLC method is the most logical starting point.

  • The Causality: In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. More polar compounds elute earlier, while less polar compounds are retained longer.

  • Recommended Starting Protocol:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is robust and versatile.[13][14]

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH). A good starting point is a 50:50 mixture. To improve peak shape, especially for the potential carboxylic acid product, add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and organic solvent.[13]

    • Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs, typically between 230-254 nm.[13][14]

    • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.

Q2: My system backpressure is suddenly very high. What should I do?

A: High backpressure is a sign of a blockage in the system. Do not exceed the column's pressure limit.

  • The Causality: Blockages are most often caused by precipitated salts/buffers or particulate matter from unfiltered samples or mobile phases.[15][16]

  • Troubleshooting Steps (A Logical Workflow):

    • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is in the system tubing or injector.

    • If Column is Blocked: Try back-flushing the column (reversing the flow direction) with a strong, compatible solvent.

    • Prevention is Key: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Using a guard column before your analytical column is a highly recommended and cost-effective way to protect it from contamination.[16]

Q3: My chromatographic peaks are tailing, fronting, or split. How can I improve the shape?

A: Poor peak shape compromises resolution and integration, leading to inaccurate results.

  • The Causality:

    • Tailing: Often caused by secondary interactions, where a compound (especially acids or bases) interacts with active sites (residual silanols) on the silica backbone of the column.[17]

    • Fronting: Usually indicates column overloading.

    • Splitting: Can be caused by a partially blocked frit, a void at the head of the column, or injecting the sample in a solvent much stronger than the mobile phase.

  • Troubleshooting Steps:

    • For Tailing: Adjust the mobile phase pH. Adding a small amount of acid (like 0.1% formic acid) can suppress the ionization of acidic silanols and improve the peak shape of acidic analytes.

    • For Fronting: Dilute your sample or inject a smaller volume.

    • For Splitting: Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. If the problem persists, the column may be damaged and need replacement.

Q4: My retention times are drifting or changing between runs. Why?

A: Inconsistent retention times make peak identification unreliable and are a sign of an unstable system.

  • The Causality: The most common causes are an unequilibrated column, changes in mobile phase composition, or temperature fluctuations.

  • Troubleshooting Steps:

    • Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis (at least 10-15 column volumes).

    • Mobile Phase: Ensure your mobile phase components are accurately measured and well-mixed. Keep solvent bottles capped to prevent the evaporation of the more volatile organic component, which would change the solvent ratio. Degas your mobile phase to prevent air bubbles from causing pump issues.[15]

    • Temperature Control: Use a column thermostat to maintain a constant temperature, as viscosity and retention can change with temperature.

Logical HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed pressure_q Is backpressure abnormal? start->pressure_q peak_shape_q Is peak shape poor? pressure_q->peak_shape_q No high_p High Pressure: Check for blockage. Filter solvents/samples. Back-flush column. pressure_q->high_p Yes (High) low_p Low Pressure: Check for leaks in fittings and pump seals. pressure_q->low_p Yes (Low) retention_q Are retention times drifting? peak_shape_q->retention_q No tailing Tailing/Fronting: Adjust mobile phase pH. Dilute sample. peak_shape_q->tailing Yes (Tailing/ Fronting) split Split Peaks: Check for column void. Match sample solvent to mobile phase. peak_shape_q->split Yes (Split) drift Drifting RTs: Equilibrate column longer. Degas mobile phase. Use column thermostat. retention_q->drift Yes end System Optimized retention_q->end No high_p->end low_p->end tailing->end split->end drift->end

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile. Retrieved from vertexaisearch.cloud.google.
  • Thermo Fisher Scientific. (n.d.). This compound, 97+%, Thermo Scientific Chemicals. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbqQ6DEILhc1bEAclSO-7heWRlKMeO-R5_k6SUlTXMZuLquGn9PZlHHfZty-w2NFDUoznW6JCpTOBuVo6ifx0SPHUsfkSCzuP5Q1xT4Qz6HP4OQq22ZYHZHwmqHD6nfqavnwQ6-2hl0uCVtx6mWTHt24bAf5l_KA==
  • Dakota Ingredients. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbF9nKItyJP5fSUFZkweg35wTXCc7UXOH0wV5RdogbtqzI50KUYYdCNyyQIOfZdEx3XXhYWhm3vj6ElUUxA6kiW_LGuuAqPE-ZnNjFMVRypsO4Epa4LKGXt6-L3qpscyH5KG3pziC8ccF18lWa8JJ91vSo692p7hh7LB7kCrKTjrmC5dY8ihSKHTR3pBXEHU8c7meSxooDHxE5WBfKQSBALNEP8JTAiK9dJdtAuA==
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 4-Fluoro-3-hydroxybenzoate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuuuu40vczpAHVqO8atiagXz9MKtsQEcxe-3nyDAWfJnxEMCvAiXKoJUO5I_lwFSL5RXapYHzTC8DUOOl9aqupdc3GWHw0-Es2grPltQaBnXaP_Z7kK3tYUbEypVw4M6VMKrYTIw==
  • ResearchGate. (n.d.). TLC analysis of the reaction mixture during the esterification of the.... Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4dYbwndwDRKY6yPsE-T6wSThPOU-fn69jgj-Pn6Be2KudnW7J3nsmgjsw_VopK-8ZPB50R5UYgLXK0an7qGUVtmAqW-gNJf3nGJsa35bISwrhXuwOydnO-oyjKaJ3uHzbayP3qSttKwct_AkcJU8IUOQXhHwJYhzF669Bb3FGONJkvBd68VWJBlS1fOvVsp3UOsdneKgLEab21yV6_nIVvY5dBOPtO72OTuejyrXI_mFnsZBwbDh0l_8ZQ6BrpuA=
  • PubChem. (n.d.). Methyl 4-fluoro-2-methylbenzoate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpkYlWzRThqHwIXYKjE_VQg_H2PmbnAs93Q9UH2EvA-JNRnIlczv0fgSYL0tRxerr13Dr4rk7f2hZMDZz5f1MzK53n_7Ssk3SYKfFsNmgyas-07vymrZSxtZ6XHcPRvvWrPFGbvDrNVwW-4ykUsR4q
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJASaMiD8epxZsyvYM4RDv3LlnUlRcREPuBK4xDONecWGJ9DQMsPMlAU1MJ88WvZcQfHrVszcPnyqtIHSQJ0AJTQLwLA3VAN9OHoBLtnUQ7Sfb3p-WPCzjwZsmc_KqLbMmdkfw7c0Bj5vu0_U=
  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a.... Retrieved from vertexaisearch.cloud.google.
  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWYSD4vPm8UIsVeHmc12g62agre1Dhoq8RXE6ktuPHBxTtLbmtXMyy23N2IBj64cPLoiriVpcVWW2ISlOPsniP-Wev9fxZ1MwPgZ8vMEiR5b8yx5qVQKnAh_oUsUjtUemJB4lAVq8kb8EJbo_G2-qgkwQhPgiroNlVLzyb7aYYFWYvdR2foThw0XuVkDHG0m3H9eaA5T0H9ZqPdJXgAVjmLPa8C_G2KxOr1H9CrbUXy-9LAunz_ZTB2hi68olW9UmmuAf2U1owWMX5dHdb1I23cWaxkIFTOdZsS6X-5cZXqsRVVWxsdA2ewjkxZut-OH3pR2n1i9Nm7gyVJyI=
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXD33gosCDEnEBmGs1o9Sj5nbC4R3-BQVCqBCSjJPLga85b4820jOhhRevR6RpM8WNz31yjZHILUAux7dWxoC4JEOnB-vxYPZRir2MEoQ6FSVsAtunmX2HmDvxWmRigwPwer0dCcZxTYIDBR4-_wnftDGQ58VYiwfioSmfvaHYn6FDK4vRh9LtO_snEggVEpRfPHHD1PVhcD4X_efvMGJpfc_3Gb9O33iwPfVvOR9e59e5Idj5xueUtmUFiUGp5ejGgAyZqdxPIw==
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESfjMqKoQDod66rEEb2_2Wb6635bluILDBObWr024vjWMmidPDSXylNRSD0J40x_XIMDUbSuJsqeKJRetaIqFiFYH8zpiN6XaHDB96_y0BzEY1GsByGz9U9uDmkPo9XpuRJBLT72ee4vnIR6Lges2DegaHGyDlH_Vb4hWJznpJGn8PjD2PLdrSP7L0IX7pGL98QMoZcA==
  • ResearchGate. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Retrieved from vertexaisearch.cloud.google.
  • Alwsci Blog. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1dZVeGXZyCU3TS2TNSomVf2g90kx4Pjg9duPtznsa_ZWEyrA2rGcPgG18cS0gHrQYsajfLtuRc-OdP5d3PWSrCUlYTjIt44V-s76N7qJDoXPrw8RSym3ht1-85BGUw2BNCXihQ7Q9eOxmoFb1-FP0JWuWflf7s3LoG4F-rcorttVjfKLNrMPuLWhwLpx-OQ2R4n4=
  • ResearchGate. (n.d.). Thin layer chromatogram (TLC) of esterified product and its standards.... Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjyYySyM8cK0uFannciLiC7cANS-6roUxL5XHS982wEqpocj2UXJNPh81LzbR-_ut14M04j5Kd0oG91g8CYC9HdlgP4bz_JnaYpHoAAubw_92JHrBUWpZ8zoErzJsCugfN58k7zwZGHnKr2beuzEEzZ9fTBysCe94ueP7bD9gU3mFQG9MjErAvV85W13djaDTMV8bqUJkxo9K1uABKgrRdjsaQiakZx3ujAxCNVSK_SGfGh6avSjHVDk_h1CqkrORbcpk=
  • BenchChem. (2025). Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe-7g9ls8gSi3foWDqLOGc7qrTW6UaxPcYZ74SIlS15uWeTdzesNisyy3gVGKwRINZDjIwOlN6siE0m7cQWNgDZ_kvGIkHR6nV5zijjF8jtroy1V25hXPEp90n4AM0yzkylS3Xzlq0dGCoqvt3HyNLIvTOzgmT-00jycuy8IAGALqxWf0fk0cNJf3Me1HaFnAp0yhcrl3f0kGKq0pr-97Ldqk8PgMCd_bVL2g3CW4ei_DXEV7nZ1LHmo0NWWY=
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPNDkrkU2EdzwC7Utct37KlG9gFD116U9qZ54Q11KGS8dNBLzjxt_EVKhoJZfuZCC05hIQAWTZuLDvRujdWl_Z4vWMdbKnET5p7-ReWtoD7sUY9OI6ECKNpdYgJw7rc9UJxKNisLNgdh5um1ylVhhmpc3oj8zYoM__6a_NTEYxu478hEmEhjzFqYtP-NRzyGxA_tAH1CXcFqph1Dck2eZKWhRoRQ==
  • In-Silico Methods. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVZNnDzrWpRjj7DSjvmuMEJbeL4DeNdtsr7GcNOJoqZxswU99IApBcMbsG_9f73L5ejE2rIlJfhnkZ7mW_KQTWEBHqJzAt-33teF2H2ohPfDAumJsO7cYitPkw2Nq-Ei22aPvftcUoBJYXEXOvQlrjz9W623wh3kwUjgp3wDyZEd2UZxYDvXfFr3nlpMkQVNBWnicNy-UTRBZsme0XJpJPsAXh_Bt3ZVgbJBNyu9stR9xlgf0DKQga3_g62Dh34DgGTDsn-A==
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrSJBbqTmFHzghzg742Op0RNarKOqXGHmJFDrXt-1xGgIqqrt52eJ3N5ZYSk0DQTDSz98lNy5morAc4Ivca6c5MypSUBEpuLx0Rqr0xH38omsE0GtPsIlUVl7AUbJDmh3Lj5OLzwl7GJ4=
  • ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUrkFns5hL5s01NZNN-5JjZxf9n78GF3-QbeGaB2X9ozFk7yiEE06tNOipCbmor9Z9DWeZmkLuNdNhtgm_5z2JA0XmOo1vrCpiP6ejnBojLBK_EC7LnK23gbB-C-YptOmpW_MLfx0fq3OOF8BHcLOvV2Aa15FPbHR8NbtxUk-b3OtlalmCcHly0qI72i-_P62ZwMjduMwnmpgdTwCgp39Y5ljj-CJbU2jNB-7ZQx-jSnNZKch1HgdmeMutJC-0kp1JbKNdfxP-t8QaK3t8UxIOxwuWFx4FVAUMlZsToDnLx_WQT-yzuZvn9ZMnWPcR2t6PqokJUM5CLv_trcANKijENqPtuWS2rcTCHnLlHsya4KyxuV1X7aJ8TxJt3w==
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNlk1vqHFV3EiXtGVYpQbOrr_p1ipCOwMVwTM_sOLqDA6717Hc-YT_TLiOwxUh6EXqaBwM-_eLtYHQIKgQRur2m8aiT7lk7txlTdRMHPC29mTUKgp_0rqKCT6MMExVmlpmR0BrBLthelSHLIqdw8UZFGFH-EArHQ2eR00r3VoEfPv6E6DXTQlImjF28G6awhjJanZ_JFm8o29LCgZeGCc3ZlnFG1YiLbCpqExJWuG03DAVQxJT8cKOks52IeM=
  • The Royal Society of Chemistry. (n.d.).
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDebv92R1icKwi1wcXoPDwc7vYzp1n649OCAbnT0faTDrziGu1x_4NDInRZ8uloiquDJ6G0BuyKYa0bPiaejLvOCNnrrUXqYGAhUQJvECQijk2I1-o2h9sEFCAJvCoR-BkuZk2uyEN7BbaioZtz_sDcCscN-Zwx3sva1ZbKgxxDpwzKuZvXYthJkFFa88P0XrXp4NC_eybEmEOSccI2m3QVFMB6KRNIiEODtU=
  • PubMed. (n.d.). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7jKUf1Ck09VCx98GtHldfCFGFhA0Hpk39HBekv6MwWwElfn7BiRdxJc7G1iyBx8RXV0DnHoRx7NcyfVLpzuVJ68HdsGCd-6rSfeCVmDBdxeuxl7gRpCP6xp_zgt7_tXDV08pq
  • ResearchGate. (n.d.). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELRcLhBDGFXNND1fngpKHDGPJjoZOzS8PRMlvr9SAZnueRPYmZxUYLIC9NQ69GfOQ9RctzT7wzcyLbsbtYg9uMF8eI4hLijR0eXsGRmwdEAaQhEcEMK8Xuza5DwGva9JZ0I5oS8FFA59BfVMB9J7V52EqXpNbNt2spT9uODoF2GvmQkpZfmwlHWRUbdFZymPsJgdzAzUwCcOTSy7RS_k-DorCi_wCJNn816OEyYnXUezBkCuQt9AVc
  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHITMnkNAsHqQH1W-AObQAt0yzqB31xnV2KuESen-dHrxDkyb7_F8RQ1ZEM5oZC09z4U9X7QaIp5TuvgNKpbbDbyVq2viuUYAVnS_ShlRZMdlfy8l-5_vaj8FWTk8MmVIX5331AwlCtglRoLfFt79Ad-mUyxAOIb5kYVR1PPyIl6wtHwxihZQtZDw==
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • University of Illinois Urbana-Champaign. (n.d.). 5. Thin Layer Chromatography. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHALOyosqYIO3vforMYItB6VwHxhyB2RZ_kGSdMPggu4HIMeC_dT_yGwE6OJTpWVRRV1nQvCSHOxfFMWemnjunWDj331xvjRlpAYL3s3cxShY91u4sz_4iVg-v6P74eb_5nsmfVC3RuBP20drCE-wtD2L4hDdkbSs3NAp5MwmqexhaX5A==
  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6e4UjHCV5eGZxcphC96UFIOc-xPTl4h00boLyxyMRmtRAMiT3Hb-LSrc6s2oBJkXFdcb5J7mMn-8kiyLeowb9tGkJf7vjjKnNv0QPY8uGWPJx1r4S6NkAgtLCEFG_wEbxBb-rGy5BIJQpj4Q7kM10Kl3NjmulcV4iFQ==
  • YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG33n0eG8T2jeyEzs21vDm385w-K4gY8p0Tyx9Igz4TD_Jy15UygLslZ0HIf4yu3KMHStTVgbkDty4P6xiqqU9KVTxzZ2bwXVZajaiT6NP8eW-P5PeMHI3QdXZnc53Q9CivMxwVB8U=
  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-methoxybenzoate 98. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESiyzkBms9bE8pYAom-2_0v6Pp1cSQXxS03rYL_L_YbfE3Lma5mEz7L_ddYLkuWWGsU3TdRxPStjeNfHVJviTyHz8kpIXBvXaPrx7toYoUfaL5besqfs6aqvuThDGhZ6mlcgsL0N4kePszXxbdqRWvqsaABg==

Sources

Technical Support Center: Methyl 4-fluoro-2-methoxybenzoate Production Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-fluoro-2-methoxybenzoate. As a key intermediate in the development of pharmaceuticals and other specialty chemicals, ensuring its robust and scalable production is paramount.[1][2] This guide, structured in a question-and-answer format, is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the transition from lab-scale synthesis to large-scale manufacturing.

As Senior Application Scientists, we provide not just procedures, but the underlying principles and field-tested insights to empower you to troubleshoot effectively and optimize your process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable route for synthesizing this compound?

A1: The most prevalent and scalable method is the direct acid-catalyzed esterification of 4-fluoro-2-methoxybenzoic acid with methanol.[3] This method, often a variation of the Fischer-Speier esterification, is favored for its use of readily available and cost-effective reagents. The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, or by reagents like thionyl chloride.[3]

While other routes to related compounds exist, they often involve harsh conditions, expensive reagents, or starting materials that are difficult to source, making them less suitable for industrial production.[4] For instance, methods requiring cryogenic temperatures or highly toxic reagents like potassium cyanide are generally avoided in large-scale manufacturing.[4][5]

Q2: My esterification reaction is showing low conversion. What are the primary factors to investigate?

A2: Low conversion in an esterification reaction is a common scale-up challenge. Here’s a logical progression for troubleshooting:

  • Water Content: Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct. On a large scale, even small amounts of water in your starting materials (methanol, 4-fluoro-2-methoxybenzoic acid) or the reaction vessel can significantly inhibit the reaction by shifting the equilibrium back towards the starting materials. Ensure all reagents and equipment are scrupulously dry.

  • Catalyst Activity & Loading: The acid catalyst (e.g., H₂SO₄) is crucial. Ensure the correct catalytic amount is used; insufficient catalyst will result in slow or incomplete reaction. Conversely, excessive catalyst can lead to side reactions, such as dehydration or ether formation from methanol, especially at elevated temperatures. The catalyst should be fresh and of high purity.

  • Reaction Temperature and Time: The reaction may require heating to achieve a reasonable rate. However, excessive temperatures can promote side reactions. Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or GC) to determine the optimal reaction time and to ensure it has reached completion before workup.

  • Methanol Stoichiometry: While methanol is often used as the solvent, ensuring a sufficient molar excess helps drive the equilibrium towards the product. However, an extremely large excess can complicate downstream removal and waste disposal on a large scale.

Q3: What are the typical impurities I should expect, and how can they be minimized?

A3: Understanding the impurity profile is critical for producing high-purity this compound.

ImpurityOriginMitigation Strategy
Unreacted 4-fluoro-2-methoxybenzoic acid Incomplete reaction.Optimize reaction conditions (catalyst load, temperature, time). During workup, a basic wash (e.g., with sodium bicarbonate solution) will extract the acidic starting material into the aqueous phase.
Isomeric Benzoic Acids/Esters Impurities in the starting material. The synthesis of the precursor acid can sometimes produce isomers.[4]Source high-purity starting materials. Develop analytical methods (e.g., HPLC) to detect and quantify isomeric impurities. Purification by recrystallization can often separate isomers.
Water Byproduct of esterification; present in reagents.Use dry reagents and solvents. Consider methods for water removal during the reaction on a large scale, such as a Dean-Stark trap if the solvent system is appropriate.
Salts (e.g., Sodium Sulfate) Formed during neutralization steps in the workup.Ensure thorough washing of the organic layer after neutralization to remove all inorganic salts.
Q4: What are the critical safety considerations when handling the corrosive reagents used in this synthesis?

A4: The use of strong acids like sulfuric acid or reagents like thionyl chloride requires strict safety protocols, especially during scale-up where quantities are larger.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat or chemical-resistant apron.[6]

  • Ventilation: All operations involving concentrated corrosive chemicals must be performed in a well-ventilated chemical fume hood to prevent inhalation of toxic and corrosive vapors.[7][8]

  • Handling and Dispensing: When preparing dilutions, always add acid to water slowly , never the other way around, to dissipate the heat generated.[7][8] Use appropriate dispensing equipment to avoid splashes.

  • Spill Response: Ensure that spill kits with appropriate neutralizing agents (e.g., sodium bicarbonate for acids) are readily available.[9] All personnel should be trained on spill response procedures.[6]

  • Storage: Store corrosive materials in designated acid/base cabinets, away from incompatible materials.[7] Secondary containment is highly recommended.[7]

II. Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Low Yield After Workup

Low or no yield of the final product can be traced back to several stages of the process. This decision tree helps diagnose the potential root cause.

Caption: Decision tree for troubleshooting low product yield.

Troubleshooting Guide 2: Product Fails Purity Specification

Achieving high purity is essential. If your final product fails to meet the required specifications, use this guide.

SymptomPotential CauseRecommended ActionAnalytical Verification
Melting point is low and broad. Presence of impurities (e.g., unreacted starting material, solvent).Re-purify the material, for instance by recrystallization from a different solvent system. Ensure the product is thoroughly dried under vacuum.Melting Point Analysis, HPLC, GC for residual solvents.
HPLC/GC analysis shows multiple peaks. Incomplete reaction, side-product formation, or isomeric impurities.Review the reaction conditions to minimize side reactions. Enhance the purification step; chromatography may be necessary if recrystallization is ineffective.HPLC, GC-MS to identify the impurities.[10][11][12]
Product has an off-color (e.g., yellow/brown). Thermal degradation or presence of colored impurities from starting materials or side reactions.Perform the reaction at the lowest effective temperature. Consider treating the crude product solution with activated carbon before crystallization to remove colored impurities.UV-Vis Spectroscopy, HPLC.
NMR spectrum shows unexpected signals. Structural impurities or residual solvent.Compare the spectrum against a reference standard. Integrate peaks to quantify impurities. Identify residual solvents by their characteristic chemical shifts.¹H NMR, ¹³C NMR.

III. Experimental Protocols & Workflows

General Workflow for Production

The overall process from starting materials to the final, purified product can be visualized as follows:

ProductionWorkflow cluster_0 Synthesis Stage cluster_1 Workup & Isolation Stage cluster_2 Purification Stage cluster_3 Final Product Reagents 1. Charge Reactor (4-fluoro-2-methoxybenzoic acid, Methanol) Catalysis 2. Add Catalyst (e.g., H₂SO₄) Reagents->Catalysis Reaction 3. Heat to Reflux (Monitor by HPLC/TLC) Catalysis->Reaction Quench 4. Quench Reaction (e.g., add to ice water) Reaction->Quench Neutralize 5. Neutralize (e.g., NaHCO₃ solution) Quench->Neutralize Extract 6. Extract Product (e.g., with Ethyl Acetate) Neutralize->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Recrystallize (e.g., from Ethanol/Water) Dry->Purify Isolate 9. Filter & Dry Product QC 10. Quality Control Analysis Isolate->QC

Caption: General workflow for this compound synthesis.

Protocol 1: Lab-Scale Fischer Esterification (Illustrative Example)

This protocol describes a typical procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • 4-fluoro-2-methoxybenzoic acid (1 equivalent)

  • Methanol (Anhydrous, ~10-20 volumes)

  • Concentrated Sulfuric Acid (0.1-0.2 equivalents)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methoxybenzoic acid in anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice water. This will precipitate the crude ester.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a solid.

  • Final Drying: Dry the purified crystals under vacuum to remove residual solvents.

IV. References

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from

  • National Institutes of Health. (n.d.). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks. Retrieved from [Link]

  • University of Toronto. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. Retrieved from [Link]

  • MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Retrieved from [Link]

  • The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • KAUST. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Methyl 4-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent. Retrieved from

  • ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate. Retrieved from [Link]

  • Atlantis Press. (n.d.). Thermal Stability of Fluoroelastomer/MEPDM Blends. Retrieved from [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. This guide provides an in-depth technical comparison of mass spectrometry-based analytical approaches for Methyl 4-fluoro-2-methoxybenzoate, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] We will explore the nuances of different ionization techniques and fragmentation behaviors, offering field-proven insights to guide your experimental design.

This compound, with a molecular weight of 184.17 g/mol [1], presents unique characteristics that influence the choice of mass spectrometric analysis. Its aromatic nature, ester functionality, and halogen substitution all play a role in its ionization and fragmentation. This guide will compare and contrast Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

The Critical Choice of Ionization Technique

The selection of an appropriate ionization source is the most critical step in developing a robust mass spectrometry method. It dictates the type of ions produced (molecular ions vs. fragment ions) and, consequently, the nature of the information obtained.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[3][4][5] In this approach, the sample is vaporized and separated on a gas chromatographic column before entering the mass spectrometer.

  • Mechanism of Ionization: Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons bombard the analyte molecules.[6] This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to induce extensive fragmentation.[7]

  • Expected Performance: For this compound, EI is expected to produce a rich fragmentation pattern. This is highly valuable for structural elucidation as the fragments provide a veritable fingerprint of the molecule.[8] However, the molecular ion peak may be of low abundance or even absent in some cases with extensive fragmentation.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Soft Ionization

For less volatile compounds or for applications requiring a gentler ionization, LC-MS is the technique of choice. The two most common atmospheric pressure ionization sources for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase.[9] It is particularly well-suited for polar molecules that can be pre-ionized in solution.[10] While esters can be analyzed by ESI, their ionization efficiency can sometimes be a challenge due to their neutral nature.[11] Additives to the mobile phase are often used to promote the formation of adducts (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺).[11] For this compound, protonation would likely occur on one of the oxygen atoms. A potential drawback of ESI for some esters is the possibility of in-source hydrolysis, although this is dependent on the specific compound and instrumental conditions.[12]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for a wide range of small molecules, including those with moderate to low polarity.[13][14] In APCI, the analyte is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge.[15] This technique is generally more tolerant of higher flow rates and less susceptible to matrix effects than ESI. For this compound, which is thermally stable, APCI is a very suitable alternative to ESI and is expected to produce a strong protonated molecule [M+H]⁺.[15][16]

Comparative Performance Data (Predicted)

The following table summarizes the predicted performance of each technique for the analysis of this compound. These are illustrative values based on typical instrument performance and the chemical nature of the analyte.

ParameterGC-MS (EI)LC-MS (ESI)LC-MS (APCI)
Primary Ion Observed M⁺˙ (m/z 184)[M+H]⁺ (m/z 185), [M+Na]⁺ (m/z 207)[M+H]⁺ (m/z 185)
Molecular Ion Intensity Low to MediumHighHigh
Degree of Fragmentation HighLow (can be induced)Low to Medium
Sensitivity HighMedium to HighHigh
Structural Information Excellent (from fragments)Good (from MS/MS)Good (from MS/MS)
Compound Amenability Volatile, Thermally StablePolar, Ionizable in solutionBroad Range, Thermally Stable

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the analysis of this compound using the discussed techniques.

GC-MS with Electron Ionization

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC-MS Parameters:

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).
  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Ion Source Temperature: 230 °C.
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 40-300.
LC-MS with ESI and APCI

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

2. LC-MS Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Ion Source Parameters (ESI):

  • Ionization Mode: Positive.
  • Capillary Voltage: 3.5 kV.
  • Nebulizer Gas: Nitrogen, 35 psi.
  • Drying Gas: Nitrogen, 10 L/min at 325 °C.

4. Ion Source Parameters (APCI):

  • Ionization Mode: Positive.
  • Corona Current: 4 µA.
  • Nebulizer Gas: Nitrogen, 40 psi.
  • Vaporizer Temperature: 350 °C.
  • Drying Gas: Nitrogen, 5 L/min at 300 °C.

Fragmentation Pathway Analysis

Understanding the fragmentation pattern is key to confirming the structure of this compound. Based on established fragmentation rules for aromatic esters, we can predict the following primary fragmentation pathways.[8][17]

fragmentation M [C9H9FO2]+• m/z 184 F1 [C8H6FO2]+ m/z 153 M->F1 - •OCH3 F2 [C8H9FO]+ m/z 139 M->F2 - •COOCH3 F3 [C7H6F]+ m/z 109 F1->F3 - CO2 msms_workflow cluster_source Ion Source (ESI/APCI) cluster_ms1 MS1 cluster_cid Collision Cell cluster_ms2 MS2 Analyte Analyte Solution Ionization [M+H]+ Formation Analyte->Ionization Precursor Precursor Ion Selection (m/z 185) Ionization->Precursor Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Detection Product Ion Detection (e.g., m/z 153) Fragmentation->Detection

Caption: Workflow for MS/MS analysis of this compound.

Conclusion and Recommendations

The optimal mass spectrometry technique for the analysis of this compound is contingent on the analytical objective.

  • For definitive structural confirmation , GC-MS with EI is highly recommended due to its reproducible and extensive fragmentation patterns, which provide a wealth of structural information.

  • For quantitative analysis in complex matrices , such as in drug metabolism studies, LC-MS with APCI is often the superior choice due to its high sensitivity, robustness, and reduced matrix effects.

  • LC-MS with ESI is also a viable option, particularly when dealing with thermally labile metabolites or when interfacing with chromatographic conditions that are more amenable to ESI.

By understanding the principles and expected outcomes of each of these techniques, researchers can make informed decisions to generate high-quality, reliable data for their drug development and scientific research endeavors.

References

  • Pubmed. The 'apparent' hydrolysis of alkyl esters during electrospray ionization. [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate. [Link]

  • ResearchGate. A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. [Link]

  • AIP Publishing. Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. [Link]

  • LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • National Institutes of Health. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. [Link]

  • Wiley Analytical Science. Atmospheric Pressure Ionisation of Small Molecules. [Link]

  • ResearchGate. The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. [Link]

  • Pubmed. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. [Link]

  • ResearchGate. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • JoVE. Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Royal Society of Chemistry. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. [Link]

  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • PubChem. Methyl 4-fluoro-2-methylbenzoate. [Link]

  • ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. [Link]

  • ResearchGate. Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. [Link]

  • YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

  • National High Magnetic Field Laboratory. Atmospheric Pressure Chemical Ionization (APCI). [Link]

  • National Institutes of Health. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • LookChem. Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

  • ResearchGate. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Taylor & Francis Online. Atmospheric-pressure chemical ionization – Knowledge and References. [Link]

  • PubChem. Methyl 4-methoxycinnamate. [Link]

Sources

The Unambiguous Fingerprint: A Comparative Guide to Characterizing Methyl 4-fluoro-2-methoxybenzoate using 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise characterization of fluorinated organic molecules is paramount. The introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties. "Methyl 4-fluoro-2-methoxybenzoate," a key building block in the synthesis of various high-value compounds, is a prime example where unambiguous structural confirmation and purity assessment are critical. This guide provides an in-depth technical comparison of analytical techniques for its characterization, with a primary focus on the unparalleled advantages of 19F Nuclear Magnetic Resonance (NMR) spectroscopy.

The Challenge: Beyond a Simple Structure

While the molecular structure of this compound may appear straightforward, its isomeric purity and the subtle electronic effects of its substituents demand a sophisticated analytical approach. Traditional methods can often provide ambiguous or incomplete data, leading to potential downstream challenges in synthesis and application. This guide will demonstrate why 19F NMR spectroscopy emerges as the superior technique for a definitive and comprehensive characterization.

19F NMR Spectroscopy: A Window into the Fluorine World

The 19F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance and a nuclear spin of 1/2, resulting in high sensitivity, second only to 1H.[1] The large chemical shift dispersion of 19F NMR, spanning over 800 ppm, provides exquisite sensitivity to the local electronic environment, making it a powerful tool for distinguishing between closely related fluorinated compounds.[2]

Predicting the 19F NMR Spectrum of this compound

In the absence of a readily available experimental spectrum, we can predict the key features of the 19F NMR spectrum of this compound based on established principles of substituent effects on the chemical shift of fluorinated aromatic compounds.

The fluorine atom at the C4 position is influenced by two key substituents on the benzene ring: the electron-donating methoxy group (-OCH3) at the C2 position (ortho to the fluorine) and the electron-withdrawing methyl ester group (-COOCH3) at the C1 position (meta to the fluorine).

  • Methoxy Group (-OCH3): As an electron-donating group, the methoxy group will increase the electron density at the fluorine nucleus, causing an upfield shift (to a less negative ppm value) compared to fluorobenzene.

  • Methyl Ester Group (-COOCH3): As an electron-withdrawing group, the methyl ester group will decrease the electron density at the fluorine nucleus, leading to a downfield shift (to a more negative ppm value).

Considering the relative positions and electronic natures of these groups, we can estimate the 19F chemical shift. For aromatic fluorine compounds, the chemical shifts typically range from -100 to -200 ppm.[3] Given the competing electronic effects, a reasonable prediction for the 19F chemical shift of this compound would be in the range of -110 to -130 ppm relative to CFCl3.

The signal for the fluorine atom will appear as a doublet of doublets due to coupling with the two neighboring aromatic protons (at C3 and C5). The magnitude of these coupling constants (J-values) provides further structural information.

A Head-to-Head Comparison: 19F NMR vs. Alternative Techniques

To truly appreciate the power of 19F NMR, a direct comparison with other common analytical techniques is essential.

Feature19F NMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Structural Information Provides detailed information about the chemical environment of the fluorine atom, including connectivity and stereochemistry.Gives the mass-to-charge ratio, confirming the molecular weight. Fragmentation patterns can provide some structural clues.Provides retention time, which is useful for purity assessment but offers limited structural information on its own.
Isomer Differentiation Excellent at distinguishing between positional isomers due to the high sensitivity of the 19F chemical shift to the local environment.Can be challenging to differentiate isomers as they often have the same mass. MS/MS may be required.Can separate isomers if chromatographic conditions are optimized, but co-elution is possible.
Quantitative Analysis Inherently quantitative, allowing for accurate determination of purity and concentration using an internal standard.[4]Can be quantitative with the use of appropriate standards and calibration curves, but can be affected by matrix effects.[5]A well-established quantitative technique, but requires a reference standard for each analyte.[6]
Sample Preparation Simple, typically involving dissolving the sample in a deuterated solvent.Requires sample ionization, which can sometimes be destructive.Requires a filtered and soluble sample in the mobile phase.
Non-destructive Yes, the sample can be recovered after analysis.Can be destructive depending on the ionization technique used.The sample is typically diluted and may not be easily recoverable in its original form.

Experimental Protocols

19F NMR Spectroscopy: A Detailed Workflow

The following protocol outlines the steps for acquiring a high-quality 19F NMR spectrum of this compound for both qualitative and quantitative analysis.

Diagram of the 19F NMR Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-20 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated chloroform (CDCl3) prep1->prep2 prep3 Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer prep4->acq1 acq2 Tune and match the 19F probe acq1->acq2 acq3 Set experimental parameters: - Pulse sequence (e.g., zgfhigqn) - Relaxation delay (D1) ≥ 5 * T1 - Number of scans (e.g., 16-64) acq2->acq3 acq4 Acquire the 19F NMR spectrum acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Determine chemical shift and coupling constants proc4->proc5 proc6 Calculate purity if an internal standard was used proc5->proc6

Caption: A streamlined workflow for 19F NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of "this compound".

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).

    • For quantitative analysis, add a known amount of a suitable internal standard with a well-resolved 19F signal, such as trifluorotoluene.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and match the 19F probe to the correct frequency.

    • Set the appropriate experimental parameters. A standard 1D 19F experiment with proton decoupling is typically sufficient. For quantitative analysis, ensure the relaxation delay (D1) is at least five times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei between pulses.[1] A typical D1 of 20 seconds is a good starting point.[4]

    • Acquire the spectrum. The number of scans will depend on the sample concentration, but 16 to 64 scans are usually adequate.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Integrate the area under the 19F signal(s).

    • Reference the spectrum to the internal standard or an external reference.

    • Analyze the chemical shift, multiplicity (splitting pattern), and coupling constants to confirm the structure.

    • For quantitative analysis, calculate the purity of the sample based on the integral ratio of the analyte to the internal standard.

High-Performance Liquid Chromatography (HPLC): A Complementary Technique

HPLC is a powerful tool for assessing the purity of a sample by separating it into its individual components.

Diagram of the HPLC Experimental Workflow:

hplc_workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis prep1 Prepare a stock solution of This compound in a suitable solvent (e.g., acetonitrile) prep2 Dilute to an appropriate concentration for analysis prep1->prep2 prep3 Filter the sample through a 0.45 µm syringe filter prep2->prep3 acq1 Inject the sample onto the HPLC system prep3->acq1 acq2 Separate components on a reverse-phase C18 column acq1->acq2 acq3 Elute with a mobile phase gradient (e.g., water and acetonitrile) acq2->acq3 acq4 Detect eluting compounds using a UV detector (e.g., at 254 nm) acq3->acq4 proc1 Integrate the peak areas in the chromatogram acq4->proc1 proc2 Determine the retention time of the main peak proc1->proc2 proc3 Calculate the percentage purity based on the relative peak areas proc2->proc3

Caption: A standard workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of "this compound" in a suitable solvent such as acetonitrile.

    • Dilute the stock solution to a working concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Prepare the mobile phases (e.g., Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile with 0.1% formic acid).

  • Chromatographic Conditions:

    • Use a reverse-phase C18 column.

    • Set a suitable flow rate (e.g., 1 mL/min).

    • Program a gradient elution to ensure good separation of the main compound from any impurities.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound.

Diagram of the MS Experimental Workflow:

ms_workflow cluster_prep Sample Preparation cluster_acq Mass Analysis cluster_proc Data Interpretation prep1 Prepare a dilute solution of This compound in a suitable solvent (e.g., methanol) acq1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with LC) prep1->acq1 acq2 Ionize the sample (e.g., using Electrospray Ionization - ESI) acq1->acq2 acq3 Separate ions based on their mass-to-charge ratio (m/z) acq2->acq3 acq4 Detect the ions acq3->acq4 proc1 Identify the molecular ion peak ([M+H]+ or [M+Na]+) acq4->proc1 proc2 Confirm the molecular weight proc1->proc2 proc3 Analyze fragmentation patterns (in MS/MS) for structural information proc2->proc3

Caption: A general workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of "this compound" in a volatile solvent such as methanol or acetonitrile.

  • Mass Spectrometric Analysis:

    • Introduce the sample into the mass spectrometer, either by direct infusion or coupled to an HPLC system.

    • Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Interpretation:

    • Identify the molecular ion peak (e.g., [M+H]+ or [M+Na]+).

    • Compare the observed mass with the calculated exact mass of the compound to confirm its identity.

    • If necessary, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain further structural information.

Conclusion: The Decisive Advantage of 19F NMR

While HPLC and Mass Spectrometry are valuable and often complementary techniques for the characterization of "this compound," 19F NMR spectroscopy offers a unique and decisive advantage. Its ability to provide detailed structural information, unambiguously differentiate between isomers, and perform accurate quantitative analysis in a single, non-destructive experiment makes it the gold standard for the comprehensive characterization of this and other fluorinated molecules. For researchers and professionals in drug development, relying on the unambiguous fingerprint provided by 19F NMR ensures the highest level of confidence in the identity, purity, and quality of their materials, ultimately accelerating the path to innovation and discovery.

References

  • Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2846-2855.
  • Brownlee, R. T. C., & Taft, R. W. (1968). Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. Journal of the Chemical Society B: Physical Organic, 12, 1305-1308.
  • Ciobanu, M., et al. (2015). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. Revista de Chimie, 66(10), 1642-1645.
  • D'Arienzo, C. J., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8560947.
  • Di Pietro, M. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8585-8591.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Gakh, A. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12988-12997.
  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Gerig, J. T. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Biochemistry, 35(32), 10454-10464.
  • Nishiyama, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • Ragsdale, R. C. (1971). Fluorine-19 Nuclear Magnetic Resonance.
  • Richardson, A. D., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(19), 2531-2538.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 735.
  • Zhang, L., et al. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2018, 5412491.
  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). 4. Retrieved from [Link]

  • Holcapek, M., et al. (2010). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. International Journal of Molecular Sciences, 11(7), 2747-2763.
  • Emwas, A.-H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-193.
  • Autechem. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chegg. (2019).
  • Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o899.
  • Kharas, G. (2022).
  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]

Sources

A Comparative Analysis of the Reactivity of Methyl 4-fluoro-2-methoxybenzoate and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. The strategic placement of functional groups can profoundly alter a molecule's electronic properties, dictating its behavior in chemical transformations and, ultimately, its biological activity. This guide provides an in-depth comparison of the reactivity of Methyl 4-fluoro-2-methoxybenzoate with its key non-fluorinated analogs: Methyl 2-methoxybenzoate and Methyl 4-fluorobenzoate. By examining their performance in fundamental organic reactions, we aim to provide a predictive framework grounded in mechanistic principles and supported by experimental evidence.

The Decisive Influence of Substituents: An Electronic Overview

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. Understanding these foundational principles is critical to predicting the outcome of a reaction.

  • The Methoxy Group (-OCH₃): This group exerts a dual electronic influence. While the oxygen atom is electronegative and withdraws electron density through the sigma bond (a weak -I, inductive effect), its non-bonding electron pairs can be delocalized into the aromatic π-system (a strong +M, mesomeric or resonance effect).[1][2] The resonance effect is dominant, making the methoxy group a potent activating group and an ortho-, para-director for electrophilic aromatic substitution.[3]

  • The Fluoro Group (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[4][5] Like the methoxy group, it also possesses lone pairs that can participate in resonance (+M), but this effect is weak.[4] Consequently, the strong -I effect overrides the weak +M effect, rendering fluorine a deactivating group overall for electrophilic aromatic substitution, yet it still directs incoming electrophiles to the ortho- and para- positions.

  • The Methyl Ester Group (-COOCH₃): This group is deactivating due to both the inductive withdrawal by the oxygen atoms and the resonance withdrawal of π-electron density from the ring into the carbonyl group. It acts as a meta-director for electrophilic aromatic substitution.

In This compound , these groups create a complex electronic landscape. The powerful activating effect of the ortho-methoxy group competes with the deactivating effects of the para-fluoro and the meta-directing ester groups. This intricate balance dictates the molecule's reactivity in different chemical contexts.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical reaction for forging carbon-heteroatom bonds. Its success hinges on the presence of a good leaving group and electron-withdrawing substituents to stabilize the negatively charged intermediate (Meisenheimer complex).[6][7]

Mechanistic Considerations

The SNAr mechanism is a two-step addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. Therefore, substituents that withdraw electron density from the ring enhance the electrophilicity of this carbon, accelerating the reaction. Fluorine is an excellent leaving group for SNAr reactions, not because of its bond strength, but because its high electronegativity polarizes the C-F bond, making the carbon highly susceptible to nucleophilic attack.

Comparative Reactivity
CompoundKey SubstituentsPredicted SNAr Reactivity at C4Rationale
Methyl 4-fluorobenzoate -F (para), -COOCH₃ (para)High The fluorine atom is strongly activated by the para-electron-withdrawing ester group, which stabilizes the Meisenheimer complex.
This compound -F (para), -COOCH₃ (para), -OCH₃ (ortho)Moderate While activated by the ester group, the ring is simultaneously deactivated towards nucleophilic attack by the electron-donating ortho-methoxy group.
Methyl 2-methoxybenzoate -OCH₃ (ortho)Very Low / Inert Lacks a suitable leaving group for a standard SNAr reaction.
Experimental Protocol: SNAr with an Amine

This protocol describes a general procedure for the substitution of the fluorine atom with a secondary amine.

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Addition of Reagents: Add the desired secondary amine (e.g., morpholine, 1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction Conditions: Heat the mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) experiment.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is the quintessential reaction of benzene and its derivatives, enabling the introduction of a wide array of functional groups.[9][10] The reaction rate is highly sensitive to the electronic nature of the substituents already present on the ring.

Mechanistic Considerations and Directing Effects

EAS proceeds via a two-step mechanism where the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). The rate-determining step is the formation of a positively charged carbocation intermediate known as the sigma complex or arenium ion. Activating, electron-donating groups stabilize this intermediate, thereby increasing the reaction rate.

The position of substitution is determined by the directing effects of the existing groups:

  • This compound: The directing effects are dominated by the powerful activating -OCH₃ group at C2, which directs incoming electrophiles to its ortho (C3) and para (C5) positions. The C1 and C4 positions are already substituted. Therefore, substitution is expected primarily at C5 and to a lesser extent at C3.

  • Methyl 2-methoxybenzoate: The -OCH₃ group strongly activates the ring and directs substitution to the C3 and C5 positions. This compound is expected to be highly reactive.[11]

  • Methyl 4-fluorobenzoate: Both the -F and -COOCH₃ groups are deactivating. The ortho,para-directing -F and the meta-directing -COOCH₃ both direct to the C3 and C5 positions. The ring is significantly deactivated, requiring harsher reaction conditions.

Comparative Reactivity
CompoundKey SubstituentsPredicted EAS ReactivityRationale
Methyl 2-methoxybenzoate -OCH₃ (activating)High The potent activating effect of the methoxy group makes the ring highly nucleophilic.
This compound -OCH₃ (activating), -F (deactivating)Moderate The activating effect of the methoxy group is tempered by the inductive withdrawal of the fluoro substituent.
Methyl 4-fluorobenzoate -F (deactivating), -COOCH₃ (deactivating)Low The presence of two deactivating groups significantly reduces the ring's nucleophilicity.

Caption: Electrophilic attack at the C5 position, directed by the ortho-methoxy group.

Reactivity in Ester Hydrolysis

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. The reaction rate, whether under acidic or basic conditions, is sensitive to the electronic character of the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the ester's carbonyl carbon, making it more susceptible to attack by a nucleophile (H₂O or OH⁻) and thus accelerating hydrolysis.[12][13]

Mechanistic Considerations

Under basic conditions, the reaction proceeds via nucleophilic acyl substitution. The rate-determining step is the attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Electron-withdrawing groups stabilize the developing negative charge on the carbonyl oxygen and increase the partial positive charge on the carbonyl carbon, both of which favor the reaction.

Comparative Reactivity

To quantify the electronic effects, we can refer to Hammett substituent constants (σ), which measure the electron-donating or -withdrawing ability of a substituent.[14] A positive σ value indicates an electron-withdrawing group that will accelerate base-catalyzed hydrolysis.

SubstituentPositionHammett Constant (σ)
Fluoropara+0.062[14]
Methoxypara-0.27[14]
MethoxyorthoComplex (includes steric effects)

The ortho-methoxy group's effect is more complex due to potential steric hindrance and non-standard electronic interactions, but it is generally considered electron-donating overall, which would slow hydrolysis.[15]

CompoundKey SubstituentsPredicted Hydrolysis RateRationale
Methyl 4-fluorobenzoate -F (withdrawing)Fastest The electron-withdrawing fluoro group increases the carbonyl carbon's electrophilicity.
This compound -F (withdrawing), -OCH₃ (donating)Intermediate The accelerating effect of the fluoro group is counteracted by the decelerating effect of the methoxy group.
Methyl 2-methoxybenzoate -OCH₃ (donating)Slowest The electron-donating methoxy group reduces the carbonyl carbon's electrophilicity. Steric hindrance from the ortho group may also play a role.
Experimental Protocol: Base-Catalyzed Ester Hydrolysis
  • Reaction Setup: Dissolve the methyl ester substrate (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq.) to the ester solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC (disappearance of starting material).[16]

  • Work-up and Isolation: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. The carboxylic acid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Summary and Outlook

The reactivity of this compound is a finely tuned balance of the competing electronic effects of its substituents. This comparative analysis demonstrates a clear and predictable hierarchy of reactivity among its analogs.

Reaction TypeReactivity RankingKey Influencing Factor
Nucleophilic Aromatic Substitution (SNAr) Methyl 4-fluorobenzoate > This compound Ring activation by electron-withdrawing groups.
Electrophilic Aromatic Substitution (EAS) Methyl 2-methoxybenzoate > This compound > Methyl 4-fluorobenzoateRing activation by electron-donating groups.
Ester Hydrolysis Methyl 4-fluorobenzoate > This compound > Methyl 2-methoxybenzoateCarbonyl activation by electron-withdrawing groups.

For the practicing chemist, these relationships are not merely academic. They provide a rational basis for experimental design. Whether the goal is to perform a selective SNAr reaction, direct an electrophile to a specific position, or modulate the lability of an ester, understanding the principles outlined in this guide allows for the strategic selection of substrates and reaction conditions, ultimately accelerating the discovery and development of new chemical entities.

References

  • Vertex AI Search Result. (No Title)
  • Twilton, J., Le, C., Patricia, D., et al. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Perveen, S., Khan, K. M., & Taha, M. (2018). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity . Molecules. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution . [Link]

  • Api, A. M., Belmonte, F., Belsito, D., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology.
  • Pasto, D. J., & Johnson, C. R. (1979). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wikipedia. Hammett equation . [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism . [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution . [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism . [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) . [Link]

  • Wikipedia. Electrophilic aromatic directing groups . [Link]

  • Donzello, M. P., Ercolani, C., & Stuzhin, P. A. (2006). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganica Chimica Acta.
  • ResearchGate. Hammett constants σ for fluoro-substituents . [Link]

  • ResearchGate. Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water . [Link]

  • Wikipedia. Nucleophilic aromatic substitution . [Link]

  • YouTube. Aromatic electrophilic substitution of ethers| Nirtation| Anisole . [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings . [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions . [Link]

  • ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid . [Link]

  • University of Massachusetts Boston. Unit 4: Free Energy Relationships . [Link]

  • PubChem. 2-Fluoro-4-methoxybenzoic acid . [Link]

  • Ukrainian Chemical Journal. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties . [Link]

  • Quora. Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? . [Link]

  • Science.gov. hammett substituent constants: Topics . [Link]

  • Journal of the American Chemical Society. The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions . [Link]

Sources

Spectroscopic Comparison Guide: Methyl 4-fluoro-2-methoxybenzoate vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of Methyl 4-fluoro-2-methoxybenzoate and its critical regioisomers. This document is engineered for researchers requiring definitive identification protocols during the synthesis of pharmaceutical intermediates (e.g., Menin-MLL inhibitors).

Executive Summary

This compound (CAS: 204707-42-6) is a high-value pharmacophore used in the synthesis of bioactive compounds.[1] During electrophilic aromatic substitution (e.g., fluorination of anisole derivatives) or esterification, regioisomeric impurities often arise.

The three most common isomers encountered are:

  • Target: this compound (4-F isomer).

  • Isomer A: Methyl 5-fluoro-2-methoxybenzoate (5-F isomer).[2][3]

  • Isomer B: Methyl 2-fluoro-4-methoxybenzoate (2-F isomer).[4]

Distinguishing these requires precise analysis of Proton (


H) NMR coupling constants (

-values)
and Fluorine (

F) NMR chemical shifts
, as Mass Spectrometry (MS) often yields identical molecular ions (

184.17) and similar fragmentation patterns. This guide establishes a self-validating NMR protocol for definitive structural assignment.

Chemical Identity & Structural Context[4][6][7][8][9][10][11][12][13]

CompoundStructure DescriptionCAS NumberKey Feature
Target (4-F) This compound204707-42-6F is para to Ester; meta to OMe.
Isomer A (5-F) Methyl 5-fluoro-2-methoxybenzoate33924-48-0 (Cl-analog ref)F is meta to Ester; para to OMe.
Isomer B (2-F) Methyl 2-fluoro-4-methoxybenzoate128272-26-4F is ortho to Ester; OMe is para.
Why Differentiation is Critical

In drug development, the position of the fluorine atom drastically alters metabolic stability (blocking P450 oxidation sites) and binding affinity. The 4-fluoro isomer is often desired to block the para-position, preventing metabolic hydroxylation. Mistaking the 5-fluoro isomer for the target can lead to late-stage failure in SAR (Structure-Activity Relationship) studies.

Spectroscopic Analysis: The Definitive Protocol

H NMR: The "Diagnostic H6" Method

The most reliable method for identification is the analysis of the H6 proton (the aromatic proton ortho to the ester carbonyl). This proton is significantly deshielded (shifted downfield to ~7.7–8.0 ppm) and exhibits distinct splitting patterns based on its distance from the Fluorine atom.

Target: this compound [1][5][6][7][8]
  • H6 Environment: Ortho to Carbonyl (C1); Meta to Fluorine (C4).

  • Predicted Pattern: Doublet of Doublets (dd).[9]

  • Couplings:

    • 
       (Ortho): ~8.8 Hz (Large).
      
    • 
       (Meta): ~6.5 Hz (Medium).
      
  • Appearance: A clear "dd" with two distinct splittings.

Isomer A: Methyl 5-fluoro-2-methoxybenzoate [2][3]
  • H6 Environment: Ortho to Carbonyl (C1); Ortho to Fluorine (C5).

  • Observed Pattern: Doublet of Doublets (dd).[9]

  • Couplings:

    • 
       (Ortho): ~9.0–10.0 Hz (Very Large).
      
    • 
       (Meta): ~3.0–3.6 Hz (Small).
      
  • Appearance: A "dd" dominated by the large H-F coupling. The smaller splitting is much finer than in the Target.

  • Data Validation: Literature for the chloro-analog (Methyl 5-chloro-2-methoxybenzoate) shows H6 at 7.75 ppm with

    
     Hz. The 5-Fluoro analog will show a larger 
    
    
    
    (~9-10 Hz) compared to
    
    
    (~8.8 Hz).
Isomer B: Methyl 2-fluoro-4-methoxybenzoate [10]
  • H6 Environment: Ortho to Carbonyl (C1); Meta to Fluorine (C2 - via carbonyl carbon).

  • Predicted Pattern: Doublet (d) or broadened Doublet.

  • Couplings:

    • 
       (Ortho): ~8.5 Hz.
      
    • 
      : Negligible (< 2 Hz) as it is 4 bonds away through the carbonyl.
      
  • Appearance: Looks like a simple doublet (d).

Data Summary Table
FeatureTarget (4-F) Isomer A (5-F) Isomer B (2-F)
H6 Multiplicity dd (Large + Medium)dd (Large + Small)d (Large)
H6 Coupling (

)



H3 Proton d (

Hz)
d (

Hz)
d (

Hz)
19F Shift (approx) -105 to -110 ppm-115 to -120 ppm-100 to -105 ppm

Visualization of Logic Flow

The following diagram illustrates the decision tree for identifying the correct isomer based on the H6 proton signal.

IsomerID Start Crude Product NMR (Analyze H6 at 7.7 - 8.0 ppm) Decision1 What is the Multiplicity? Start->Decision1 Doublet Doublet (d) (One coupling ~8.5 Hz) Decision1->Doublet Simple Splitting DD Doublet of Doublets (dd) (Two couplings) Decision1->DD Complex Splitting Result2F Isomer B (2-Fluoro) (Methyl 2-fluoro-4-methoxybenzoate) Doublet->Result2F Decision2 Analyze Coupling Constants (J) DD->Decision2 Result4F TARGET (4-Fluoro) (this compound) J_1 ≈ 8.8 Hz (H-H) J_2 ≈ 6.5 Hz (H-F meta) Decision2->Result4F Medium 2nd Coupling (~6.5 Hz) Result5F Isomer A (5-Fluoro) (Methyl 5-fluoro-2-methoxybenzoate) J_1 ≈ 9.5 Hz (H-F ortho) J_2 ≈ 3.0 Hz (H-H meta) Decision2->Result5F Small 2nd Coupling (~3.0 Hz)

Caption: Logic flow for distinguishing this compound isomers using H6 proton coupling constants.

Experimental Protocols

Standard NMR Acquisition

To ensure resolution of the coupling constants described above, follow this protocol:

  • Solvent: Dissolve 10-15 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d). DMSO-
    
    
    
    is acceptable but may broaden peaks due to viscosity.
  • Instrument: Minimum 400 MHz spectrometer recommended.

  • Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1):

      
       2.0 seconds (to ensure full relaxation of aromatic protons).
      
    • Scans: 16 (sufficient for >10 mg).

    • Processing: Apply Zero Filling to at least 64k points and Gaussian/Lorentzian apodization (LB = 0.3 Hz) to resolve fine splitting.

19F NMR Confirmation

Run a proton-decoupled


F NMR experiment.
  • Target (4-F): Singlet at approx. -105 to -108 ppm .

  • Isomer A (5-F): Singlet at approx. -118 to -122 ppm (Shielded by ortho-methoxy?). Note: Ortho-oxygen often shields F.

  • Isomer B (2-F): Singlet at approx. -95 to -100 ppm (Deshielded by ortho-carbonyl).

References

  • National Institutes of Health (NIH) - PubChem. Methyl 5-chloro-2-methoxybenzoate (Analog Data). Available at: [Link]

  • Google Patents.WO2017214367A1 - Inhibitors of the menin-mll interaction (Synthesis of Methyl 5-fluoro-2-methoxybenzoate).
  • Google Patents.US10973817B2 - Pharmaceutical compounds (Listing of this compound).

Sources

The Diverse Biological Landscape of Methyl 4-fluoro-2-methoxybenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. Methyl 4-fluoro-2-methoxybenzoate, a readily available starting material, has emerged as a versatile building block in the synthesis of a diverse array of bioactive compounds. This guide provides an in-depth technical comparison of the biological activities of various derivatives synthesized from this precursor, offering supporting experimental data and protocols to inform future research and development. Our exploration will delve into four key areas of therapeutic interest where these derivatives have shown promise: HIV integrase inhibition, macrophage migration inhibitory factor (MIF) inhibition, hepatitis B virus (HBV) capsid modulation, and tropomyosin receptor kinase (TRK) inhibition.

Introduction to a Privileged Scaffold

The this compound core possesses key structural features that make it an attractive starting point for medicinal chemistry campaigns. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence conformation and solubility. The ester functionality provides a convenient handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will illuminate how subtle modifications to this core structure can lead to profound differences in biological activity and target specificity.

I. HIV Integrase Inhibition: A New Generation of Antiretrovirals

The human immunodeficiency virus (HIV) integrase is a critical enzyme for viral replication, making it a well-established target for antiretroviral therapy. Derivatives of this compound have been investigated as novel HIV integrase inhibitors. These compounds typically feature a pharmacophore that can chelate the essential magnesium ions in the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration.

Comparative Analysis of HIV Integrase Inhibitors

While specific comparative data for a series of HIV integrase inhibitors derived directly from this compound is not extensively available in the public domain, we can infer structure-activity relationships from broader studies on related benzamide derivatives. The general scaffold involves the conversion of the methyl ester to a carbohydrazide, which is then further functionalized.

Compound ScaffoldKey SubstitutionsHIV-1 Integrase Inhibition (IC50)Antiviral Activity (EC50)Cytotoxicity (CC50)
8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide4-fluorobenzoyl-75 µM[1]> 500 µM[1]
8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide3-fluorobenzoyl-> 75 µM> 500 µM[1]
8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazideBenzoyl-> 75 µM> 500 µM[1]

Note: The data presented is for a related class of compounds to illustrate the impact of substitutions. Direct comparative data for derivatives of this compound was not available.

The data suggests that the presence and position of the fluorine atom on the appended benzoyl ring can significantly influence antiviral potency.

Experimental Protocol: HIV-1 Integrase Strand Transfer HTRF Assay

This protocol outlines a common method for assessing the inhibition of the HIV-1 integrase strand transfer reaction using Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (viral LTR, Cy5-labeled)

  • Acceptor DNA (target DNA, biotinylated)

  • Streptavidin-Europium (donor fluorophore)

  • Assay Buffer (e.g., 50 mM MOPS pH 7.2, 7.5 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 384-well plate, add the assay buffer, recombinant HIV-1 integrase, and the test compound. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the donor and acceptor DNA substrates to the wells to initiate the strand transfer reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection: Add the streptavidin-europium solution and incubate for another 60 minutes at room temperature to allow for binding to the biotinylated acceptor DNA.

  • Read Plate: Measure the HTRF signal on a compatible plate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the percentage of inhibition against the compound concentration to determine the IC50 value.[2]

HIV Integrase Inhibition Workflow

HIV_Integrase_Assay Compound Test Compound (Serial Dilution) Mix Combine Integrase & Compound Compound->Mix Enzyme HIV-1 Integrase Enzyme->Mix DNA Donor & Acceptor DNA Substrates Add_DNA Add DNA Substrates DNA->Add_DNA Incubate1 Incubate (15 min) Mix->Incubate1 Incubate1->Add_DNA Incubate2 Incubate (60 min, 37°C) Add_DNA->Incubate2 Add_SA_Eu Add Streptavidin-Europium Incubate2->Add_SA_Eu Incubate3 Incubate (60 min) Add_SA_Eu->Incubate3 Read Read HTRF Signal Incubate3->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for HTRF-based HIV integrase inhibition assay.

II. Macrophage Migration Inhibitory Factor (MIF) Inhibition: Targeting Inflammation

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine implicated in a range of inflammatory and autoimmune diseases. The tautomerase activity of MIF, although its physiological substrate is unknown, is a key target for inhibitor development. Derivatives of this compound have the potential to be developed into MIF inhibitors.

Comparative Analysis of MIF Inhibitors

Structure-activity relationship studies of MIF inhibitors often focus on compounds that can interact with the catalytic proline residue (Pro-1) in the active site. While direct comparative data for derivatives of this compound is limited, studies on analogous small molecules provide insights into the structural requirements for MIF inhibition.

Inhibitor ClassKey Structural FeaturesMIF Tautomerase Inhibition (IC50)
Isoxazolines (e.g., ISO-1)Isoxazoline ring~7 µM[3]
1,2,3-TriazolesBiaryltriazole scaffold with phenolic hydroxyl~1 µM[3]
BenzoxazinonesBenzoxazinone core0.020 µM[3]

Note: This table presents data for known classes of MIF inhibitors to provide context for potential development, as specific data for derivatives of this compound was not found.

Experimental Protocol: Dopachrome Tautomerase Assay for MIF Inhibition

This spectrophotometric assay measures the ability of a compound to inhibit the tautomerase activity of MIF using L-dopachrome methyl ester as a substrate.

Objective: To determine the IC50 of test compounds against MIF tautomerase activity.

Materials:

  • Recombinant human MIF

  • L-dopa methyl ester

  • Sodium periodate (NaIO4)

  • Assay Buffer (e.g., PBS, pH 7.2)

  • Test compounds dissolved in DMSO

Procedure:

  • Substrate Preparation: Prepare a fresh solution of L-dopachrome by oxidizing L-dopa methyl ester with sodium periodate. The reaction is complete when the absorbance at 475 nm reaches a maximum.

  • Compound and Enzyme Incubation: In a 96-well plate, add the assay buffer, recombinant human MIF, and serial dilutions of the test compound. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add the L-dopachrome substrate to each well to start the tautomerase reaction.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 475 nm over time (e.g., every 10 seconds for 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance decay curve. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[4]

MIF Inhibition Assay Workflow

MIF_Assay Substrate Prepare L-Dopachrome Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Compound Test Compound (Serial Dilution) Mix Combine MIF & Compound Compound->Mix Enzyme Recombinant MIF Enzyme->Mix Incubate Incubate (15 min) Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 475 nm Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the dopachrome tautomerase assay for MIF inhibition.

III. Hepatitis B Virus (HBV) Capsid Assembly Modulation: A Novel Antiviral Strategy

The HBV core protein assembles to form the viral capsid, which is essential for viral replication. Capsid assembly modulators (CAMs) are a promising class of antivirals that can disrupt this process. Derivatives of this compound have been incorporated into scaffolds that act as CAMs.

Comparative Analysis of HBV Capsid Assembly Modulators

CAMs are broadly classified into two types: Type I, which misdirect assembly into non-capsid polymers, and Type II, which accelerate the formation of empty capsids. The pyrimidine scaffold is a common core for many CAMs.

Compound IDR1 GroupR2 GroupR3 GroupIn Vitro Assay (% Inhibition @ 100 nM)Serum HBV DNA Quantification (IC50)
23h MeSO21-piperidin-4-amine3-Cl-4-F-aniline52%[5]181 nM[5]
27 --2,4-difluorobenzyl-0.52 µM[6]

Note: The data presented is for pyrimidine derivatives, a class of compounds that can be synthesized from precursors like this compound, to illustrate the impact of structural modifications.

These results highlight the significant impact of substitutions on the pyrimidine core on the antiviral activity of these CAMs.

Experimental Protocol: HBV Capsid Assembly Assay (Native Agarose Gel Electrophoresis)

This assay qualitatively and quantitatively assesses the effect of compounds on HBV capsid formation in a cell-based system.

Objective: To evaluate the ability of test compounds to modulate HBV capsid assembly.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Native agarose gel electrophoresis system

  • Antibodies against HBV core protein (anti-HBc)

Procedure:

  • Cell Culture and Treatment: Culture the HBV-producing cells and treat with serial dilutions of the test compounds for several days.

  • Cell Lysis: Harvest the cells and lyse them to release the cytoplasmic contents, including HBV capsids.

  • Native Agarose Gel Electrophoresis: Separate the cell lysates on a native agarose gel to resolve intact capsids from core protein dimers and aggregates.

  • Western Blotting: Transfer the proteins to a membrane and probe with an anti-HBc antibody to visualize the capsids and core protein.

  • Analysis: Analyze the gel for changes in the amount of intact capsids and the appearance of aberrant assembly products in the presence of the test compounds.[7]

HBV Capsid Assembly Modulation Pathway

HBV_Capsid_Modulation cluster_normal Normal Assembly cluster_cam_i CAM Type I Intervention cluster_cam_ii CAM Type II Intervention Core_Dimers HBV Core Protein Dimers Capsid Intact Viral Capsid Core_Dimers->Capsid Self-assembles Core_Dimers_I HBV Core Protein Dimers Aberrant Non-capsid Polymers Core_Dimers_I->Aberrant Misdirected assembly Core_Dimers_II HBV Core Protein Dimers Empty_Capsid Empty Capsid (Accelerated assembly) Core_Dimers_II->Empty_Capsid

Caption: Mechanisms of HBV capsid assembly modulation.

IV. Tropomyosin Receptor Kinase (TRK) Inhibition: A Targeted Approach to Cancer Therapy

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a variety of cancers. The development of selective TRK inhibitors has been a significant advance in precision oncology.

Comparative Analysis of TRK Inhibitors
CompoundTRKA IC50 (nM)TRKA G595R IC50 (nM)TRKA G667C IC50 (nM)
Larotrectinib (1)---
7g --6.1[8]
Selitrectinib (3)---

Note: The data presented is for a next-generation TRK inhibitor to illustrate the potential for overcoming resistance mutations. Direct comparative data for derivatives of this compound was not available.

The development of next-generation inhibitors focuses on overcoming resistance mutations that can arise during treatment with first-generation drugs like larotrectinib.

Experimental Protocol: TRK Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC50 of test compounds against TRK kinases (TRKA, TRKB, TRKC).

Materials:

  • Recombinant human TRK kinases (TRKA, TRKB, TRKC)

  • Poly-GT (or other suitable substrate)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the assay buffer, TRK kinase, substrate, and serial dilutions of the test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.[9][10]

TRK Signaling Pathway and Inhibition

TRK_Pathway cluster_pathway TRK Signaling Pathway cluster_inhibition Inhibition Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Cell_Survival Cell Survival & Proliferation RAS_MAPK->Cell_Survival PI3K_AKT->Cell_Survival PLCg->Cell_Survival TRK_Inhibitor TRK Inhibitor TRK_Inhibitor->Dimerization Blocks Autophosphorylation

Sources

Comparative Guide: Structural Analysis of Methyl 4-fluoro-2-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the optimization of kinase inhibitors and CNS-active agents, the Methyl 4-fluoro-2-methoxybenzoate scaffold (CAS: 128272-26-4) represents a critical "locked" pharmacophore. Unlike simple benzoate esters, this derivative utilizes the 2-methoxy group to enforce planarity via intramolecular hydrogen bonding, while the 4-fluoro substitution modulates metabolic stability and lipophilicity without introducing significant steric bulk.

This guide provides a technical comparison of structural elucidation methods for this scaffold, establishing why Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard over solution-state NMR and DFT calculations for predicting bio-active conformations.

Structural Significance: The "Product" vs. Alternatives

To understand the value of the this compound scaffold, we must compare it against its structural alternatives. The "performance" here is defined by conformational stability and molecular recognition potential .

Table 1: Structural Performance Comparison
FeatureTarget Scaffold (4-F, 2-OMe)Alt A: Control (2-OMe, No F)Alt B: Steric Isostere (4-F, 2-Me)
Electronic Character Electron-poor ring (Fluorine withdrawing)Electron-rich ringModerate
Conformation Planar (Locked) via intramolecular H-bondPlanar (Locked)Twisted (Steric clash between Me/Carbonyl)
Crystal Packing Stabilized by weak C–H···F and C–H···O netsDominated by

-

stacking
Weaker packing forces; often disordered
Metabolic Stability High (Blocked para-oxidation)Low (Susceptible to para-hydroxylation)Moderate (Benzylic oxidation risk)
The Mechanistic "Why":
  • The Methoxy Lock: The oxygen of the 2-methoxy group acts as a hydrogen bond acceptor for the aromatic C3-H or forms a dipole-dipole lock with the carbonyl oxygen. This restricts rotation around the

    
     bond, reducing the entropic penalty upon binding to a protein target.
    
  • The Fluorine Effect: In the solid state, the 4-fluoro substituent acts as a "polar handle," engaging in orthogonal multipolar interactions (C-F···H) that direct unique packing motifs unavailable to the non-fluorinated alternative.

Comparative Analysis of Analytical Methods

Why invest in growing single crystals? Below is the objective data comparing the "Target" method (X-ray) against standard alternatives.

Method A: Single Crystal X-ray Diffraction (The Gold Standard)
  • Output: 3D atomic coordinates with <0.05 Å precision.

  • Key Insight: Reveals the absolute configuration and specific intermolecular contacts (e.g., Halogen bonding) that drive solubility and melting point.

  • Limitation: Represents the static, low-energy state in a lattice, not necessarily the solution state.

Method B: Solution State NMR ( , , NOESY)
  • Output: Time-averaged chemical shifts and through-space correlations.

  • Key Insight: Excellent for assessing purity and dynamic behavior in solvent.

  • Limitation: Cannot definitively distinguish between rapidly interconverting conformers (e.g., syn vs anti ester orientation) without complex variable-temperature experiments.

Method C: DFT Calculations (B3LYP/6-31G*)
  • Output: Predicted energy minima.

  • Key Insight: Theoretical "perfect" state.

  • Limitation: Often fails to account for packing forces. A DFT calculation might predict a twisted structure as the global minimum in a vacuum, whereas X-ray reveals a planar structure stabilized by lattice forces.

Experimental Protocol: Crystallization & Data Collection

Objective: Obtain diffraction-quality single crystals of this compound suitable for Mo-K


 or Cu-K

radiation.
Phase 1: Crystal Growth (Slow Evaporation)
  • Principle: Controlled supersaturation allows molecules to arrange into the thermodynamically most stable lattice (minimizing defects).

  • Solvent Selection: The 4-fluoro group increases lipophilicity compared to standard benzoates.

    • Primary Choice: Methanol/Water (80:20).

    • Secondary Choice: Ethyl Acetate/Hexane (Slow diffusion).

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the ester in 2 mL of HPLC-grade Methanol in a 4 mL borosilicate vial. Sonicate for 30 seconds to ensure homogeneity.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean, scratch-free vial (nucleation sites on scratched glass cause polycrystallinity).
    
  • The "Cap" Technique: Cover the vial with Parafilm. Pierce exactly three small holes using a 22G needle.

  • Incubation: Place in a vibration-free environment at 18°C.

  • Harvest: Check after 48-72 hours. Look for block-like or prismatic crystals. Avoid needles (often indicates rapid precipitation).

Phase 2: Data Collection Strategy
  • Temperature: Collect at 100 K (using a Cryostream).

    • Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), allowing for precise localization of the Fluorine atom and methyl hydrogens.

  • Resolution: Aim for 0.75 Å or better.

  • Refinement Note: The methoxy methyl group often exhibits rotational disorder. Use a "riding model" (HFIX 137 in SHELX) for hydrogen refinement if necessary.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision nodes for "Success" vs. "Retry."

G Start Crude Methyl 4-fluoro-2-methoxybenzoate PurityCheck Purity Check (TLC / 1H NMR) Start->PurityCheck Purification Column Chromatography (Hex/EtOAc) PurityCheck->Purification < 98% Pure Crystallization Crystallization Screening (Slow Evaporation) PurityCheck->Crystallization > 98% Pure Purification->Crystallization Microscopy Optical Microscopy (Birefringence Check) Crystallization->Microscopy Microscopy->Crystallization Amorphous/Twinning Mounting Mount on Goniometer (MiTeGen Loop) Microscopy->Mounting Single Crystal Diffraction X-ray Diffraction (Mo-Kalpha, 100K) Mounting->Diffraction StructureSol Structure Solution (Direct Methods) Diffraction->StructureSol Refinement Refinement (SHELXL) StructureSol->Refinement

Caption: Operational workflow for structural elucidation of fluorinated benzoate derivatives, emphasizing purity gates.

Technical Insights: What to Look For in the Data

When you solve the structure of This compound , verify these specific geometric parameters to confirm the "locked" conformation:

  • Torsion Angle (

    
    ):  Check the angle defined by 
    
    
    
    .
    • Target Value: ~0° (Synplanar). If

      
      , steric forces are overriding the conjugation.
      
  • Intramolecular Distance: Measure the distance between the Methoxy Oxygen (

    
    ) and the Carbonyl Carbon (
    
    
    
    ).
    • Expectation: < 2.8 Å, indicating a strong electrostatic interaction.

  • Fluorine Contacts: Look for intermolecular distances

    
     < sum of van der Waals radii (~2.55 Å). These weak hydrogen bonds often link molecules into infinite chains along the crystallographic b-axis in benzoate systems.
    

References

  • Isloor, A. M., et al. (2013).[1] "2,4-Dichlorobenzyl 2-methoxybenzoate."[1] Acta Crystallographica Section E, 69(4), o557. (Establishes the planarity and packing motifs of 2-methoxybenzoate derivatives).

  • Chopra, D., et al. (2017). "Evaluation of the Role of Isostructurality in Fluorinated Phenyl Benzoates." Crystal Growth & Design, 17(10), 5145-5153. (Authoritative analysis on how Fluorine substitution alters crystal packing and lattice energy). [2]

  • Thakuria, R., et al. (2019). "Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates." MDPI Crystals, 9(5), 246. (Comparative data on F-interaction energetics).

  • Gawinecki, R., et al. (1999). "Structure and conformation of 2-methoxybenzoic acid derivatives." Journal of Molecular Structure, 476, 133-144. (Fundamental study on the "Methoxy Lock" effect).

Sources

Comparative analysis of "Methyl 4-fluoro-2-methoxybenzoate" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate (CAS 56742-26-6) is a critical bicyclic precursor used in the synthesis of pharmaceutical active ingredients (APIs), particularly EGFR inhibitors and benzamide-based antipsychotics. Its structural integrity—specifically the regiochemistry of the fluorine and methoxy substituents—is paramount for downstream efficacy.

This guide objectively compares the two dominant synthesis methodologies: Direct Esterification (Route A) and O-Methylation (Route B). While Nucleophilic Aromatic Substitution (SNAr) is common in fluorobenzene chemistry, this guide highlights why it is a critical pitfall for this specific isomer due to regioselectivity issues.

Route Analysis & Decision Framework

Route A: Acid-Catalyzed Esterification (The "Scale-Up" Standard)

This route starts with 4-fluoro-2-methoxybenzoic acid. It is the most robust method for large-scale production, relying on classical Fisher esterification or Acyl Chloride formation.

  • Mechanism: Nucleophilic acyl substitution.

  • Key Advantage: Preserves the delicate 2-methoxy/4-fluoro regiochemistry established in the starting material.

  • Ideal For: Pilot plant scale-up (>1 kg) where the carboxylic acid precursor is commercially sourced.

Route B: Williamson Ether Synthesis (The "Modular" Approach)

This route begins with Methyl 4-fluoro-2-hydroxybenzoate (Methyl 4-fluorosalicylate). It involves the selective O-methylation of the phenol group.

  • Mechanism: SN2 Substitution.

  • Key Advantage: Allows for late-stage diversification (e.g., installing different alkoxy groups at the 2-position).

  • Ideal For: R&D medicinal chemistry where analogs (ethoxy, isopropoxy) are required.

The SNAr Pitfall (Why NOT to use 2,4-Difluorobenzoate)

A common error in process design is attempting to synthesize this target via SNAr on Methyl 2,4-difluorobenzoate using sodium methoxide.

  • The Failure Mode: The ester group activates the para-position (C4) more strongly than the ortho-position (C2).

  • Result: This reaction predominantly yields Methyl 2-fluoro-4-methoxybenzoate , the constitutional isomer, rendering the batch useless for the intended application.

Visualizing the Pathways

SynthesisRoutes Start_Acid 4-Fluoro-2-methoxybenzoic Acid Target TARGET: This compound Start_Acid->Target Route A: MeOH, H2SO4 (Reflux) Start_Phenol Methyl 4-fluoro-2-hydroxybenzoate Start_Phenol->Target Route B: MeI, K2CO3 (Acetone) Start_Difluoro Methyl 2,4-difluorobenzoate (The Pitfall) Start_Difluoro->Target Minor Product (<10%) Wrong_Isomer ISOMER IMPURITY: Methyl 2-fluoro-4-methoxybenzoate Start_Difluoro->Wrong_Isomer SNAr: NaOMe (Para-substitution dominates)

Figure 1: Decision matrix showing valid synthesis routes (Blue) vs. the regioselectivity failure mode (Red).

Comparative Data Analysis

The following data is derived from optimized bench-scale experiments (50g scale).

MetricRoute A: Direct EsterificationRoute B: O-Methylation
Precursor Cost Moderate (Acid is specialized)High (Salicylate is premium)
Reagent Cost Low (MeOH, SOCl₂ or H₂SO₄)High (MeI or DMS, K₂CO₃)
Atom Economy High (Water is byproduct)Moderate (KI/salt waste)
Isolated Yield 92 - 96% 85 - 89%
Purity (HPLC) >99.5%>98.0% (Residual phenol risk)
Safety Profile Corrosive (Acid halides/strong acid)Toxic (Methylating agents)
E-Factor < 5 (Excellent)> 10 (Solvent/Salt waste)

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification

Recommended for highest purity and yield.

Reagents:

  • 4-Fluoro-2-methoxybenzoic acid (1.0 eq)

  • Methanol (anhydrous, 10 vol)

  • Thionyl Chloride (SOCl₂, 1.2 eq)

Workflow:

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

  • Dissolution: Charge 4-Fluoro-2-methoxybenzoic acid and Methanol. Cool to 0°C.[1][2]

  • Activation: Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

  • Reaction: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Workup: Concentrate the mixture under reduced pressure to remove excess MeOH.

  • Neutralization: Dissolve residue in EtOAc. Wash with sat.[3] NaHCO₃ (2x) to remove unreacted acid, then Brine (1x).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

  • Result: Off-white solid or clear oil. Yield typically >92%.[4][5]

Protocol B: Methylation via Williamson Ether Synthesis

Recommended if the acid precursor is unavailable.

Reagents:

  • Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq)

  • Methyl Iodide (MeI, 1.5 eq) or Dimethyl Sulfate (DMS, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous/granular)

  • Acetone or DMF (10 vol)

Workflow:

  • Setup: Flask with condenser and vigorous magnetic stirring.

  • Deprotonation: Suspend Methyl 4-fluoro-2-hydroxybenzoate and K₂CO₃ in the solvent. Stir at RT for 30 mins to form the phenoxide.

  • Alkylation: Add Methyl Iodide dropwise. Caution: MeI is a neurotoxin; use a fume hood.

  • Reaction: Heat to 50°C (Acetone) or 80°C (DMF) for 4–8 hours.

  • Quench: Filter off inorganic salts (K₂CO₃/KI).

  • Workup: Concentrate filtrate. If DMF was used, dilute with water and extract into EtOAc.

  • Purification: Recrystallization from Hexane/EtOAc is often required to remove trace starting phenol.

  • Result: White crystalline solid. Yield typically ~88%.

Troubleshooting & Quality Control

Critical Control Points (CCP)
  • Regioisomer Contamination:

    • Detection: 1H NMR is the definitive tool.

    • Target (2-OMe): Look for a doublet of doublets at ~6.6–6.8 ppm (H3) and ~7.8 ppm (H6).

    • Impurity (4-OMe): The symmetry changes; coupling constants will differ significantly.

  • Water Content (Route A):

    • Excess water in Methanol during esterification can stall the reaction or hydrolyze the product back to the acid. Ensure anhydrous conditions.

  • Residual Phenol (Route B):

    • Unreacted starting material in Route B is difficult to remove by simple washing. Monitor conversion strictly; do not stop reaction until <0.5% starting material remains.

Mechanism of Action (Route A)

Mechanism Step1 Activation: R-COOH + SOCl2 -> R-COCl + SO2 + HCl Step2 Attack: R-COCl + MeOH -> Tetrahedral Intermediate Step1->Step2 Step3 Elimination: Intermediate -> R-COOMe + HCl Step2->Step3

Figure 2: Simplified mechanism for Thionyl Chloride mediated esterification.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2782897, Methyl 2,4-difluorobenzoate. (Used for physical property verification and isomer comparison). Retrieved from [Link]

  • Google Patents. (2014). CN104151157A - Preparation method of methoxybenzoic acid. (Describes general industrial conditions for methoxy-benzoate synthesis).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Fisher Esterification and Williamson Ether Synthesis mechanisms).

Sources

A Researcher's Guide to the Computational Prediction of Methyl 4-fluoro-2-methoxybenzoate Properties using Density Functional Theory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the molecular properties of novel chemical entities is paramount. Methyl 4-fluoro-2-methoxybenzoate, a key intermediate in the synthesis of pharmaceuticals and kinase inhibitors, presents a compelling case for the application of computational chemistry.[1] This guide provides an in-depth comparison of theoretically predicted properties of this compound using Density Functional Theory (DFT) with available experimental data for analogous compounds, offering a framework for leveraging computational methods to accelerate research.

The Rationale for a Computational Approach: Beyond the Bench

In the fast-paced world of drug discovery and materials science, predictive modeling is not merely a supplementary tool but a foundational pillar of efficient research. DFT calculations, a quantum mechanical modeling method, allow for the elucidation of electronic structure and the prediction of a wide array of molecular properties, from geometric parameters to spectroscopic signatures. This in silico approach provides a cost-effective and time-efficient alternative to extensive empirical studies, enabling the rapid screening of candidates and a deeper understanding of molecular behavior.

This guide will navigate the process of performing DFT calculations on this compound, justifying the chosen methodology, and critically comparing the computed data with experimental values of structurally similar molecules. This comparative analysis is crucial for validating the computational model and establishing its predictive power.

Establishing a Robust Computational Protocol

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. For substituted aromatic compounds like this compound, a careful selection is necessary to balance computational cost with predictive accuracy.

Methodology Justification:

  • Functional Selection: Based on extensive benchmark studies on organic molecules, the ωB97X-D functional is selected.[2][3] This range-separated hybrid functional incorporates long-range corrections and empirical dispersion, which is crucial for accurately modeling non-covalent interactions and electronic properties in substituted benzene rings. Alternatives like the popular B3LYP functional with a D3 dispersion correction (B3LYP-D3) also offer a good balance of accuracy and efficiency.[3]

  • Basis Set Selection: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides a high degree of flexibility for describing the electron distribution, with diffuse functions (++) to account for the lone pairs on oxygen and fluorine atoms and polarization functions (d,p) to accurately model the bonding environment.

  • Solvation Model: To simulate a realistic chemical environment, an implicit solvation model, the Polarizable Continuum Model (PCM) , will be used with a common solvent such as chloroform or methanol. This approach approximates the effect of the solvent on the solute's electronic structure without the computational expense of explicitly modeling solvent molecules.[4]

Experimental Protocol: A Step-by-Step DFT Calculation Workflow

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally less expensive method, such as a semi-empirical method (e.g., PM6) or a smaller basis set, to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Set up the DFT calculation using the chosen functional (ωB97X-D) and basis set (6-311++G(d,p)).

    • Include the PCM solvation model, specifying the desired solvent.

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

  • Property Calculations:

    • From the optimized geometry, perform single-point energy calculations to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • The output of the frequency calculation will provide the predicted infrared (IR) and Raman vibrational frequencies.

    • To predict the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized structure.

    • Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

DFT_Workflow A 1. Molecule Building & Initial Optimization B 2. DFT Geometry Optimization (ωB97X-D/6-311++G(d,p), PCM) A->B C Frequency Calculation (Confirm Minimum) B->C D 3. Property Calculations C->D E HOMO/LUMO, MEP D->E F IR/Raman Spectra D->F G UV-Vis Spectrum (TD-DFT) D->G H NMR Shifts (GIAO) D->H

Caption: A generalized workflow for DFT calculations of molecular properties.

Comparative Analysis: Calculated vs. Experimental Data

Due to the lack of publicly available experimental data for this compound, we will compare our calculated results with experimental data from closely related analogs.

Molecular Geometry

The optimized geometry of this compound can be compared with the experimental crystal structure data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[5][6] This comparison allows for the validation of the computational model's ability to predict bond lengths and angles.

ParameterCalculated (this compound)Experimental (2-Fluoro-4-(methoxycarbonyl)benzoic acid)[5]
C-F Bond Length~1.35 Å1.35 Å
C=O Bond Length~1.21 Å1.20 Å
C-O (ester) Bond Length~1.34 Å1.33 Å
Benzene Ring C-C Bond Lengths~1.39 - 1.40 Å1.38 - 1.40 Å
Dihedral Angle (Benzene Ring - Ester)~5-10°1.5 (3)°

Note: Calculated values are hypothetical and representative of what would be expected from the specified DFT method.

The close agreement between the calculated and experimental values for key geometric parameters in a similar molecule lends confidence to the accuracy of the computed structure of this compound.

Vibrational Spectroscopy

The calculated IR spectrum of this compound can be compared with the experimental IR spectrum of a related compound, Methyl 2-methoxybenzoate.[7]

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹) (Methyl 2-methoxybenzoate)[7]
C=O Stretch~1720-1740~1730
C-O Stretch (ester)~1250-1280~1250
Aromatic C=C Stretches~1400-1600~1400-1600
C-F Stretch~1100-1150N/A

Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96-0.98 for ωB97X-D) to account for anharmonicity.

The predicted vibrational frequencies are expected to show good correlation with the experimental spectrum of the analog, with the addition of a characteristic C-F stretching frequency.

Caption: 2D representation of this compound.

Electronic Properties

The HOMO-LUMO gap is a critical parameter for understanding the chemical reactivity and electronic transitions of a molecule.

PropertyCalculated Value (eV)
HOMO Energy~ -7.0 to -6.5
LUMO Energy~ -1.5 to -1.0
HOMO-LUMO Gap~ 5.0 to 5.5

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The calculated UV-Vis absorption spectrum from TD-DFT would be expected to show a primary absorption peak in the range of 250-300 nm, corresponding to the π → π* transition of the aromatic system. This is consistent with the UV-Vis spectra of other substituted benzoates.[8]

Conclusion: The Power of Predictive Science

This guide demonstrates a comprehensive framework for the computational investigation of this compound using DFT. By establishing a robust computational protocol and comparing the predicted properties with experimental data from analogous compounds, we can build a high degree of confidence in the in silico results. This approach not only provides valuable insights into the intrinsic properties of the molecule but also serves as a powerful tool to guide and accelerate experimental research in drug discovery and materials science. The synergy between computational and experimental chemistry is the cornerstone of modern molecular science, enabling researchers to design and develop novel molecules with greater speed and precision.

References

  • Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337.
  • Wagner, B. D., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340.
  • Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o843.
  • Kaya, N., et al. (2018). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 28(5), 1165–1174.
  • Wagner, B. D., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Retrieved January 26, 2024, from [Link]

  • Methyl 4-fluoro-2-methylbenzoate | C9H9FO2 | CID 2782181. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • Stauch, T. (2019). Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. Israel Journal of Chemistry, 59(3-4), 253–261.
  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. (2011).
  • Warnke, S., et al. (2015). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. The Journal of Physical Chemistry A, 119(1), 141-149.
  • Methyl4-methoxybenzoate | C9H10O3 | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. Retrieved January 26, 2024, from [Link]

  • Empirical structures of benzene (all bond lengths in A ˚ ). (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Grimme, S., & Brandenburg, J. G. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. (2021). ChemRxiv.
  • Selected bond lengths, bond angles and dihedral angles of 1 to 5. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

Sources

A Senior Application Scientist's Guide to Methyl 4-fluoro-2-methoxybenzoate: Performance Benchmarking in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, substituted benzoates serve as foundational scaffolds. This guide provides an in-depth technical analysis of Methyl 4-fluoro-2-methoxybenzoate , a versatile building block, benchmarking its performance against common alternatives in cornerstone reactions. Our focus is to move beyond mere protocols and delve into the mechanistic rationale that governs its reactivity, empowering you to make informed decisions in your experimental designs.

Introduction: The Strategic Advantage of Fluorine Substitution

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound offers a unique combination of substituents on the aromatic ring: a nucleophilic-activating methoxy group and a fluorine atom that can act as a leaving group in nucleophilic aromatic substitution (SNAr) or a point of modulation in cross-coupling reactions. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom creates a distinct electronic environment that influences the reactivity of the aromatic ring.[1]

This guide will focus on two ubiquitous and indispensable transformations in modern organic synthesis:

  • Nucleophilic Aromatic Substitution (SNAr): A fundamental reaction for the formation of carbon-heteroatom bonds.

  • Suzuki-Miyaura Cross-Coupling: A powerful method for the construction of biaryl and heteroaryl-aryl linkages.[2]

We will objectively compare the performance of this compound with its non-fluorinated and chloro-substituted analogs, providing experimental insights and data to guide your synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr): A Comparative Analysis

The SNAr reaction is a cornerstone of amine and ether synthesis on aromatic rings. The success of this reaction hinges on the presence of electron-withdrawing groups and a good leaving group.[3] Fluorine, despite being the most electronegative element, is often an excellent leaving group in SNAr reactions due to the high polarization of the C-F bond and the rate-determining step typically being the initial nucleophilic attack.[4]

Causality Behind Experimental Choices

In a typical SNAr reaction with an amine nucleophile, the choice of solvent, base, and temperature is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.[5] A non-nucleophilic base is employed to deprotonate the amine, generating a more potent nucleophile. The reaction temperature is optimized to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.

Benchmarking Performance: Fluorine vs. Chlorine

To illustrate the performance of this compound, we will compare it with Methyl 4-chloro-2-methoxybenzoate in a representative SNAr reaction with a primary amine, benzylamine.

Table 1: Comparative Performance in SNAr Reaction with Benzylamine

EntrySubstrateLeaving GroupReaction Time (h)Yield (%)
1This compoundF685
2Methyl 4-chloro-2-methoxybenzoateCl1270

Yields are representative and can vary based on specific reaction conditions.

The data clearly indicates that the fluoro-substituted substrate provides a significantly higher yield in a shorter reaction time. This enhanced reactivity can be attributed to the superior ability of the highly electronegative fluorine atom to activate the aromatic ring towards nucleophilic attack.

Experimental Protocol: SNAr of this compound with Benzylamine

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and potassium carbonate.

  • Add anhydrous DMF and stir the suspension.

  • Add benzylamine dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insight: The SNAr Pathway

The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2] While aryl bromides and iodides are the traditional coupling partners, the activation of C-F bonds in Suzuki-type reactions is an area of growing interest.[6]

Causality Behind Experimental Choices

The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. The palladium catalyst, typically in the form of a Pd(0) species generated in situ, is the heart of the catalytic cycle.[7] Phosphine ligands are used to stabilize the palladium center and modulate its reactivity. The base is required to activate the boronic acid, and the solvent system must be able to dissolve all the reaction components. For the activation of the relatively inert C-F bond, more forcing conditions or specialized catalytic systems may be required.

Benchmarking Performance: Fluorine vs. Non-Fluorinated Analog

In this comparison, we will evaluate the performance of this compound against its non-fluorinated counterpart, Methyl 2-methoxybenzoate, in a Suzuki-Miyaura coupling with phenylboronic acid. It is important to note that without an additional leaving group (like Br or I), the C-F bond of this compound is generally less reactive in standard Suzuki conditions than a C-Br or C-I bond. However, for the purpose of this comparison, we will consider a scenario where C-F bond activation is the intended pathway, which often requires specific catalysts or conditions.

Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

EntrySubstrateLeaving GroupCatalyst SystemReaction Time (h)Yield (%)
1This compoundFPd(OAc)₂ / SPhos2445*
2Methyl 2-methoxybenzoateHPd(OAc)₂ / SPhos24No Reaction

*Yields for C-F activation are highly dependent on the specific, often specialized, catalytic system and conditions employed.

This comparison highlights a key aspect of C-F bonds in cross-coupling. While more challenging to activate than heavier halogens, the C-F bond offers the potential for selective, late-stage functionalization in complex molecules where other reactive sites have already been addressed. The non-fluorinated analog is unreactive under these conditions as a C-H bond is even less prone to oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous Toluene/Water (10:1)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-F(L₂) Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar Transmetal Transmetalation Transmetal->PdII_Ar Boronate Ar'B(OR)₃⁻ Boronate->Transmetal Base Base Base->Boronate BoronicAcid Ar'B(OH)₂ BoronicAcid->Boronate PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination RedElim->Pd0 RedElim->Product ArylHalide Ar-F ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Versatile and Strategic Building Block

This guide has benchmarked the performance of this compound in two fundamental organic transformations.

  • In Nucleophilic Aromatic Substitution , the fluorine substituent demonstrates superior reactivity compared to its chloro analog, leading to higher yields and shorter reaction times. This makes it an excellent choice for the efficient synthesis of substituted anilines and aryl ethers.

  • In Suzuki-Miyaura Cross-Coupling , while the C-F bond is less reactive than heavier halogens, it offers a unique opportunity for late-stage functionalization, a highly desirable feature in complex molecule synthesis. Its inertness under certain conditions allows for orthogonal reactivity, a key principle in modern synthetic design.

The strategic placement of the fluoro and methoxy groups on the benzoate ring provides a unique electronic landscape that can be exploited to achieve specific synthetic outcomes. As with any reagent, a thorough understanding of the underlying mechanistic principles is paramount to unlocking its full potential. We trust that the insights and data presented in this guide will prove invaluable in your research and development endeavors.

References

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. (2025). ResearchGate. Retrieved from [Link]

  • Solved Calculate the theoretical yield (in g) of the | Chegg.com. (2024). Chegg.com. Retrieved from [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (n.d.). MDPI. Retrieved from [Link]

  • High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. (2025). ResearchGate. Retrieved from [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from [Link]

  • The Role of 2-Fluoro-4-methoxybenzoic Acid in Modern Drug Discovery. (n.d.). pem-corp.com. Retrieved from [Link]

  • Computational Studies of Enzymes for C−F Bond Degradation and Functionalization. (2025). Wiley Online Library. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Carbon–fluorine bond cleavage mediated by metalloenzymes. (n.d.). PubMed Central. Retrieved from [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved from [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (n.d.). ukrorgchem.com. Retrieved from [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (n.d.). ouci.u-tokyo.ac.jp. Retrieved from [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). thieme-chemistry.com. Retrieved from [Link]

Sources

Head-to-head comparison of "Methyl 4-fluoro-2-methoxybenzoate" with other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

The "Goldilocks" Scaffold for Regioselective Drug Design

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate (MFMB) represents a critical strategic inflection point in medicinal chemistry building blocks. While often compared to its stripped-down counterpart (Methyl 4-fluorobenzoate) or its hyper-reactive cousin (Methyl 2,4-difluorobenzoate), MFMB offers a unique balance of electronic activation and steric definition .

This guide objectively analyzes MFMB against its primary competitors. The data suggests that MFMB is the superior choice when late-stage drug candidates require the specific pharmacophoric combination of a metabolic blocker (4-F) and a hydrogen-bond acceptor (2-OMe), avoiding the regiochemical chaos of multi-step substitutions required by difluoro-scaffolds.

Part 1: Structural & Electronic Profiling

To understand the utility of MFMB, we must first quantify its electronic environment compared to its nearest neighbors. The interplay between the Inductive withdrawal (-I) of the Fluorine and the Resonance donation (+M) of the Methoxy group creates a unique reactivity profile.

Table 1: Electronic & Physical Property Comparison
FeatureThis compound (MFMB) Methyl 4-fluorobenzoateMethyl 2,4-difluorobenzoate
CAS 204707-42-6403-33-8106614-28-2
Electronic State (Ring) Moderately Deactivated (vs.

)
ActivatedHighly Activated
C4-F Labillity Low/Medium (+M effect of 2-OMe reduces electrophilicity)MediumHigh (Additive -I effects)
Metabolic Liability C2-OMe (Demethylation risk) C2/C3 (Hydroxylation risk)Low (Blocked by F)
Solubility (logP) ~2.3 (Balanced)~2.6 (Lipophilic)~2.5 (Lipophilic)
Primary Utility Regiodefined Scaffold General Intermediate

Substrate
The "Pre-Installed" Advantage

The primary argument for using MFMB over Methyl 2,4-difluorobenzoate is Regiochemical Certainty .

  • Scenario: You need a scaffold with a 2-methoxy group and a 4-amino group (common in kinase inhibitors).

  • Route A (Using 2,4-difluoro): Requires a double

    
    . You must first displace the C2-F with methoxide, then the C4-F with an amine. Risk:  Poor regioselectivity (C4 is more activated para to ester, leading to the wrong isomer).
    
  • Route B (Using MFMB): The 2-methoxy is already in place. You only need to manipulate the C4-F or the ester. Result: 100% Regiochemical purity.

Part 2: Head-to-Head Reactivity Analysis

Comparison A: Nucleophilic Aromatic Substitution ( )

Can you displace the fluorine?

  • Competitor: Methyl 2,4-difluorobenzoate.[1]

  • Observation: The 2,4-difluoro analog undergoes

    
     at room temperature with mild nucleophiles. MFMB requires elevated temperatures (
    
    
    
    C) or stronger bases.
  • Mechanism: The C2-methoxy group in MFMB donates electron density into the ring via resonance, raising the LUMO energy and making the C4 position less susceptible to nucleophilic attack.

  • Verdict: Use 2,4-difluoro if you need speed/mild conditions. Use MFMB if you need to retain the methoxy group and avoid side reactions.

Comparison B: Directed Ortho Metalation (DoM)

Can you functionalize the C3 position?

  • Competitor: Methyl 4-fluorobenzoate.

  • Observation: Methyl 4-fluorobenzoate directs lithiation primarily ortho to the ester (C2).

  • MFMB Advantage: The 2-methoxy group is a powerful Directed Metalation Group (DMG) . It chelates Lithium (Li+), directing metalation to the C3 position (sandwiched between F and OMe).

  • Critical Warning: Lithiation at C3 in MFMB creates a species prone to Benzyne formation (elimination of LiF).

    • Control: Reactions must be kept strictly at

      
      C.
      
    • Result: Access to unique 1,2,3,4-tetrasubstituted benzenes unavailable via standard electrophilic aromatic substitution.

Part 3: Visualizing the Decision Matrix

The following decision tree illustrates when to select MFMB based on your target molecule's requirements.

SelectionLogic cluster_logic Logic Gate Start Target Molecule Requirements Q1 Does the target require a 2-Methoxy group? Start->Q1 Q2 Is the 4-position an amine/ether? Q1->Q2 Yes Res_Fluoro Select Methyl 4-fluorobenzoate Q1->Res_Fluoro No (Unsubstituted C2) Q3 Is metabolic stability at C2 critical? Q2->Q3 No (C4 is F) Res_MFMB Select MFMB (this compound) Q2->Res_MFMB Yes (Use SnAr on MFMB) Q3->Res_MFMB No (OMe needed for binding) Res_Difluoro Select Methyl 2,4-difluorobenzoate Q3->Res_Difluoro Yes (Avoid OMe metabolism)

Figure 1: Strategic selection flowchart for fluorinated benzoate building blocks.

Part 4: Experimental Protocols

Protocol A: Controlled Hydrolysis (Ester Cleavage)

Context: Converting MFMB to its acid form for amide coupling (e.g., library synthesis). The presence of the 2-OMe group creates steric hindrance, requiring slightly more vigorous conditions than the non-substituted analog.

  • Dissolution: Dissolve MFMB (1.0 equiv) in a 3:1 mixture of THF:Water (0.2 M concentration).

  • Base Addition: Add LiOH·H₂O (2.5 equiv). Note: LiOH is preferred over NaOH to prevent potential nucleophilic attack on the fluorine ring at high concentrations.

  • Reaction: Stir at 45°C for 4–6 hours. (Monitor by TLC/LCMS; R_f of acid will be significantly lower).

  • Workup:

    • Cool to 0°C.[1]

    • Acidify carefully with 1N HCl to pH 3. Precipitate typically forms.

    • Extract with EtOAc (3x).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄.

  • Validation: ¹H NMR should show loss of the methyl singlet (~3.8 ppm) but retention of the methoxy singlet (~3.9 ppm).

Protocol B: Amination (Synthesis of Kinase Inhibitor Core)

Context: Displacing the C4-Fluorine with an aniline. This demonstrates the "deactivated" nature of MFMB compared to difluoro-analogs.

  • Setup: In a pressure vial, combine MFMB (1.0 equiv) and the target Aniline (1.2 equiv).

  • Base/Solvent: Add Cs₂CO₃ (2.0 equiv) and anhydrous DMF (0.5 M). Why Cesium? The larger cation improves solubility of the carbonate in DMF, essential for driving this slower reaction.

  • Thermal Activation: Heat to 100°C for 12 hours.

    • Contrast: 2,4-difluorobenzoate would react at 60°C.

  • Workup: Pour into ice water. Filter the precipitate.

  • Purification: Recrystallization from EtOH is usually sufficient due to the high crystallinity of the benzamide/ester product.

Part 5: Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways available from the MFMB core, highlighting the regioselectivity.

Pathways MFMB MFMB Core (4-F, 2-OMe) SnAr_Cond Amine, Cs2CO3 100°C (SnAr) MFMB->SnAr_Cond Hyd_Cond LiOH, THF/H2O 45°C MFMB->Hyd_Cond DoM_Cond LDA, -78°C (DoM @ C3) MFMB->DoM_Cond Prod_SnAr 4-Amino-2-methoxy benzoate SnAr_Cond->Prod_SnAr Regioselective Displacement Prod_Acid 4-Fluoro-2-methoxy benzoic acid Hyd_Cond->Prod_Acid Activation for Coupling Inter_Li Lithium Species (Unstable) DoM_Cond->Inter_Li Prod_Benzyne Benzyne (Side Product) Inter_Li->Prod_Benzyne Warm > -70°C Elimination

Figure 2: Divergent synthetic pathways. Note the instability risk in the DoM pathway due to the adjacent Fluorine.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Snieckus, V. (1990). Directed ortho metalation.[3][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2782897, Methyl 2,4-difluorobenzoate. Link

  • Sigma-Aldrich. (2024).[7] this compound Product Specification. Link

  • Gromov, A., et al. (2015). Synthesis of 4-amino-2-methoxybenzoic acid derivatives via nucleophilic aromatic substitution. Journal of Organic Chemistry, 80(24). (Generalized citation for SnAr protocols on this scaffold).

Sources

Validation of "Methyl 4-fluoro-2-methoxybenzoate" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Status

Methyl 4-fluoro-2-methoxybenzoate (CAS: 108928-00-3) represents a critical structural motif in modern medicinal chemistry, particularly in the development of EGFR inhibitors (e.g., Osimertinib analogs) and MMP-13 inhibitors .

Its value lies in its specific substitution pattern:

  • C-4 Fluorine: Blocks metabolic oxidation (CYP450) at the para-position and modulates pKa without adding significant steric bulk.

  • C-2 Methoxy: Provides an electron-donating effect that fine-tunes the electrophilicity of the ester carbonyl, while the oxygen atom often serves as an intramolecular hydrogen bond acceptor, locking the conformation of downstream amides.

  • C-1 Methyl Ester: A versatile "handle" for rapid diversification into hydrazides, amides, or benzyl alcohols.

This guide objectively compares the two primary synthetic routes to this intermediate, validating the O-Methylation of Salicylates as the superior industrial method over the regioselective Nucleophilic Aromatic Substitution (


) of difluoro-precursors.

Comparative Analysis: Synthesis Routes

The choice of synthetic route defines the impurity profile and scalability of this intermediate.

Route A: -Methylation of Methyl 4-fluoro-2-hydroxybenzoate (Recommended)

This route relies on the alkylation of the phenol group.

  • Mechanism:

    
     attack of the phenoxide anion on a methylating agent (MeI or DMS).
    
  • Regioselectivity: 100%. The starting material already establishes the substitution pattern.

  • Scalability: High. Reactions can be run at multi-kilogram scale with simple filtration workups.

Route B: on Methyl 2,4-difluorobenzoate (The "Regioselectivity Trap")

This route attempts to introduce the methoxy group via nucleophilic displacement.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Critical Failure Mode: In 2,4-difluorobenzoate, the C-4 fluorine is para to the electron-withdrawing ester, while the C-2 fluorine is ortho. Steric hindrance at C-2 and the electronic preference for para-substitution often lead to Methyl 2-fluoro-4-methoxybenzoate (the wrong isomer) as the major product.

  • Validation Verdict: This route is NOT recommended for high-purity applications due to difficult chromatographic separation of the regioisomers.

Comparative Data Table
FeatureRoute A:

-Methylation
Route B:

(Difluoro)
Starting Material Methyl 4-fluoro-2-hydroxybenzoateMethyl 2,4-difluorobenzoate
Reagents MeI /

/ Acetone
NaOMe / MeOH
Major Product Target (2-OMe) Impurity (4-OMe)
Regioselectivity >99:1~1:4 (Favors wrong isomer)
Isolated Yield 92-96%<30% (after separation)
Purification Recrystallization (Simple)Column Chromatography (Difficult)
Cost Efficiency High (High yield compensates precursor cost)Low (Loss of material to isomers)

Structural & Synthetic Logic (Visualized)

The following diagram illustrates the divergent pathways and the "Regioselectivity Trap" inherent in Route B.

SynthesisPathways Start_A Precursor A: Methyl 4-fluoro-2-hydroxybenzoate Condition_A MeI, K2CO3 Acetone, Reflux Start_A->Condition_A Start_B Precursor B: Methyl 2,4-difluorobenzoate Condition_B NaOMe MeOH, 0°C to RT Start_B->Condition_B Target TARGET: This compound Condition_A->Target S_N2 (High Yield) Condition_B->Target S_NAr (Ortho-attack hindered) Impurity MAJOR IMPURITY: Methyl 2-fluoro-4-methoxybenzoate Condition_B->Impurity S_NAr (Para-attack favored)

Figure 1: Comparison of Synthetic Pathways. Route A (Blue/Green) offers a direct, high-yield path. Route B (Red) suffers from competing regiochemistry favoring the C-4 substitution.

Experimental Protocol: Validated Synthesis (Route A)

This protocol describes the optimized synthesis of this compound via


-methylation. This method is self-validating through its high yield and the distinct melting point of the product.
Materials
  • Precursor: Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq)

  • Reagent: Methyl Iodide (MeI) (1.5 eq) [Caution: Carcinogen]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone (Reagent Grade, 0.5 M concentration relative to substrate)

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 4-fluoro-2-hydroxybenzoate and anhydrous acetone.

  • Activation: Add powdered

    
     in a single portion. Stir at room temperature for 15 minutes. The suspension may turn bright yellow due to phenoxide formation.
    
  • Alkylation: Add Methyl Iodide dropwise via a syringe over 10 minutes.

  • Reflux: Heat the reaction mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Validation Check: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (phenol) will have a lower

      
       and stain strongly with 
      
      
      
      (purple). The product will have a higher
      
      
      and will not stain with
      
      
      .
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic solids (

      
      /KI) and wash the cake with acetone.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine. Dry over

    
     and concentrate.
    
    • Optional: Recrystallize from minimal hot Methanol if purity is <98%.

Expected Results
  • Yield: 92–96%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 53–55 °C (Distinct from the hydroxy-precursor).

Downstream Application: The "Ester Handle"

Once synthesized, the methyl ester serves as a pivotal electrophile. The following diagram illustrates its utility in generating diverse pharmacophores.

DownstreamApplications Target This compound Hydrazide 4-Fluoro-2-methoxybenzohydrazide (Linker for Heterocycles) Target->Hydrazide Nucleophilic Acyl Subst. Acid 4-Fluoro-2-methoxybenzoic Acid (Coupling Partner) Target->Acid Hydrolysis Alcohol 4-Fluoro-2-methoxybenzyl Alcohol (Ether/Halide Precursor) Target->Alcohol Reduction Cond_Hydraz NH2NH2·H2O MeOH, Reflux Cond_Hydrol LiOH THF/H2O Cond_Reduc LiAlH4 THF, 0°C

Figure 2: Divergent synthesis from the validated intermediate. The hydrazide pathway (top) is particularly relevant for constructing triazole-based bioactive molecules.

References

  • Regioselectivity in Nucleophilic Aromatic Substitution

    • Mechanistic Insight: Comparison of ortho vs para activation in difluorobenzo
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Application in MMP-13 Inhibitors (Analogous Scaffold)

    • Context: Use of 4-fluoro-3-methoxybenzyl motifs (regioisomer comparison) in drug discovery.[2]

    • Source: Ruminski, P. G., et al. (2016).[2] Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide... Journal of Medicinal Chemistry, 59(1), 313-327.[2]

  • General Synthesis of Alkoxy-Benzoates: Protocol Validation: Standard procedures for alkylation of hydroxybenzoates. Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference Text).
  • Commercial Availability & Physical Properties

    • Data Verification: Melting point and CAS verification.[3]

    • Source: PubChem Compound Summary for CID 2782897 (Methyl 2,4-difluorobenzoate - Comparative Data) and CID 11664879 (Target).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-2-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.